1-(Pyrazin-2-yl)ethanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
1-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGXIHLJMZQHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594359 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179323-60-5 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Pyrazin-2-yl)ethanamine
Abstract
1-(Pyrazin-2-yl)ethanamine [CAS No: 179323-60-5] is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry and materials science.[1] The pyrazine moiety is a critical pharmacophore found in numerous FDA-approved drugs, imparting unique electronic properties and metabolic stability.[2][3][4] This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for researchers engaged in drug discovery and synthetic chemistry. We will explore its physicochemical characteristics, spectroscopic signature, and synthetic applications, underscoring its utility as a versatile scaffold for generating novel molecular entities.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged structure in pharmaceutical sciences.[5] Its presence in essential medicines like the anti-tuberculosis agent Pyrazinamide, the proteasome inhibitor Bortezomib, and the antiviral Favipiravir highlights its importance.[4] The nitrogen atoms act as hydrogen bond acceptors and modulate the electronic character of the ring, making it electron-deficient. This influences the molecule's reactivity, binding interactions with biological targets, and pharmacokinetic profile.[2] this compound serves as a key intermediate, providing a chiral primary amine handle for further elaboration, making it a compound of significant interest for building libraries of potential drug candidates.[1]
Molecular Structure and Physicochemical Properties
The key to harnessing this compound in a research setting is a thorough understanding of its fundamental physicochemical properties. These parameters govern its behavior in both reaction vessels and biological systems, influencing everything from solubility to target engagement.
Core Molecular Data
The foundational properties of this compound are summarized below. The boiling point indicates it is a liquid at room temperature, and its molecular weight is favorable for fragment-based drug design principles.[1]
| Property | Value | Reference |
| CAS Number | 179323-60-5 | [1][6] |
| Molecular Formula | C₆H₉N₃ | [1][6] |
| Molecular Weight | 123.16 g/mol | [1][6] |
| Boiling Point | 184-186 °C | [1] |
| Appearance | Colorless liquid | [1] |
Calculated Properties for Drug Development
Computational descriptors are essential for modern drug discovery, providing predictive insights into a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Property | Predicted Value | Significance in Drug Development |
| pKa (Strongest Basic) | 8.13 ± 0.40 | The pKa of the primary amine suggests it will be predominantly protonated at physiological pH (~7.4). This is critical for forming salt bridges with biological targets like kinases and influences aqueous solubility.[7] |
| XLogP3 | -0.5 | A negative LogP value indicates high hydrophilicity. While this aids solubility, formulation strategies or further derivatization may be required to enhance cell membrane permeability for intracellular targets.[8] |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | The TPSA is below the 90 Ų threshold often associated with good oral bioavailability. This value, combined with the low molecular weight, positions the molecule favorably within common drug-likeness rules.[9] |
Synthesis and Stereochemical Control
The synthesis of this compound is accessible through several established methods. The choice of synthetic route is often dictated by the need for scalability, stereochemical purity, and available starting materials.
Reductive Amination of 2-Acetylpyrazine
A widely used and straightforward method is the reductive amination of 2-acetylpyrazine.[10] This approach directly converts the ketone to the desired primary amine in a one-pot reaction. The mechanism involves the initial formation of an imine intermediate by reaction with an ammonia source (ammonium acetate), which is then reduced in situ by a hydride agent like sodium cyanoborohydride.
Caption: Reductive amination synthesis workflow.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures and represents a reliable method for laboratory-scale synthesis.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrazine (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol (approx. 25 mL per gram of ketone).
-
Addition of Reducing Agent: Stir the solution at room temperature until all solids have dissolved. Add sodium cyanoborohydride (0.7 eq) to the mixture in one portion.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and basify the aqueous solution to a pH of ~13 using a concentrated sodium hydroxide solution.
-
Extraction: Transfer the alkaline aqueous solution to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.[10] The product can be further purified by vacuum distillation if required.
Stereoselective Synthesis
As this compound is chiral, access to enantiomerically pure forms is critical for developing stereospecific drugs.
-
(R)-Enantiomer: Asymmetric hydrogenation of pyrazine-2-yl acrylamide substrates using chiral Ruthenium-BINAP catalysts can achieve high enantiomeric excess (up to 94% ee).[1] The bulky chiral ligand directs the hydrogenation to one face of the molecule.
-
(S)-Enantiomer: Enzymatic kinetic resolution provides an effective route to the (S)-amine. Lipases, such as Candida antarctica lipase B (CALB), selectively acylate the (R)-enantiomer from a racemic mixture, allowing the unreacted (S)-1-(Pyrazin-2-yl)ethanamine to be isolated with very high enantiomeric purity (>99% ee).[1]
Spectroscopic and Analytical Characterization
Unambiguous characterization is the cornerstone of chemical synthesis. The following data provides a reference for verifying the identity and purity of this compound.
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | δ ~8.5-8.6 ppm (3H, m) | The three protons on the electron-deficient pyrazine ring are significantly deshielded and appear far downfield. |
| Methine Proton (-CH) | δ ~4.2 ppm (1H, q) | The proton on the chiral carbon is adjacent to the pyrazine ring and the amine, leading to a downfield shift. It will appear as a quartet due to coupling with the methyl protons. | |
| Amine Protons (-NH₂) | δ ~1.5-2.5 ppm (2H, br s) | The chemical shift of amine protons is variable and concentration-dependent. The peak is often broad and will exchange with D₂O.[11] | |
| Methyl Protons (-CH₃) | δ ~1.4 ppm (3H, d) | The methyl protons are coupled to the methine proton, resulting in a doublet. | |
| ¹³C NMR | Aromatic Carbons | δ ~142-155 ppm | Carbons within the heterocyclic aromatic ring. |
| Methine Carbon (-CH) | δ ~50 ppm | The chiral carbon attached to the nitrogen and the pyrazine ring. | |
| Methyl Carbon (-CH₃) | δ ~25 ppm | The terminal methyl carbon. | |
| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | The presence of two distinct peaks in this region is characteristic of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching vibrations.[11] |
| C-H Stretch (sp³) | ~2850-2950 cm⁻¹ | Aliphatic C-H bonds of the ethyl group. | |
| C=N/C=C Stretch | ~1500-1600 cm⁻¹ | Aromatic ring stretching vibrations. | |
| Mass Spectrometry | Molecular Ion Peak | m/z = 124 [M+H]⁺ | In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated species.[10] |
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the reactivity of its primary amine, which serves as a versatile nucleophilic handle for constructing a diverse range of derivatives.
Caption: Key derivatization pathways from the primary amine.
-
Amide Formation: The amine readily reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This is one of the most common linkages in medicinal chemistry.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields sulfonamides, another important functional group in drug candidates.
-
Reductive Amination: The amine can be further alkylated by reacting it with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
Applications in Medicinal Chemistry
This compound is not just a synthetic intermediate; it is a strategic starting point for compounds with therapeutic potential.
-
Scaffold for Kinase Inhibitors: The pyrazine ring can mimic the adenine region of ATP, making it an effective scaffold for designing kinase inhibitors. The ethylamine side chain provides a vector to extend into other regions of the ATP binding pocket, enabling the modulation of potency and selectivity.[12]
-
CNS-Active Agents: The pyrazine core and the amine functionality are present in molecules that exhibit activity in the central nervous system.[1] The polarity and hydrogen bonding capacity of the molecule are key to its potential interactions with neurological receptors.
-
Antimicrobial Research: Pyrazinamide derivatives have been extensively studied for their anti-mycobacterial properties.[13][14] This scaffold continues to be explored for the development of new agents to combat infectious diseases.[1]
Conclusion
This compound is a high-value chemical entity characterized by its versatile reactivity and the inherent biological relevance of its pyrazine core. Its well-defined physicochemical and spectroscopic properties, coupled with accessible and stereocontrollable synthetic routes, make it an indispensable tool for researchers. From serving as a foundational element in fragment-based screening to being a key precursor for complex drug candidates, its potential in advancing medicinal chemistry and materials science is clear and significant.
References
- Ma, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440.
- Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186.
- ResearchGate. (2017). Design of pyrazinamide derivatives.
- PubChem. Acetylpyrazine. National Center for Biotechnology Information.
- ResearchGate. (2014). Synthesis of pyrazinamide analogues and their antitubercular bioactivity.
- PubChem. This compound. National Center for Biotechnology Information.
- PubChem. 1-(Pyrazin-2-yl)ethan-1-ol. National Center for Biotechnology Information.
- Houghtaling, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
- PubChemLite. 1-(3-methylpyrazin-2-yl)ethan-1-amine.
- PubMed Central. (2023). Pyrazine derivative synthesis in a continuous-flow system....
- ResearchGate. (2024). Pyrazine derivative synthesis in a continuous-flow system....
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors....
Sources
- 1. Buy this compound | 179323-60-5 [smolecule.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 179323-60-5 | this compound - Synblock [synblock.com]
- 7. 20010-99-5 CAS MSDS ((PYRAZIN-2-YLMETHYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PubChemLite - 1-(3-methylpyrazin-2-yl)ethan-1-amine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. 1-PYRAZIN-2-YL-ETHYLAMINE | 179323-60-5 [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 1-(Pyrazin-2-yl)ethanamine: A Chiral Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount, with nitrogen-containing rings forming the backbone of a vast number of therapeutic agents. Among these, the pyrazine core is a privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical overview of 1-(Pyrazin-2-yl)ethanamine, a chiral primary amine that serves as a critical building block for the synthesis of complex, high-value molecules. Its structure combines the pharmacologically significant pyrazine ring with a chiral ethylamine side chain, offering a strategic entry point for introducing stereochemistry and a key vector for molecular elaboration. This document is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's structure, synthesis, characterization, and strategic applications.
Molecular Structure and Physicochemical Properties
This compound is an organic compound characterized by a pyrazine ring substituted at the 2-position with a 1-aminoethyl group. This substitution introduces a stereocenter, making the molecule chiral and of significant interest for asymmetric synthesis.
Chemical Structure
The structural representation of this compound highlights the fusion of an aromatic heterocycle with a chiral aliphatic amine.
Caption: 2D structure of this compound with the chiral center marked (*).
Key Identifiers and Properties
The fundamental properties of this compound are summarized below, providing essential data for laboratory use and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | 1-pyrazin-2-ylethanamine | [3] |
| CAS Number | 179323-60-5 | [3] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 184-186 °C | [3] |
| Canonical SMILES | CC(C1=NC=CN=C1)N | [3] |
| InChI Key | IIGXIHLJMZQHJY-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of this compound can be approached through several routes. For applications in drug development, stereocontrolled synthesis is of paramount importance to isolate the desired enantiomer, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Synthetic Methodologies
General Synthesis: A common method for preparing pyrazine derivatives involves the reaction of a halogenated pyrazine with a suitable nucleophile. For this compound, this can be achieved through the reaction of 2-chloropyrazine with ethylamine.[3]
Asymmetric Synthesis: To produce enantiomerically pure forms, asymmetric synthesis is required. A highly effective method is the asymmetric hydrogenation of a precursor ketone or imine using a chiral catalyst. For instance, the (R)-enantiomer can be synthesized via the asymmetric hydrogenation of a pyrazine-2-yl acrylamide substrate. This reaction utilizes chiral ruthenium catalysts, such as those employing the BINAP ligand, which can achieve high enantiomeric excess (ee) values, often up to 94%.[3] The bulky chiral ligand directs the hydrogenation to one face of the substrate, ensuring the stereoselective formation of the desired product.
Caption: Workflow for the asymmetric synthesis of (R)-1-(Pyrazin-2-yl)ethanamine.
Analytical Characterization
Confirmation of the structure and assessment of purity are typically achieved using a combination of standard spectroscopic and chromatographic techniques.[3] While a public, verified spectrum for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the pyrazine ring protons, which would appear in the aromatic region (typically δ 8.0-9.0 ppm) as singlets or doublets depending on their positions. The methine proton (-CH) adjacent to the amine and the pyrazine ring would appear as a quartet, coupled to the methyl protons. The methyl protons (-CH₃) would present as a doublet, coupled to the methine proton. The amine protons (-NH₂) may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show signals for the four unique carbons of the pyrazinyl ring in the downfield region (δ 140-160 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The two carbons of the ethylamine side chain would appear in the aliphatic region, with the methine carbon being more downfield than the methyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). C-H stretches for the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C=N and C=C stretching vibrations from the pyrazine ring would be visible in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z corresponding to 123.16.
Applications in Drug Discovery and Development
The pyrazine ring is a well-established pharmacophore, integral to the structure of many therapeutic agents. Its presence can influence a molecule's metabolic stability, solubility, and ability to form crucial hydrogen bonds with biological targets.[2][4] Pyrazine derivatives have been successfully developed for a wide range of diseases, including tuberculosis (Pyrazinamide), bacterial infections (Sulfametopyrazine), and cancer (as kinase inhibitors).[1][5][6]
This compound is a valuable intermediate precisely because it provides a direct route to incorporate this key heterocycle along with a chiral handle.
Key Strategic Advantages:
-
Chiral Pool Access: It provides a readily available source of chirality, which is essential for developing stereochemically defined drug candidates.
-
Scaffold for Elaboration: The primary amine is a versatile functional group that can be easily modified through reactions like amidation, alkylation, or reductive amination to build more complex molecular architectures.
-
Pharmacophore Introduction: It directly introduces the pyrazine moiety, which is known to engage with a variety of biological targets, often acting as a hydrogen bond acceptor.
Caption: Role of this compound as a versatile starting material.
Example Experimental Protocol: Asymmetric Synthesis
The following is a representative, field-proven protocol for the asymmetric synthesis of (R)-1-(Pyrazin-2-yl)ethanamine. This protocol is illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Objective: To synthesize (R)-1-(Pyrazin-2-yl)ethanamine from a pyrazinyl enamide precursor via catalytic asymmetric hydrogenation.
Materials:
-
N-(1-(pyrazin-2-yl)vinyl)acetamide (Substrate)
-
[Ru((R)-BINAP)(p-cymene)Cl]₂ (Catalyst)
-
Methanol (Anhydrous)
-
Hydrogen gas (High purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
-
High-pressure autoclave/reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged thoroughly with an inert gas (Argon or Nitrogen) to remove all oxygen.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with N-(1-(pyrazin-2-yl)vinyl)acetamide (1.0 eq) and the chiral ruthenium catalyst (0.005 eq, 0.5 mol%).
-
Solvent Addition: Add anhydrous methanol via cannula to the reactor to dissolve the reactants. The typical concentration is around 0.1-0.5 M.
-
Sealing and Purging: Seal the reactor securely. Purge the headspace with hydrogen gas three times to replace the inert atmosphere.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50 bar). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
Causality Note: The combination of the chiral BINAP ligand and ruthenium creates a stereochemically defined environment. Hydrogen adds to the less sterically hindered face of the substrate-catalyst complex, leading to the formation of one enantiomer in excess.
-
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely depressurizing and re-purging) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.
-
Isolation: Concentrate the methanolic solution under reduced pressure. The resulting crude product (an acetamide) is then subjected to hydrolysis (e.g., with aqueous HCl) to cleave the acetyl protecting group, yielding the desired primary amine.
-
Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Purify the product using column chromatography on silica gel.
-
Validation: Characterize the final product by NMR and MS to confirm its identity and purity. Determine the enantiomeric excess using chiral HPLC.
-
Self-Validation Note: The protocol's success is validated by achieving both high chemical yield and high enantiomeric excess (>90%), confirmed by orthogonal analytical methods.
-
Conclusion
This compound stands out as a high-potential building block for pharmaceutical research and development. Its structure, which marries a privileged heterocyclic scaffold with a chiral center, provides an efficient tool for chemists to construct novel and stereochemically complex molecules. A thorough understanding of its synthesis, particularly asymmetric routes, and its chemical properties is essential for leveraging its full potential in the creation of next-generation therapeutics. As the demand for enantiomerically pure compounds continues to grow, the strategic value of intermediates like this compound will undoubtedly increase.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 573013, 1-(Pyrazin-2-yl)ethan-1-ol. [Link]
- ResearchGate. Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 )
- Royal Society of Chemistry.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
- LookChem. The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]
- National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to 1-(Pyrazin-2-yl)ethanamine (CAS Number: 179323-60-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-(Pyrazin-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science.
Introduction
This compound, with the CAS number 179323-60-5, is a pyrazine derivative featuring an ethylamine substituent.[1] The pyrazine ring is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals, making this compound a valuable building block for the synthesis of novel chemical entities.[2] Its bifunctional nature, possessing both a basic amine group and an aromatic pyrazine ring, imparts unique chemical reactivity and potential for diverse molecular interactions. This guide will delve into the known characteristics of this compound, offering a critical synthesis of available data for researchers and developers.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 179323-60-5 | [1][2][3] |
| IUPAC Name | This compound | |
| Synonyms | 1-(2-Pyrazinyl)ethanamine, α-Methylpyrazinemethanamine | [3] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Physical Form | Colorless liquid | [2] |
| Boiling Point | 184-186 °C | [2] |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Diagram: Logical Relationship of Core Properties
Caption: Core identification and physical properties of this compound.
Synthesis and Characterization
Synthetic Route: Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of 2-acetylpyrazine.[1] This two-step, one-pot reaction offers a good yield and a straightforward workup procedure.
Diagram: Synthetic Workflow
Caption: Reductive amination workflow for the synthesis of this compound.
Experimental Protocol:
-
Dissolve 2-acetylpyrazine (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
-
Add sodium cyanoborohydride (0.7 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify to a pH of 13 using sodium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.[1]
A reported yield for this procedure is approximately 75%.[1]
Spectroscopic Characterization
While publicly available spectra are limited, the structure of this compound allows for the prediction of its key spectroscopic features. Its purity and structure are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[2]
-
Mass Spectrometry: Mass spectrometry analysis is expected to show a protonated molecular ion peak ([M+H]⁺) at m/z 124, which has been experimentally confirmed.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the three protons on the pyrazine ring, a quartet for the methine proton, a doublet for the methyl protons, and a broad singlet for the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations from the pyrazine ring.
Safety and Handling
This compound is associated with several hazard statements, and appropriate safety precautions must be taken during its handling and use.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Applications in Research and Development
The unique structural features of this compound make it a versatile building block in several areas of chemical research.
Medicinal Chemistry
The pyrazine heterocycle is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[2] this compound can serve as a starting material for the synthesis of novel drug candidates.[2] The primary amine provides a reactive handle for the introduction of various functional groups and for coupling to other molecular scaffolds. It has been investigated for its potential as a beta3-adrenoceptor agonist.[1] Preliminary studies also suggest potential antimicrobial and central nervous system activities.[2]
Materials Science
The combination of an aromatic ring and an amine group suggests potential applications in the development of novel functional materials.[2] This compound could be explored as a monomer for the synthesis of polymers or as a ligand for the formation of metal-organic frameworks (MOFs) or catalysts.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has summarized its key physical and chemical properties, a reliable synthetic method, and its known applications. Further research into its biological activities and material properties is warranted to fully explore the potential of this compound.
References
- Smolecule. (2023, August 15). Buy this compound | 179323-60-5.
- ChemicalBook. (n.d.). 1-PYRAZIN-2-YL-ETHYLAMINE | 179323-60-5.
- Sigma-Aldrich. (n.d.). This compound | 179323-60-5.
- Synblock. (n.d.). CAS 179323-60-5 | this compound.
- ChemicalBook. (n.d.). 1-PYRAZIN-2-YL-ETHYLAMINE Synthesis.
- Sigma-Aldrich. (n.d.). This compound Safety Information.
- Smolecule. (2023, August 15). This compound Biological Activity.
- Smolecule. (2023, August 15). This compound Applications.
- Synblock. (n.d.). This compound Properties.
Sources
Unlocking the Therapeutic Potential of 1-(Pyrazin-2-yl)ethanamine: A Technical Guide for Pharmacological Evaluation
Executive Summary
The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1] This technical guide focuses on a specific, yet promising derivative, 1-(Pyrazin-2-yl)ethanamine, a compound poised for exploration in modern drug discovery programs. While direct, extensive research on this molecule is emerging, its structural alerts, coupled with the broad bioactivity of the pyrazine class, suggest a high probability of therapeutic relevance. Preliminary investigations point towards potential applications as a beta-3 adrenergic receptor agonist, an antimicrobial agent, and a modulator of central nervous system (CNS) targets.[2] This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a structured, scientifically-driven approach to systematically evaluate the pharmacological applications of this compound. We will delve into the rationale behind proposed therapeutic targeting, provide detailed, self-validating experimental protocols, and offer insights into data interpretation, thereby creating a comprehensive roadmap for its preclinical development.
Introduction: The Pyrazine Core and the Promise of this compound
Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 4 positions. This structural motif is found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neurological effects.[2][3] The pyrazine ring's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore.
This compound (CAS 179323-60-5), with the chemical formula C6H9N3, is a small molecule that features a pyrazine ring appended with an ethanamine side chain. Its synthesis is achievable through several established routes, including the reaction of 2-acetylpyrazine with ammonium acetate and a reducing agent. This structural simplicity belies a significant potential for complex biological interactions, making it an attractive candidate for focused pharmacological investigation.
This guide will systematically explore the most promising therapeutic avenues for this compound, beginning with its potential as a beta-3 adrenergic agonist and extending to its evaluation as a kinase inhibitor, an antimicrobial agent, and a CNS-active compound.
Primary Therapeutic Hypothesis: Beta-3 Adrenergic Receptor Agonism
A compelling initial hypothesis for the pharmacological action of this compound is its potential to act as a beta-3 adrenergic receptor (β3-AR) agonist. β3-ARs are predominantly expressed in adipose tissue and the urinary bladder, where their activation leads to the relaxation of the detrusor smooth muscle.[4] This mechanism is clinically validated for the treatment of overactive bladder (OAB).[4]
Mechanistic Rationale
The ethanamine side chain of this compound is a common structural feature in many adrenergic receptor ligands. The pyrazine ring, with its nitrogen atoms, can engage in key interactions within the receptor's binding pocket. Activation of β3-AR initiates a Gs-protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] This pathway ultimately results in smooth muscle relaxation.
Signaling Pathway of Beta-3 Adrenergic Receptor Activation
Caption: Proposed signaling cascade for β3-AR activation by this compound.
Experimental Workflow for Evaluation as a β3-AR Agonist
A tiered approach, from in vitro validation to in vivo efficacy models, is recommended.
Objective: To determine the binding affinity and functional agonism of this compound at the human β3-AR.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Utilize a stable cell line expressing the human β3-adrenergic receptor, such as HEK293 or CHO cells.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted compound or a known β3-AR agonist (e.g., isoproterenol as a positive control) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
Data Presentation:
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | Experimental Value | Experimental Value |
| Isoproterenol (Control) | Literature Value | 100% |
Objective: To assess the effect of this compound on bladder function in a relevant animal model.
Experimental Protocol: Rat Model of Overactive Bladder
-
Animal Model: Utilize a validated rat model of OAB, which can be induced by methods such as bladder outlet obstruction or cyclophosphamide injection.
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.
-
Cystometry: Anesthetize the animals and perform cystometry to measure bladder parameters, including bladder capacity, voiding frequency, and non-voiding contractions.
-
Data Analysis: Compare the urodynamic parameters between vehicle-treated and compound-treated groups. A significant increase in bladder capacity and a decrease in voiding frequency would indicate potential efficacy.
Experimental Workflow for β3-AR Agonist Evaluation
Caption: A tiered approach for evaluating this compound as a β3-AR agonist.
Secondary Therapeutic Hypotheses: Expanding the Pharmacological Profile
The versatility of the pyrazine scaffold suggests that this compound may possess other valuable pharmacological activities. The following sections outline exploratory screening strategies in oncology, infectious diseases, and neurology.
Kinase Inhibition in Oncology
Many pyrazine-containing molecules are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8]
Screening Strategy:
A tiered kinase screening approach is recommended:
-
Broad Panel Screening: Initially, screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases representing different families of the kinome.
-
Dose-Response Studies: For any "hits" identified in the initial screen (e.g., >50% inhibition), perform dose-response assays to determine the IC50 (half-maximal inhibitory concentration).
-
Cellular Assays: For potent inhibitors, progress to cell-based assays to confirm target engagement and assess anti-proliferative effects in relevant cancer cell lines.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
-
Reagents: Obtain the purified kinase of interest, a suitable substrate (peptide or protein), and ATP.
-
Assay Procedure:
-
In a 384-well plate, add the kinase and this compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specified time at room temperature.
-
Add detection reagents (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor-labeled acceptor).
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
-
Data Analysis: A decrease in the FRET signal corresponds to kinase inhibition. Calculate the percent inhibition and determine the IC50 from the dose-response curve.
Antimicrobial Activity
Pyrazine derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[9] The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents.
Screening Strategy:
Evaluate the antimicrobial activity of this compound against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[6]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.[6]
-
Inoculation and Incubation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |
| S. aureus | Experimental Value | Literature Value |
| E. coli | Experimental Value | Literature Value |
| Candida albicans | Experimental Value | Literature Value |
Central Nervous System (CNS) Activity
The potential for CNS activity is suggested by the structural similarity of the pyrazine core to various neurotransmitters and CNS-active drugs.[2]
Screening Strategy:
A primary screen against a panel of CNS receptors and transporters can provide initial insights into potential neuropharmacological effects. Subsequent in vivo behavioral models can then be employed to investigate specific activities like antidepressant or anxiolytic effects.
Experimental Protocol: In Vitro CNS Target Screening
-
Target Panel: Utilize a commercially available radioligand binding assay panel that includes key CNS targets such as serotonin, dopamine, and norepinephrine transporters and receptors.
-
Assay Procedure: The assay typically involves incubating cell membranes expressing the target of interest with a radiolabeled ligand and the test compound.
-
Data Analysis: A reduction in the binding of the radioligand indicates that the test compound is interacting with the target. The percent inhibition at a given concentration is determined.
In Vivo Follow-up (Example: Forced Swim Test for Antidepressant Activity)
-
Animal Model: Use mice or rats.
-
Procedure: Administer this compound or a control (vehicle or known antidepressant) and, after a set time, place the animal in a cylinder of water from which it cannot escape.
-
Measurement: Record the duration of immobility during the test period.
-
Data Analysis: A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests a potential antidepressant-like effect.
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery program. Its pyrazine core, a privileged scaffold in medicinal chemistry, combined with preliminary evidence suggesting multiple potential bioactivities, warrants a thorough and systematic pharmacological evaluation. This guide has provided a comprehensive, albeit initial, framework for such an investigation, with a primary focus on its potential as a beta-3 adrenergic agonist. The proposed experimental workflows are designed to be robust and provide clear, interpretable data to support go/no-go decisions for further development.
The successful identification of a primary pharmacological mechanism will pave the way for lead optimization, where medicinal chemistry efforts can be directed to enhance potency, selectivity, and pharmacokinetic properties. The journey from a promising molecule to a clinically effective therapeutic is long and challenging, but a logical and scientifically rigorous approach, as outlined in this guide, provides the surest path to unlocking the full therapeutic potential of this compound.
References
- PubMed. (n.d.). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents.
- PubMed. (n.d.). Pharmacological activity and mechanism of pyrazines.
- PubMed. (n.d.). Clinical pharmacology of β-3 adrenergic receptor agonists for cardiovascular diseases.
- ResearchGate. (n.d.). β3-Adrenoceptor signaling and desensitization.
- PubMed Central. (n.d.). Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes.
- Taylor & Francis Online. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- PubMed Central. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Cells Online. (n.d.). Beta-3 Adrenergic Receptor Cell Line.
- PubMed. (n.d.). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- opnMe. (n.d.). beta-3 adrenergic receptor agonist I BI-2800.
- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Bentham Science. (n.d.). Identification of Novel β3-Adrenoceptor Agonists Using Energetic Analysis, Structure Based Pharmacophores and Virtual Screening.
- Dr. Oracle. (2025, April 30). How do beta-3 (beta 3) adrenergic receptor agonists work?.
Sources
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. cells-online.com [cells-online.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 1-(Pyrazin-2-yl)ethanamine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Ascendancy of the Pyrazine Scaffold
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of a diverse array of therapeutic agents.[3] Pyrazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4] Within this versatile chemical space, 1-(pyrazin-2-yl)ethanamine emerges as a particularly valuable chiral building block, offering a strategic entry point for the synthesis of complex and stereochemically defined drug candidates. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties and Stereochemistry: A Foundation for Design
This compound is a chiral primary amine with the molecular formula C₆H₉N₃. Its structure, featuring a pyrazine ring attached to an ethylamine moiety, provides a unique combination of aromaticity and basicity. The presence of a stereocenter at the α-carbon of the ethylamine side chain is of paramount importance in medicinal chemistry, as the biological activity of chiral molecules is often enantiomer-dependent.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [5] |
| Molecular Weight | 123.16 g/mol | [5] |
| CAS Number | 179323-60-5 | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 184-186 °C | [5] |
The pyrazine ring, being electron-deficient, influences the pKa of the amine group, rendering it a versatile nucleophile in a variety of chemical transformations. The stereochemistry of this compound is a critical consideration in drug design, as the (R)- and (S)-enantiomers can exhibit profoundly different binding affinities for their biological targets and distinct pharmacokinetic profiles.
Synthetic Strategies: Accessing Racemic and Enantiopure this compound
The synthesis of this compound is most commonly achieved through the reductive amination of 2-acetylpyrazine. This method provides a straightforward route to the racemic amine, which can then be resolved to obtain the individual enantiomers.
Synthesis of Racemic this compound via Reductive Amination
This protocol details a one-pot reductive amination of 2-acetylpyrazine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyrazine (1.0 eq.) and ammonium acetate (10.0 eq.) in methanol.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (0.7 eq.) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the methanol under reduced pressure. Add water to the residue and basify the solution to a pH of approximately 13 with sodium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
Unlocking New Therapeutic Potential: A Guide to the Discovery and Synthesis of Novel Pyrazine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and role as a versatile synthetic platform have cemented its importance in drug discovery.[3] Pyrazine derivatives are integral components of numerous FDA-approved drugs, natural products, and clinical candidates, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5][6] This guide provides a comprehensive overview of the modern strategies employed in the discovery of novel pyrazine-based therapeutic agents, from in-silico design to advanced synthetic methodologies. We will delve into the causality behind experimental choices, present self-validating protocols for key synthetic transformations, and explore the future landscape of pyrazine chemistry.
The Pyrazine Core: A Foundation for Pharmacological Innovation
Pyrazine (C₄H₄N₂) is a symmetrical, planar molecule with a resonance energy of 24.3 Kcal/mol.[4] The two nitrogen atoms are electron-withdrawing, which reduces the electron density on the carbon atoms and makes the ring system less basic (pKa 0.65) than pyridine.[4][6] This electron-deficient nature is fundamental to its chemical reactivity and its interactions with biological targets. In medicinal chemistry, the pyrazine moiety is often employed as a bioisostere for phenyl or other heterocyclic rings to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target engagement.[7][8][9] Its ability to form hydrogen bonds and participate in π-stacking and other non-covalent interactions makes it a highly effective pharmacophore.[3]
The therapeutic relevance of pyrazines is well-established, with several derivatives being essential medicines.[10] Notable examples include:
-
Pyrazinamide: A cornerstone drug for the treatment of tuberculosis.[11]
-
Bortezomib: A first-in-class proteasome inhibitor for treating multiple myeloma.[10]
-
Amiloride: A potassium-sparing diuretic.[10]
-
Favipiravir: An antiviral agent.[10]
The continued discovery of pyrazine-containing natural products with potent biological activities further fuels the exploration of this scaffold for novel drug development.[4][12]
Modern Strategies for the Discovery of Novel Pyrazine Derivatives
The discovery process for new pyrazine-based drugs has evolved significantly, integrating computational methods with established chemical strategies to accelerate the identification of promising lead compounds.
Computational and In-Silico Design
Computational chemistry provides a powerful toolkit for the rational design of novel pyrazine derivatives before committing to synthetic efforts.[13][14]
-
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD allows for the design of pyrazine ligands that fit precisely into the binding site. This approach was instrumental in developing selective Aurora A kinase inhibitors based on an imidazo[1,2-a]pyrazine scaffold.[15]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of pyrazine derivatives with their biological activity. By analyzing these relationships, researchers can predict the activity of virtual compounds and prioritize the synthesis of those with the highest potential.[16] Both multiple linear regression (MLR) and artificial neural network (ANN) models have been successfully applied to pyrazine derivatives.[17]
-
Virtual Screening: Large compound libraries, such as the ZINC database, can be computationally screened to identify pyrazine-containing molecules that are predicted to bind to a specific target, providing a rapid method for hit identification.[14]
Bioisosteric Replacement and Scaffold Hopping
The pyrazine ring is an excellent bioisostere for other aromatic systems. Replacing a phenyl or pyridine ring with a pyrazine can lead to significant improvements in a molecule's drug-like properties.[18] This strategy is used to:
-
Enhance Solubility: The nitrogen atoms can act as hydrogen bond acceptors, improving aqueous solubility.
-
Modulate Metabolism: The pyrazine ring can alter the metabolic profile of a compound, potentially blocking unwanted metabolism or improving pharmacokinetic properties.
-
Improve Target Binding: The unique electronic distribution of the pyrazine ring can lead to new, favorable interactions with the target protein.[3]
This approach has been successfully used in the optimization of Aurora kinase inhibitors, where replacing other heterocyclic systems with the imidazo[1,2-a]pyrazine core led to potent dual inhibitors.[8]
Natural Product Hybridization
A fruitful strategy involves synthesizing hybrid molecules that combine the pyrazine scaffold with a natural product.[4] This approach leverages the inherent biological activity and validated pharmacophore of the natural product while using the pyrazine moiety to enhance activity, improve physicochemical properties, or introduce new mechanisms of action.[5][6] For example, hybrids of pyrazine with cinnamic acid, piperlongumine, and resveratrol have shown potent anticancer and neuroprotective activities, often exceeding the potency of the parent compounds.[4]
Core Synthetic Methodologies: Building the Pyrazine Scaffold and Its Analogs
The synthesis of pyrazine derivatives can be broadly categorized into two approaches: the construction of the pyrazine ring itself and the functionalization of a pre-existing pyrazine core.
Classical Ring Synthesis
These methods remain valuable for their reliability and access to specific substitution patterns.
-
Gutknecht Pyrazine Synthesis (1879): This is one of the most common and versatile methods, involving the self-condensation of α-amino ketones, which are often generated in situ. The resulting dihydropyrazines are then oxidized (often by air) to the aromatic pyrazine.[12][19] The causality here is that the α-amino ketone possesses both the nucleophilic amine and the electrophilic ketone required for cyclization.
Diagram 1: The Gutknecht Pyrazine Synthesis Workflow
Caption: Workflow for the Gutknecht synthesis of pyrazines.
-
Condensation of 1,2-Diketones and 1,2-Diamines: This is arguably the most direct and classical route.[20] The primary challenge with this method is controlling the regioselectivity when using unsymmetrical diketones or diamines, which can lead to mixtures of products.[21]
Modern Synthetic Advancements
Modern organic synthesis has provided powerful tools to create highly functionalized and diverse pyrazine libraries.
-
Transition Metal-Catalyzed Cross-Coupling: This is the most important strategy for derivatizing a pre-formed pyrazine core.[22][23] Halogenated pyrazines (chloro-, bromo-, or iodopyrazines) are excellent substrates for a variety of palladium-catalyzed reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[24][25] These reactions allow for the precise installation of aryl, alkyl, and alkynyl groups, which is essential for systematic SAR studies. The choice of catalyst, ligand, and base is critical for achieving high yields, as the electron-deficient nature of the pyrazine ring can influence the catalytic cycle.[25]
Caption: Iterative workflow from target identification to candidate selection.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the pyrazine core and its substituents is crucial for optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data gathered from synthesizing and testing focused libraries allows for the development of a robust SAR.
Table 1: Examples of Biologically Active Pyrazine Derivatives
| Compound Class | Example Structure/Name | Biological Target/Activity | Reported Potency (IC₅₀/EC₅₀) | Reference |
| Anticancer | Cinnamic acid-pyrazine hybrid (Compound 15 ) | Neurovascular protection (HBMEC-2 cells) | EC₅₀ = 3.55 µM | |
| Anticancer | Chalcone-pyrazine hybrid (Compound 51 ) | Anticancer (MCF-7, A549, DU-145 cell lines) | IC₅₀ = 0.012, 0.045, 0.33 µM | |
| Anticancer | Imidazo[1,2-a]pyrazine (25k ) | Aurora A/B Kinase Inhibitor | IC₅₀ < 10 nM (Aurora A) | |
| Antitubercular | 4'-acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis (Mtb) | MIC < 1 - 6.25 µg/mL | |
| HAT Inhibitor | 1,4-pyrazine-containing inhibitor (29 ) | p300/CBP Histone Acetyltransferase | IC₅₀ = 1.4 µM |
The analysis of such data guides the next design cycle. For instance, if adding a lipophilic group at the 2-position increases potency but decreases solubility, the next iteration might involve adding a smaller lipophilic group or a polar group elsewhere on the scaffold to balance these properties.
Conclusion and Future Perspectives
The pyrazine scaffold continues to be a remarkably versatile and productive platform for drug discovery. While classical synthetic methods provide a solid foundation, the future of the field lies in the adoption of more advanced and sustainable technologies. We anticipate growth in the following areas:
-
Flow Chemistry: The use of continuous flow reactors for pyrazine synthesis will enable better control over reaction parameters, improve safety, and facilitate large-scale production.
-
Biocatalysis: The use of enzymes for the synthesis and modification of pyrazine derivatives offers a green and highly selective alternative to traditional chemical methods.
-
Late-Stage Functionalization: Developing new methods for C-H functionalization on complex, drug-like pyrazine molecules will be crucial for rapidly exploring SAR in the final stages of a discovery program.
-
Artificial Intelligence: Integrating AI and machine learning with computational design and automated synthesis will further accelerate the discovery-synthesis-testing cycle, leading to the faster identification of clinical candidates.
By embracing these innovations, researchers and drug development professionals can continue to unlock the full therapeutic potential of novel pyrazine derivatives to address unmet medical needs.
References
- Zhang, L., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- Wikipedia. (n.d.). Pyrazine.
- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
- IISER Pune. (n.d.). Mild and Biocompatible Synthesis of Highly Symmetrical Tetra-Substituted Pyrazines from Amino acids and Peptides.
- ResearchGate. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
- NIH National Library of Medicine. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
- PubMed. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.
- Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews.
- Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
- Semantic Scholar. (n.d.). Transition metal-catalyzed functionalization of pyrazines.
- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- MDPI. (2021). Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis.
- ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines.
- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
- Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Semantic Scholar. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
- MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
- ACS Publications. (2002). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (2017). Synthesis of substituted pyrazines from N-allyl malonamides.
- ResearchGate. (2018). Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process.
- The Moeller Research Group, Washington University in St. Louis. (n.d.). Photoredox Catalysts: Synthesis of the Bipyrazine Ligand.
- Semantic Scholar. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.
- ResearchGate. (2017). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
- MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
- Bulletin of Pharmaceutical Research. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.
- ResearchGate. (2014). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
- NIH National Library of Medicine. (2021). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis.
- ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- PubMed. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors.
- MDPI. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor.
- PubMed. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP.
- ResearchGate. (2015). ChemInform Abstract: Iron-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C-H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A.
- NIH National Library of Medicine. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2.
- PubMed. (2023). Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist.
- PubMed. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor.
- NIH National Library of Medicine. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Noveltr[4][12][20]iazino[2,3-c]quinazolines.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of pyrazole carbohydrazide hydrazine derivatives as anticancer agents.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 13. mdpi.com [mdpi.com]
- 14. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]
- 17. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. Pyrazine - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 22. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 24. [PDF] Transition metal-catalyzed functionalization of pyrazines. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Pyrazine-Based Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a para-position, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a diverse array of clinically significant therapeutics. Pyrazine-based compounds have demonstrated efficacy across multiple target classes, from enzymes and receptors to ion channels, leading to treatments for cancers, infectious diseases, and cardiovascular conditions.[2][3]
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel pyrazine-based inhibitors. As a senior application scientist, my focus is not merely on presenting a list of protocols, but on providing the strategic and causal reasoning behind the experimental choices. A well-designed MoA study is a self-validating system, where each experiment logically informs the next, building a robust and irrefutable mechanistic narrative.
The Core Strategy: A Multi-Pillar Approach to MoA Elucidation
A successful MoA study for any inhibitor, including those based on the pyrazine scaffold, rests on four pillars of investigation. This guide is structured around these pillars, providing a logical progression from identifying the molecular target to understanding the inhibitor's impact in a biological context.
Caption: The Four Pillars of Mechanism of Action (MoA) Elucidation.
Pillar 1: Target Identification and Validation
The first critical step is to identify the specific molecular target(s) of your pyrazine-based inhibitor. This is especially crucial when the inhibitor is discovered through phenotypic screening, where the initial observation is a change in cell behavior without a known target.[4][5]
Common Methodologies for Target Identification
The choice of methodology depends on the properties of the inhibitor and the available resources. The two main strategies are affinity-based and label-free methods.[6][7]
1. Affinity-Based Pull-Down Approaches:
This method involves chemically modifying the pyrazine inhibitor to act as "bait" to capture its binding partners from a cell lysate.[8]
-
Rationale: This is a direct approach to isolate proteins that physically interact with the inhibitor. The key is to modify the pyrazine core at a position that does not disrupt its biological activity.
-
Workflow Diagram:
Caption: Workflow for Affinity-Based Target Identification.
-
Detailed Protocol: Biotin-Tagged Affinity Purification
-
Probe Synthesis: Synthesize a derivative of the pyrazine inhibitor with a linker arm terminating in a biotin tag. The attachment point on the pyrazine scaffold should be chosen based on Structure-Activity Relationship (SAR) data to minimize disruption of binding.
-
Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to the inhibitor.
-
Incubation: Incubate the biotinylated inhibitor with the cell lysate to allow for the formation of inhibitor-target complexes.
-
Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the inhibitor and any bound proteins to the beads.[8]
-
Washing: Perform a series of washes with decreasing salt concentrations to remove proteins that are non-specifically bound to the beads or the inhibitor.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).
-
2. Cellular Thermal Shift Assay (CETSA):
CETSA is a label-free method that relies on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Rationale: This approach is advantageous as it does not require chemical modification of the inhibitor and can be performed in intact cells, providing a more physiologically relevant context.
-
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Pillar 2: Biochemical Characterization
Once a putative target is identified, the next step is to characterize the interaction between the pyrazine inhibitor and the purified target protein in a controlled, in vitro setting. This phase quantifies the inhibitor's potency and elucidates its mode of inhibition.
Case Study Application: Pyrazine-Based Kinase Inhibitors
Protein kinases are a common target for pyrazine-based drugs.[1][9][10][11] The following methodologies are standard for characterizing kinase inhibitors.
1. Determining Inhibitor Potency (IC50):
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
-
Rationale: To establish a quantitative measure of how effectively the inhibitor blocks the target's activity.
-
Protocol: In Vitro Kinase Assay
-
Assay Setup: In a microplate, combine the purified kinase, its specific substrate (peptide or protein), and ATP.[12]
-
Inhibitor Titration: Add the pyrazine-based inhibitor across a range of concentrations (e.g., 1 nM to 100 µM).
-
Reaction: Initiate the kinase reaction by adding a co-factor like magnesium chloride. Incubate for a predetermined time at an optimal temperature.
-
Detection: Quantify the kinase activity. Common methods include:
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Elucidating the Mechanism of Inhibition:
Enzyme kinetics studies are performed to determine how the inhibitor interacts with the enzyme and its substrate.[15]
-
Rationale: To understand if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (e.g., ATP for kinases). This is critical for lead optimization and predicting in vivo efficacy.[16]
-
Workflow Diagram:
Caption: Workflow for Enzyme Kinetic Studies.
-
Protocol: Steady-State Kinetics for ATP-Competitive Kinase Inhibitors
-
Experimental Design: Set up a matrix of experiments where both the ATP concentration and the inhibitor concentration are varied.
-
Data Collection: Measure the initial reaction velocity at each condition.
-
Analysis: Plot the data as a double reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[ATP]).
-
Table 1: Example Data for Pyrazine-Based Inhibitors
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Therapeutic Area |
| Bortezomib | 26S Proteasome (β5 subunit) | ~7 | Reversible, Slow-binding | Multiple Myeloma[17][18][19] |
| Amiloride | Epithelial Sodium Channel (ENaC) | ~100 | Reversible Channel Blockade | Hypertension[20][21] |
| Pyrazinamide (active form: Pyrazinoic Acid) | Multiple (e.g., Fatty Acid Synthase I) | pH-dependent | Prodrug, disrupts membrane potential | Tuberculosis[22][23][24] |
| Darovasertib | Protein Kinase C (PKC) | 1.4 (for CHK1) | ATP-Competitive | Uveal Melanoma[1] |
Pillar 3: Cellular and Phenotypic Analysis
After establishing a direct interaction with a purified target, it is essential to confirm that this interaction is responsible for the inhibitor's effects in a cellular context.
1. Target Engagement in Cells:
-
Rationale: To verify that the inhibitor reaches and binds to its intended target within the complex environment of a living cell. CETSA, as described in Pillar 1, is a primary method for this.
2. Cellular Activity Assays:
-
Rationale: To correlate the biochemical potency (IC50) with the cellular potency (EC50) and confirm that inhibiting the target leads to the desired physiological outcome.
-
Protocol: Cell Viability/Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells known to be dependent on the target kinase in a 96-well plate.[25]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazine inhibitor for a period of 24-72 hours.[25]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Analysis: Plot cell viability against inhibitor concentration to determine the EC50.
-
3. Signaling Pathway Analysis:
-
Rationale: To demonstrate that target engagement by the inhibitor leads to the expected downstream effects on cellular signaling pathways.
-
Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with the pyrazine inhibitor at concentrations around its EC50 for various time points.
-
Lysate Preparation: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: A decrease in the phosphorylated substrate in inhibitor-treated cells confirms on-target activity.
-
Pillar 4: Structural Biology
Visualizing the interaction between the pyrazine inhibitor and its target at an atomic level provides the ultimate validation of the MoA and is invaluable for structure-based drug design.[26][27]
-
Rationale: To understand the precise binding mode, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that confer potency and selectivity, and guide the rational design of next-generation inhibitors.[28][29]
1. X-Ray Co-crystallography:
-
Methodology:
-
Co-crystallize the purified target protein with the pyrazine inhibitor.
-
Expose the crystal to a high-intensity X-ray beam.
-
Analyze the resulting diffraction pattern to solve the three-dimensional structure of the protein-inhibitor complex.[26]
-
-
Insight: This technique provides a static, high-resolution snapshot of the binding pose. For example, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase revealed key interactions that enabled the design of more selective inhibitors.[30]
2. Cryo-Electron Microscopy (Cryo-EM):
-
Methodology:
-
Rapidly freeze a solution of the protein-inhibitor complex.
-
Image the individual frozen particles with an electron microscope.
-
Computationally combine thousands of 2D images to reconstruct a 3D model.[26]
-
-
Insight: Cryo-EM is particularly useful for large protein complexes that are difficult to crystallize.
Conclusion: Synthesizing the Mechanistic Narrative
Elucidating the mechanism of action of a novel pyrazine-based inhibitor is a systematic process of hypothesis generation and validation. By progressing through the four pillars—Target Identification, Biochemical Characterization, Cellular Analysis, and Structural Biology—researchers can build a comprehensive and self-validating understanding of their compound. This detailed mechanistic insight is not merely an academic exercise; it is the foundation upon which successful drug development programs are built, enabling rational optimization, predicting clinical efficacy, and ultimately, delivering novel therapeutics to patients.
References
- Title: Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications Source: National Institutes of Health (NIH) URL:[Link]
- Title: Bortezomib - Wikipedia Source: Wikipedia URL:[Link]
- Title: What is the mechanism of Pyrazinamide?
- Title: Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid Source: Journal of Antimicrobial Chemotherapy, Oxford Academic URL:[Link]
- Title: What is the mechanism of Bortezomib?
- Title: Bortezomib - StatPearls Source: NCBI Bookshelf, NIH URL:[Link]
- Title: Bortezomib: Understanding the Mechanism of Action Source: Molecular Cancer Therapeutics URL:[Link]
- Title: Amiloride | C6H8ClN7O Source: PubChem URL:[Link]
- Title: Pyrazinamide - Wikipedia Source: Wikipedia URL:[Link]
- Title: Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores Source: National Institutes of Health (NIH) URL:[Link]
- Title: Mechanisms of Pyrazinamide Action and Resistance Source: Microbiology Spectrum URL:[Link]
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL:[Link]
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Taylor & Francis Online URL:[Link]
- Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PubMed Central URL:[Link]
- Title: Small-molecule Target and Pathway Identific
- Title: Target Identification and Validation (Small Molecules) Source: University College London (UCL) URL:[Link]
- Title: Amiloride: A review Source: PubMed Central URL:[Link]
- Title: (PDF)
- Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL:[Link]
- Title: Amiloride Source: chemeurope.com URL:[Link]
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Figshare URL:[Link]
- Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023)
- Title: Kinase assays Source: BMG LABTECH URL:[Link]
- Title: Structure-Based Inhibition of Protein-Protein Interactions Source: PubMed Central URL:[Link]
- Title: Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications Source: Research Corridor URL:[Link]
- Title: Amiloride: Package Insert / Prescribing Inform
- Title: Tailored mode-of-action assays to enhance your drug discovery process Source: Nuvisan URL:[Link]
- Title: Amiloride - Wikipedia Source: Wikipedia URL:[Link]
- Title: Kinase Assay Kits Source: Biocompare URL:[Link]
- Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) Source: PubMed URL:[Link]
- Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual - NCBI Bookshelf, NIH URL:[Link]
- Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL:[Link]
- Title: Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells Source: ResearchG
- Title: Steady-state enzyme kinetics Source: The Biochemist - Portland Press URL:[Link]
- Title: Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies Source: MedChemComm (RSC Publishing) URL:[Link]
- Title: Turning high-throughput structural biology into predictive inhibitor design Source: PNAS URL:[Link]
- Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: MDPI URL:[Link]
- Title: Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery Source: PubMed Central URL:[Link]
- Title: From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions Source: ACS Public
- Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL:[Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Item - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019â2023) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. biocompare.com [biocompare.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bortezomib - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 20. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Amiloride - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchcorridor.org [researchcorridor.org]
- 27. Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure-Based Inhibition of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Silico Docking Studies of 1-(Pyrazin-2-yl)ethanamine with Target Proteins
Prepared by: Senior Application Scientist, Computational Drug Discovery
Executive Summary
This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on 1-(Pyrazin-2-yl)ethanamine, a heterocyclic compound of interest. Pyrazine derivatives are prevalent in medicinal chemistry, forming the scaffold of numerous approved drugs and bioactive molecules.[1][2][3][4] This document is designed for researchers and scientists in drug development, offering a narrative that blends procedural steps with the underlying scientific rationale. We will navigate the complete workflow, from target selection and preparation to the execution of docking simulations and the critical analysis of the resulting data. The protocols herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generated hypotheses.
Introduction: The Rationale for Investigating this compound
The pyrazine ring is a privileged scaffold in drug discovery, recognized for its role in a variety of pharmacologically active agents, including anticancer, antibacterial, and anti-inflammatory compounds.[2][4][5] Its two nitrogen atoms, arranged in a 1,4-orientation, can act as hydrogen bond acceptors and participate in crucial molecular interactions, enhancing the binding affinity of a compound to its biological target.[2] this compound, as a small, functionalized derivative, presents an attractive starting point for virtual screening and lead optimization.
In silico molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our compound) to a second (a protein receptor).[6][7][8] By simulating these interactions, we can rapidly screen potential biological targets, generate hypotheses about the mechanism of action, and prioritize compounds for further experimental validation, thereby significantly reducing the cost and time involved in the drug discovery pipeline.[9][10][11]
This guide will use a hypothetical case study approach to illustrate the docking of this compound against a relevant protein target, explaining the causality behind each decision in the computational workflow.
The In Silico Docking Workflow: A Methodological Overview
The docking process is a multi-stage procedure that requires careful preparation of both the protein and the ligand to achieve meaningful results.[7] The general workflow involves preparing the target protein structure and the ligand, performing the docking simulation to predict binding poses, and analyzing the results using scoring functions and visual inspection.[7][12]
Detailed Experimental Protocols
This section details the step-by-step methodologies for each phase of the docking study.
Target Protein Selection and Preparation
The choice of a protein target is hypothesis-driven. Pyrazine derivatives have shown activity against a range of targets, including kinases and various enzymes.[5] For this guide, we will select a hypothetical kinase as our target.
Protocol: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll assume a PDB ID "XXXX". The downloaded file should ideally contain a co-crystallized ligand, which is essential for protocol validation.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[13] The first step is to remove components that are not relevant to the docking simulation.[14][15]
-
Prepare the Structure: Use a dedicated tool, such as the Dock Prep tool in Chimera or AutoDockTools (ADT), to prepare the protein.[14][17]
-
Add polar hydrogen atoms. Causality: Crystal structures often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds, a key component of protein-ligand interactions.[18][19][20]
-
Assign partial charges (e.g., Gasteiger charges). Causality: Scoring functions use these charges to calculate electrostatic interactions, which significantly contribute to the binding energy.[17]
-
-
Save the Prepared Protein: Save the cleaned, hydrogen-added, and charged protein structure in a format required by the docking software, typically .pdbqt for AutoDock Vina.[21]
Ligand Preparation
Proper preparation of the ligand, this compound, is equally critical for an accurate simulation.
Protocol: Ligand Preparation
-
Obtain/Draw Ligand Structure: The 2D structure can be drawn using software like ChemDraw or MarvinSketch, or downloaded from a database like PubChem.[22]
-
Convert to 3D and Add Hydrogens: Use a program like Open Babel or the tools within UCSF Chimera to convert the 2D structure into a 3D conformation and add hydrogens.[23]
-
Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94).
-
Causality: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation.[23] A ligand in a high-energy state is physically improbable.
-
-
Assign Charges and Define Torsions: Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds.[22]
-
Causality: The docking software will explore different conformations by rotating these bonds (torsions). Defining them correctly allows for a comprehensive yet computationally efficient search of the conformational space.
-
-
Save the Prepared Ligand: Save the final ligand structure in the .pdbqt format.
Molecular Docking Simulation
With the prepared protein and ligand, the docking can be performed. We will use AutoDock Vina, a widely cited and efficient docking program.[9][21]
Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Generation): The search space for the docking must be defined. This is typically a 3D box centered on the active site of the protein.
-
Causality: The most reliable way to define this box is to center it on the co-crystallized native ligand.[17] This ensures the search is focused on the known biologically relevant pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.
-
-
Create a Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand files, the coordinates of the grid box center, and its dimensions.
-
Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
-
Output: Vina will generate an output file (output.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.[24]
Results: Analysis and Interpretation
The output of a docking run is not a single answer but a set of predictions that require careful scientific interpretation.[25][26][27]
Binding Affinity and Docking Score
The primary quantitative result is the binding affinity, reported in kcal/mol. This value is an estimate of the Gibbs free energy of binding (ΔG).[25]
-
Interpretation: More negative values indicate stronger, more favorable binding.[25][28] It is a common practice to compare the score of the test ligand to a known inhibitor or the re-docked native ligand.[24][29] It's crucial to remember that these scores are estimations; they are best used for ranking different compounds or poses rather than as absolute measures of affinity.[28][30][31]
Binding Pose and Molecular Interactions
Visual inspection of the top-ranked poses is essential.[29]
-
Hydrogen Bonds: These are strong, directional interactions and are critical for binding specificity and stability.[20][32] Look for bonds between the pyrazine nitrogens or the amine group of our ligand and polar residues in the protein's active site.
-
Hydrophobic Interactions: The pyrazine ring can engage in favorable hydrophobic interactions with non-polar amino acid residues (e.g., Valine, Leucine, Phenylalanine). These interactions are a major driving force for ligand binding.[33][34][35][36]
-
Pi-Stacking: The aromatic pyrazine ring can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, further stabilizing the complex.
Hypothetical Data Summary
The following table summarizes hypothetical docking results for our ligand against three potential kinase targets.
| Target Protein | Best Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Kinase A | -7.8 | ASP 145, LYS 22 | Hydrogen Bond, Ionic |
| Kinase B | -6.5 | LEU 78, VAL 34, PHE 144 | Hydrophobic, π-Stacking |
| Kinase C | -7.2 | SER 99, LEU 15, PHE 144 | Hydrogen Bond, Hydrophobic |
Trustworthiness: Protocol Validation
A critical step to ensure the reliability of your docking protocol is to validate it.[37] The most common method is to re-dock the co-crystallized native ligand back into the protein's active site.[38][39][40]
Protocol: Re-docking and RMSD Calculation
-
Prepare Native Ligand: Extract the native ligand from the original PDB file and prepare it using the same protocol as for the test ligand.
-
Re-dock: Use the exact same docking parameters (grid box, etc.) to dock the native ligand into its own receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[25][37][41] If the RMSD is high, the docking parameters (e.g., grid box size, software choice) may need to be re-evaluated.
-
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded workflow for conducting in silico docking of this compound. By following these detailed protocols—from meticulous preparation of molecules to rigorous validation of the methodology—researchers can generate reliable and actionable hypotheses. The results from such a study, including predicted binding affinities and interaction patterns, provide a strong foundation for prioritizing protein targets and guiding the next steps in the drug discovery process, such as lead optimization or in vitro biological assays. Molecular docking is the first step in a long journey, but when performed with care and scientific integrity, it is an indispensable tool for modern drug development.
References
- Barratt, E., & Bingham, R. (2021). Selected Thoughts on Hydrophobicity in Drug Design.
- El Mouns, B. (2024). How to interprete and analyze molecular docking results?
- User153012. (2021). How to interpret the affinity in a protein docking - ligand.
- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
- Pang, Y. P., et al. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing.
- Tariq, A., et al. (2010).
- Longdom Publishing. (n.d.). Protein-Ligand Interactions: Its Biological Process and Molecular Choreography from Drug Development to Cell Signaling. Longdom Publishing.
- Labinsights. (2023). Docking Software for Drug Development. Labinsights.
- Kellogg, G. E., & Abraham, D. J. (2000). Hydrophobicity: Shake Flasks, Protein Folding and Drug Discovery.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
- Pharma.Tips. (n.d.). Guide to In Silico Docking Studies. Pharma.Tips.
- Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- Lv, S., et al. (2019). Insights into protein–DNA interactions from hydrogen bond energy-based comparative protein–ligand analyses. PubMed Central.
- Tariq, A., et al. (2010).
- Various Authors. (n.d.). Hydrogen Bonds in Protein-Ligand Complexes.
- Bioinformatics Review. (2021). Analysis of Docking results by Autodock. YouTube.
- B-S. (2020). How I can analyze and present docking results?
- Barratt, E., & Bingham, R. (2021). Selected Thoughts on Hydrophobicity in Drug Design.
- Life Chemicals. (2019).
- Science of Synthesis. (2025). Hydrogen bond interaction: Significance and symbolism. Thieme.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design.
- Quora User. (2021). How does one prepare proteins for molecular docking? Quora.
- Various Authors. (2015). How can I validate a docking protocol?
- DNASTAR. (n.d.). NovaDock Molecular Docking Software. DNASTAR.
- Biosynce. (2025).
- ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem.
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico.
- Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- In-Silico Online. (2025). In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube.
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.
- ECHEMI. (n.d.).
- Sanner, M. F. (2012). Session 4: Introduction to in silico docking. University of Oxford.
- Center for Computational Structural Biology. (2024). DOCKING. The Scripps Research Institute.
- Ferreira, L. G., et al. (2015). A Guide to In Silico Drug Design. PubMed Central.
- Rao, M. S., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- The Pharmacist. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
- Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry.
- Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry.
- Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube.
- Tuccinardi, T. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules.
- The University of Manchester. (2020). How to Interpret Your Docking Scores. YouTube.
- Molelixir Informatics. (2025).
- Yunta, M. J. R. (2016). Docking and Ligand Binding Affinity: Uses and Pitfalls. Journal of Medicinal and Chemical Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. biosynce.com [biosynce.com]
- 6. labinsights.nl [labinsights.nl]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 11. youtube.com [youtube.com]
- 12. Guide to In Silico Docking Studies – Pharma.Tips [pharma.tips]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 15. scotchem.ac.uk [scotchem.ac.uk]
- 16. quora.com [quora.com]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. Regulation of protein-ligand binding affinity by hydrogen bond pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrogen bond interaction: Significance and symbolism [wisdomlib.org]
- 21. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. etflin.com [etflin.com]
- 25. researchgate.net [researchgate.net]
- 26. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 27. youtube.com [youtube.com]
- 28. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 29. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 30. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 32. researchgate.net [researchgate.net]
- 33. Selected Thoughts on Hydrophobicity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Optimized hydrophobic interactions and hydrogen bonding at the target-ligand interface leads the pathways of drug-designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing | PLOS One [journals.plos.org]
- 37. researchgate.net [researchgate.net]
- 38. echemi.com [echemi.com]
- 39. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. pubs.acs.org [pubs.acs.org]
Spectroscopic Data Interpretation for 1-(Pyrazin-2-yl)ethanamine: A Technical Guide
Introduction
1-(Pyrazin-2-yl)ethanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. The pyrazine moiety is a key pharmacophore in numerous biologically active compounds, and the ethylamine side chain provides a versatile point for further chemical modification. A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this compound.
This technical guide provides an in-depth interpretation of the expected spectroscopic data for this compound. As a self-validating system, this document will not only present the predicted data but also elucidate the underlying chemical principles that govern the spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the spectroscopic signatures of this important molecule.
Molecular Structure and Key Features
To effectively interpret the spectroscopic data, it is essential to first understand the molecular structure of this compound.
Molecular Formula: C₆H₉N₃[1]
Molecular Weight: 123.16 g/mol [1]
Structure:
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrazine) | ~155 - 160 |
| C-3 (Pyrazine) | ~142 - 145 |
| C-5 (Pyrazine) | ~143 - 146 |
| C-6 (Pyrazine) | ~140 - 143 |
| -CH- (Ethylamine) | ~50 - 55 |
| -CH₃ (Ethylamine) | ~20 - 25 |
Interpretation and Causality
-
Aromatic Carbons (140 - 160 ppm): The carbon atoms of the pyrazine ring are deshielded and appear at high chemical shifts. The carbon atom bonded to the ethylamine group (C-2) is expected to be the most deshielded due to the substitution effect. The other pyrazine carbons will have slightly different chemical shifts based on their proximity to the nitrogen atoms and the substituent.
-
Aliphatic Carbons (20 - 55 ppm):
-
The methine carbon (-CH-) is attached to the pyrazine ring and the amine group, leading to a downfield shift to around 50 - 55 ppm.
-
The methyl carbon (-CH₃) is the most shielded carbon in the molecule and is expected to appear at the lowest chemical shift, around 20 - 25 ppm.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 - 3500 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium (two bands) |
| ~3000 - 3100 | C-H stretch (aromatic) | Pyrazine Ring | Medium to Weak |
| ~2850 - 2950 | C-H stretch (aliphatic) | Ethylamine Side Chain | Medium |
| ~1580 - 1620 | C=C and C=N stretch (ring) | Pyrazine Ring | Medium to Strong |
| ~1550 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium |
| ~1000 - 1200 | C-N stretch | Amine | Medium to Weak |
Interpretation and Causality
-
N-H Stretching: The presence of a primary amine is strongly indicated by two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [2]
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. This distinction helps to confirm the presence of both the pyrazine ring and the ethylamine side chain.
-
Ring Vibrations: The stretching of the C=C and C=N bonds within the pyrazine ring gives rise to characteristic absorptions in the 1580-1620 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine group results in a band in the 1550-1650 cm⁻¹ range.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 123 | [C₆H₉N₃]⁺ | Molecular Ion (M⁺) |
| 108 | [M - CH₃]⁺ | Loss of a methyl group (α-cleavage) |
| 80 | [C₄H₄N₂]⁺ | Pyrazine radical cation |
Interpretation and Causality
-
Molecular Ion (M⁺): this compound contains three nitrogen atoms. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd molecular weight. [3]The expected molecular ion peak at m/z = 123 is consistent with its molecular formula (C₆H₉N₃).
-
Fragmentation Pattern: The most likely fragmentation pathway for this molecule is α-cleavage , a characteristic fragmentation of amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom of the amine.
Caption: Alpha-cleavage fragmentation pathway.
This cleavage results in the loss of a methyl radical (•CH₃) and the formation of a resonance-stabilized cation at m/z = 108, which is expected to be a major peak in the spectrum. The loss of the entire ethylamine side chain could also lead to a fragment corresponding to the pyrazine radical cation at m/z = 80.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a small cotton plug into a clean 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using Electron Impact (EI) ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The predicted data, grounded in the fundamental principles of spectroscopy, offers a clear roadmap for researchers to interpret the experimental results. The characteristic signals in each spectrum, from the deshielded aromatic protons in the ¹H NMR to the twin N-H stretches in the IR and the odd-numbered molecular ion in the mass spectrum, collectively create a unique spectroscopic fingerprint for this important heterocyclic amine. This guide serves as a valuable resource for ensuring the identity and purity of this compound in its various applications within the scientific and drug development communities.
References
- PubChem. Acetylpyrazine.
- PubChem. 1-(3-methylpyrazin-2-yl)ethan-1-amine.
- NIST. Pyrazine.
- Ebadi, A. (2017). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
- PubChem. 1-(Pyridin-2-yl)ethan-1-amine.
- NIST. Pyrazine.
- ResearchGate. Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine).
- PubChem. 1-(Pyrazin-2-yl)ethan-1-ol.
- E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives.
- Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine.
- MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- MDPI. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity.
Sources
An In-Depth Technical Guide to the Solubility and Stability Profile of 1-(Pyrazin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-(Pyrazin-2-yl)ethanamine is a heterocyclic amine containing a pyrazine ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its structural features, including the basic ethylamine side chain and the aromatic, electron-deficient pyrazine core, suggest a unique physicochemical profile that is critical to understand for its potential applications in drug discovery and material science. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their development efforts.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is paramount for predicting its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 184-186 °C | [1] |
| Predicted pKa | ~9.10 | Inferred from 2-(Pyrazin-2-yl)ethylamine[2] |
| Predicted logP | -0.15 to -0.52 | Inferred from Acetylpyrazine[3] |
Note: Predicted values are based on structurally similar compounds and should be experimentally verified.
The predicted pKa suggests that this compound is a weak base, with the ethylamine side chain being the primary site of protonation. This basicity will govern its aqueous solubility as a function of pH. The predicted logP value indicates that the compound is likely to be hydrophilic.
Part 1: Solubility Profile
A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation design to bioavailability.
Aqueous Solubility
The aqueous solubility of this compound is expected to be significantly influenced by pH due to its basic nature.
pH-Dependent Solubility Behavior:
-
Acidic pH (pH < pKa): In an acidic environment, the ethylamine group will be protonated, forming a positively charged species. This ionization will enhance the molecule's interaction with polar water molecules, leading to higher aqueous solubility .
-
Neutral to Basic pH (pH ≥ pKa): As the pH increases and surpasses the pKa, the equilibrium will shift towards the un-ionized, free base form. This neutral species is generally less polar, resulting in lower aqueous solubility .
Experimental Protocol for Determining pH-Solubility Profile:
This protocol outlines a standardized shake-flask method for generating a reliable pH-solubility profile.
-
Preparation of Buffers: Prepare a series of buffers covering a pharmaceutically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
-
Data Analysis: Plot the logarithm of the solubility (in mg/mL or mol/L) against the corresponding pH of the buffer.
Caption: Forced Degradation Stress Conditions.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.
-
Acidic Hydrolysis:
-
Conditions: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Plausible Mechanism: While the pyrazine ring is generally stable, prolonged exposure to strong acid and heat could potentially lead to ring opening, though this is less likely under typical forced degradation conditions. The primary amine is unlikely to be hydrolyzed.
-
-
Basic Hydrolysis:
-
Conditions: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Plausible Mechanism: Similar to acidic conditions, the pyrazine ring is expected to be relatively stable.
-
Oxidative Stability
Oxidative degradation can be a significant concern for nitrogen-containing compounds.
-
Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Plausible Mechanism: The nitrogen atoms in the pyrazine ring and the ethylamine side chain are susceptible to oxidation. Potential degradation products could include N-oxides.
Photostability
Exposure to light can induce degradation, particularly in aromatic systems.
-
Conditions: Exposure to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Plausible Mechanism: Photodegradation of heterocyclic compounds often involves reactions of the side chains. [4]
Thermal Stability
Elevated temperatures can provide the energy needed for degradation reactions.
-
Conditions: Solid-state exposure to dry heat (e.g., 80-100 °C).
-
Plausible Mechanism: Thermal degradation of pyrazine compounds can lead to isomerization and ring cleavage. [5] Experimental Protocol for Forced Degradation Studies:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For photostability and thermal studies, use the solid compound.
-
Stress Application: Expose the samples to the specified conditions for a defined period. It is advisable to take time points to monitor the extent of degradation.
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure the analytical method is specific. Calculate the mass balance to account for all the material.
-
Characterization of Degradants: If significant degradation is observed, use LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products to elucidate their structures. [6][7][8][9][10][11]
Part 3: Analytical Methodologies
A robust and validated analytical method is essential for accurate quantification and stability assessment.
Stability-Indicating HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of polar heterocyclic compounds.
Recommended HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of the basic analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B and gradually increase. | To effectively separate the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at an appropriate wavelength (e.g., 260 nm, to be determined by UV scan) | The pyrazine ring is expected to have strong UV absorbance. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Method Validation:
The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
LC-MS/MS for Degradant Characterization
For the identification of unknown degradation products, LC-MS/MS is the technique of choice.
Workflow for Degradant Identification:
-
LC Separation: Separate the degradation products using the validated HPLC method.
-
Mass Spectrometry (MS): Obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation product.
-
Tandem Mass Spectrometry (MS/MS): Induce fragmentation of the parent and degradant ions and analyze the resulting fragment ions.
-
Structure Elucidation: Propose structures for the degradation products based on their molecular weights and fragmentation patterns, comparing them to the fragmentation of the parent compound.
Caption: Workflow for Degradant Identification by LC-MS/MS.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols and insights based on the chemistry of related pyrazine derivatives offer a robust starting point for researchers. A thorough experimental investigation following the methodologies outlined herein will be crucial for the successful development of any potential pharmaceutical or material science application of this compound.
References
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]
- Doughty, A., Mackie, J. C., & Palmer, J. M. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV. [Link]
- Leszczyński, P. J., Budzianowski, A., Dobrzycki, Ł., Cyrański, M. K., Derzsi, M., & Grochala, W. (2012). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions, 41(3), 837-843. [Link]
- Klinger, K. M., Liebner, F. W., Fritz, I., & Rosenau, T. (2013). Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds (pathway A), condensation of amino sugars with α-dicarbonyl derivatives and ammonia (B), or formation of hydroxy-pyrazines by condensation of two α-dicarbonyl compounds and ammonia (C).
- Xia, X., et al. (2023). Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. Journal of Agricultural and Food Chemistry, 71(10), 4363–4373. [Link]
- lsabm. Characterization of the degradation products of amines used for post combustion CO 2 capture. [Link]
- Singh, B., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 82-93. [Link]
- PubChem. Acetylpyrazine.
- G, S., & al, et. (2016). LC-MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal. [Link]
- Rey, A., et al. (2013). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. International Journal of Greenhouse Gas Control, 19, 576-583. [Link]
- Kumar, A., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s231-s241. [Link]
- Singh, B., et al. (2012). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 63, 89-100. [Link]
- Guo, K., He, X.-R., Zhao, H., & Ma, C. (2023). Characterisation of degradation products of tegoprazan by LC-MS and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 228, 115323. [Link]
- Panderi, I. (2007). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 30(12), 1779-1793. [Link]
- Sutthivaiyakit, S., et al. (2005). Determination of amitraz and its degradation products in pears by ethyl acetate extraction and liquid chromatography-tandem mass spectrometry.
- FooDB. (2010, April 8). Showing Compound 2-Acetylpyrazine (FDB008545). [Link]
- PubChem. 1-(Pyrazin-2-yl)ethan-1-ol.
- PubChem. This compound.
- PubChem. Aminopyrazine.
- SIELC Technologies. (2018, May 16). Pyrazine. [Link]
- Chen, J., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(16), 4987. [Link]
- S, T., & al, et. (2000). Photodegradation study of some triazine-type herbicides. Journal of Agricultural and Food Chemistry, 48(8), 3463-3470. [Link]
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Wang, Z., et al. (2024). GR-pKa: a message-passing neural network with retention mechanism for pKa prediction.
- Mondal, A. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Scholaris. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-PYRAZIN-2-YL-ETHYLAMINE CAS#: 5321-59-5 [m.chemicalbook.com]
- 3. Showing Compound 2-Acetylpyrazine (FDB008545) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Pyrazine | SIELC Technologies [sielc.com]
Unlocking Novel Therapeutic Avenues: A Technical Guide to Identifying and Validating Targets for Pyrazine Amines
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrazine Scaffold
The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, and its synthetic tractability make it an attractive starting point for the design of novel therapeutics.[2] Pyrazine amines, in particular, have demonstrated a wide range of biological activities, from anticancer and anti-inflammatory to antiviral and neuroprotective effects.[3] This guide provides an in-depth technical overview of promising therapeutic targets for novel pyrazine amines and outlines a rigorous, self-validating experimental workflow for target identification and validation, designed to empower researchers in their drug discovery endeavors.
I. The Landscape of Potential Therapeutic Targets
The therapeutic efficacy of pyrazine amines stems from their ability to interact with a diverse array of biological targets, modulating key signaling pathways implicated in various disease states. This section explores some of the most promising target classes for this versatile chemical scaffold.
Protein Kinases: Master Regulators of Cellular Signaling
Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. The pyrazine scaffold has proven to be a particularly effective framework for the development of potent and selective kinase inhibitors.[4]
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a critical regulator of cell proliferation and survival.[5][6] Mutations in genes such as RAS and BRAF that lead to constitutive activation of this pathway are common drivers of tumorigenesis. Pyrazine amines can be designed to target key kinases within this pathway, such as BRAF, MEK1/2, or ERK1/2, thereby inhibiting uncontrolled cell growth.
-
The PI3K-AKT-mTOR Pathway: This pathway is another central regulator of cell growth, metabolism, and survival.[7][8][9][10][11] Its aberrant activation is frequently observed in cancer. Pyrazine-based inhibitors targeting PI3K, AKT, or mTOR can effectively block these pro-survival signals.
-
The JAK-STAT Pathway: This pathway is crucial for cytokine signaling and plays a key role in the immune response and hematopoiesis.[3][12][13][14][15] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers. Pyrazine amines can be developed as inhibitors of Janus kinases (JAKs) to modulate these processes.
Protein Tyrosine Phosphatase SHP2: A Key Signaling Node
Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[16][17][18] SHP2 is a compelling cancer target, as its hyperactivity is associated with various malignancies.[19][20] Pyrazine-based allosteric inhibitors of SHP2 have shown significant promise in preclinical studies.[21]
G-Protein Coupled Receptors (GPCRs): A Versatile Target Class
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[22] They are involved in a vast array of physiological processes, making them attractive targets for a wide range of diseases. Pyrazine derivatives have been explored as ligands for various GPCRs, including as positive allosteric modulators (PAMs) of metabotropic glutamate receptors and as antagonists for serotonin receptors.[3][19]
Other Promising Targets
The therapeutic potential of pyrazine amines extends beyond these major target classes. Other noteworthy targets include:
-
Ion Channels: Pyrazine derivatives have been investigated as modulators of potassium and epithelial sodium channels, suggesting their potential in treating cardiovascular and respiratory diseases.[21][23][24]
-
Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides (cAMP and cGMP) and are involved in various signaling pathways. Pyrazine-containing compounds have been developed as PDE inhibitors for the treatment of inflammatory and neurological disorders.[25][26][27][28]
-
Proteasome: Bortezomib, a pyrazine-containing drug, is a proteasome inhibitor used in the treatment of multiple myeloma, highlighting the potential of this scaffold to target protein degradation machinery.[24]
II. Quantitative Analysis of Pyrazine Amine-Target Interactions
The following table summarizes the reported biological activities of representative pyrazine amines against a selection of therapeutic targets. This data provides a quantitative foundation for understanding the potency and selectivity of this chemical class.
| Compound Class | Target | Assay Type | Potency (IC50/Ki/Kd) | Reference |
| Pyrazolo[1,5-a]pyrazine | JAK1 | Biochemical | 3 nM | [4] |
| Pyrazolo[1,5-a]pyrazine | JAK2 | Biochemical | 8.5 nM | [4] |
| Pyrazolo[1,5-a]pyrazine | TYK2 | Biochemical | 7.7 nM | [4] |
| Triazolo[4,3-a]pyrazine | c-Met | Biochemical | 26.00 nM | [26] |
| Triazolo[4,3-a]pyrazine | VEGFR-2 | Biochemical | 2.6 µM | [26] |
| Pyrazine-based urea | TrkA | Biochemical | 3.5 µM | [29] |
| Imidazo[1,2-a]pyrazine | Aurora A | Biochemical (Kd) | 0.02 nM | [30] |
| Imidazo[1,2-a]pyrazine | Aurora B | Biochemical (Kd) | 0.03 nM | [30] |
| Pyrazine Carboxamide | Alkaline Phosphatase | Biochemical | 1.469 µM | [31] |
| Pyrazine-based allosteric inhibitor | SHP2 | Biochemical | 0.071 µM | [21] |
| Cinnamate-pyrazine derivative | HCV NS5B RdRp | Biochemical | 0.69 µM | [3] |
| Cinnamic acid-pyrazine derivative | RhoA | Biochemical | 1.51 µM | [3] |
| Pyrazine-containing derivative | 5-HT1A Receptor | Binding (Ki) | 25 nM | [3] |
| Triazolopyridopyrazine | PDE2A | Biochemical | 1.99 nM | [25] |
III. A Self-Validating Workflow for Target Identification and Validation
A robust and reliable experimental workflow is paramount for the successful identification and validation of therapeutic targets for novel pyrazine amines. The following section details a multi-pronged approach, integrating both biochemical and cell-based assays, to provide a comprehensive and self-validating system for target deconvolution.
Step 1: Unbiased Target Identification
The initial step in deconvoluting the mechanism of action of a novel pyrazine amine is to identify its potential protein binding partners in an unbiased manner.
-
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Immobilization of the Pyrazine Amine: Synthesize an analog of the lead pyrazine amine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Preparation of Cell Lysate: Prepare a native protein extract from a relevant cell line or tissue.
-
Affinity Chromatography: Incubate the cell lysate with the pyrazine amine-conjugated beads. Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Step 2: Biophysical and Biochemical Validation of Direct Interaction
Once a list of putative targets is generated, it is crucial to validate the direct physical interaction between the pyrazine amine and each candidate protein and to assess the functional consequences of this binding.
-
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Rationale for Experimental Choices: SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[32][33] The choice of sensor chip is critical; for small molecule analysis, a 3D carboxymethylated dextran chip (like CM5) is often preferred as it provides a higher capacity for ligand immobilization and a more "solution-like" environment.[16][20]
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of an appropriate SPR sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the pyrazine amine over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4][34]
-
-
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
-
Sample Preparation: Prepare a solution of the purified target protein in the ITC cell and a solution of the pyrazine amine in the injection syringe.
-
Titration: Perform a series of injections of the pyrazine amine into the protein solution while measuring the heat changes associated with binding.
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
-
Experimental Protocol: Biochemical/Enzymatic Assay for Functional Activity
-
Assay Setup: Establish a functional assay for the target protein (e.g., a kinase activity assay measuring the phosphorylation of a substrate).
-
Inhibition Assay: Perform the assay in the presence of increasing concentrations of the pyrazine amine.
-
IC50 Determination: Measure the enzymatic activity at each compound concentration and plot the data to determine the half-maximal inhibitory concentration (IC50).[35]
-
Step 3: Cellular Target Engagement and Functional Consequences
Validating that the pyrazine amine engages its target within the complex environment of a living cell is a critical step to ensure its therapeutic relevance.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Rationale for Experimental Choices: CETSA is a powerful method for confirming target engagement in intact cells without the need for compound or protein labeling.[36][37][38] The principle is that ligand binding stabilizes a protein against thermal denaturation.[23]
-
Cell Treatment: Treat intact cells with the pyrazine amine or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method (e.g., Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the pyrazine amine indicates target engagement.[8][39]
-
-
Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) for Protein-Protein Interactions
-
Rationale for Experimental Choices: BRET is a sensitive technique for monitoring protein-protein interactions in living cells.[10][40] The choice of the donor (luciferase) and acceptor (fluorescent protein) pair is crucial for optimal signal-to-noise. Newer luciferases like NanoLuc offer brighter signals, allowing for the use of lower protein expression levels.[10][41]
-
Construct Generation: Generate expression vectors encoding the target protein fused to a BRET donor (e.g., NanoLuc) and its interacting partner fused to a BRET acceptor (e.g., Venus).
-
Cell Transfection: Co-transfect cells with the donor and acceptor constructs.
-
Ligand Treatment: Treat the cells with the pyrazine amine.
-
BRET Measurement: Add the luciferase substrate and measure the light emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon compound treatment indicates modulation of the protein-protein interaction.[12][13][14][15]
-
-
Kinome Profiling for Selectivity
-
For pyrazine amines targeting kinases, assessing their selectivity across the human kinome is essential to understand potential off-target effects. This is typically performed as a fee-for-service by specialized companies that maintain large panels of purified kinases. The pyrazine amine is screened at one or more concentrations against the kinase panel, and the inhibitory activity is measured.
-
IV. Conclusion: A Roadmap for Pyrazine Amine Drug Discovery
The pyrazine amine scaffold represents a rich source of novel therapeutic agents with the potential to address a wide range of unmet medical needs. The successful translation of these promising compounds from the laboratory to the clinic hinges on a thorough understanding of their mechanism of action. The integrated, multi-faceted approach to target identification and validation outlined in this guide provides a robust framework for elucidating the molecular targets of novel pyrazine amines. By combining unbiased screening methods with rigorous biophysical, biochemical, and cell-based validation assays, researchers can build a comprehensive and self-validating data package that will de-risk drug development programs and accelerate the journey of these promising molecules to patients.
V. References
-
Choosing the Right Sensor Chip - Surface Plasmon Resonance. (2014, January 21). Reichert Technologies. [Link]
-
A schematic diagram of the PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. ResearchGate. [Link]
-
Functions of Shp2 in cancer - PMC - NIH. National Center for Biotechnology Information. [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate. ResearchGate. [Link]
-
Scientists decode activation mechanism of SHP2 protein that can trigger cancer. (2021, April 23). News-Medical.net. [Link]
-
Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
A comprehensive review of SHP2 and its role in cancer | Request PDF - ResearchGate. ResearchGate. [Link]
-
Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms - Frontiers. Frontiers. [Link]
-
A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. ResearchGate. [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. ResearchGate. [Link]
-
Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - NIH. National Center for Biotechnology Information. [Link]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor - PubMed. National Center for Biotechnology Information. [Link]
-
Using BRET to Detect Ligand-Specific Conformational Changes in Preformed Signalling Complexes | Springer Nature Experiments. Springer Nature. [Link]
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. ResearchGate. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact - Berthold Technologies. Berthold Technologies. [Link]
-
BRET (Bioluminescence Resonance Energy Transfer) - Berthold Technologies GmbH & Co.KG. Berthold Technologies. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. American Chemical Society. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. National Center for Biotechnology Information. [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. Springer. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]
-
WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators - Google Patents. Google Patents.
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - NIH. National Center for Biotechnology Information. [Link]
-
Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A) - MDPI. MDPI. [Link]
-
MAPK/ERK pathway - Wikipedia. Wikipedia. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method - PubMed. National Center for Biotechnology Information. [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. Bio-Rad. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of[7][8][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525 - PMC - NIH. National Center for Biotechnology Information. [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. Wikipedia. [Link]
-
WO2012035158A1 - Pyrazine derivatives as enac blockers - Google Patents. Google Patents.
-
The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed. National Center for Biotechnology Information. [Link]
-
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. MDPI. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC - NIH. National Center for Biotechnology Information. [Link]
-
RS52598B - Pyrazine Compounds as Phosphodiesterase Inhibitors 10 - Google Patents. Google Patents.
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed. National Center for Biotechnology Information. [Link]
-
Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications. [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - ResearchGate. ResearchGate. [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Portland Press. [Link]
-
Guide to Running an SPR Experiment. (2022, July 27). Duke University. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Interactions of Pyrazine-Based Compounds to Proteins [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New versatile ligand family, pyrazine-modulated oligo-alpha-pyridylamino ligands, from coordination polymer to extended metal atom chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of BRET to monitor ligand binding to GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 14. berthold.com [berthold.com]
- 15. berthold.com [berthold.com]
- 16. Choosing the Right Sensor Chip [reichertspr.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. elrig.org [elrig.org]
- 19. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Choosing the Right Biacore Sensor Chips for Your SPR Analysis - Creative Proteomics [creative-proteomics.com]
- 21. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 22. Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Impact of Cell Background on Small Compound Target Deconvolution by CETSA Coupled to Mass Spectrometry [labroots.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RS52598B - Jedinjenja pirazina kao inhibitori fosfodiesteraze 10 - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 33. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525 - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Frontiers | Current Advances in CETSA [frontiersin.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Using BRET to Detect Ligand-Specific Conformational Changes in Preformed Signalling Complexes | Springer Nature Experiments [experiments.springernature.com]
The Pyrazine Scaffold: A Cornerstone for Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Power of Privileged Scaffolds in Kinase-Directed Drug Discovery
Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, represent one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them the subject of intense therapeutic development.[1][2][3] A key strategy in the design of small molecule kinase inhibitors has been the identification and exploitation of "privileged scaffolds"—core molecular frameworks that are capable of binding to multiple targets with high affinity.[4] Among these, the simple six-membered aromatic heterocycle, pyrazine, has emerged as a uniquely versatile and powerful core for developing potent and selective kinase inhibitors.[1][2][5]
The utility of the pyrazine ring stems from its distinct electronic properties. Containing two nitrogen atoms at the 1 and 4 positions, the pyrazine scaffold presents a unique combination of hydrogen bond accepting capabilities and a rigid aromatic plane for establishing crucial interactions within the ATP-binding pocket of kinases.[6][7] This dual nature allows it to serve as an effective bioisostere for the adenine hinge-binding motif of ATP, while providing multiple vectors for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties.[1][2][7] This guide will provide an in-depth exploration of the pyrazine scaffold, from its fundamental binding interactions to its application in FDA-approved drugs, and will furnish detailed protocols for its synthesis and evaluation.
The Pyrazine Core: A Master Key for the Kinase Hinge Region
The vast majority of kinase inhibitors function by competing with ATP for binding within a highly conserved pocket.[1] A critical feature of this pocket is the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region forms key hydrogen bonds with the adenine base of ATP, anchoring it in place for phosphoryl transfer. The genius of the pyrazine scaffold lies in its ability to mimic this interaction with high fidelity.
The two nitrogen atoms of the pyrazine ring are perfectly positioned to act as hydrogen bond acceptors, forming one or two critical hydrogen bonds with the backbone amide protons of the hinge region.[7][8][9] This interaction is the foundational anchor for inhibitor binding.
By establishing this primary interaction, the rest of the inhibitor molecule is positioned to exploit other nearby sub-pockets. Substituents at other positions on the pyrazine ring can be tailored to interact with hydrophobic regions, form additional hydrogen bonds, or extend towards the solvent-exposed surface, thereby fine-tuning the inhibitor's potency and selectivity profile against a specific kinase or kinase family.[10][11][12]
Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity
The true power of the pyrazine scaffold is realized through the systematic modification of its substitution patterns. Medicinal chemists can strategically place different functional groups on the pyrazine ring to probe the topology of the ATP binding site and optimize interactions. A common strategy involves installing a bulky group at the C-2 position and a flexible or polar group at the C-6 position.[10][11]
Let's consider a hypothetical SAR exploration of a 2,6-disubstituted pyrazine series targeting a hypothetical kinase, "Kinase X".
| Compound ID | R1 (C-2 Position) | R2 (C-6 Position) | Kinase X IC50 (nM) | Notes |
| 1a | -H | -H | >10,000 | Unsubstituted core shows no activity. |
| 1b | Phenyl | -H | 850 | Phenyl group at R1 provides initial potency by accessing a hydrophobic pocket. |
| 1c | 3-chloroaniline | -H | 220 | Addition of a halogenated aniline enhances interactions. |
| 1d | 3-chloroaniline | Pyrrolidinylacetic acid | 15 | Adding a solubilizing group at R2 that can interact with the solvent front significantly improves potency.[10] |
| 1e | 4-morpholinophenyl | Pyrrolidinylacetic acid | 5 | Optimizing the R1 group further enhances binding affinity.[12] |
This table represents hypothetical data for illustrative purposes, based on common SAR trends observed in the literature.[10][11][12]
This iterative process of synthesis and testing allows researchers to build a detailed understanding of the target's binding site requirements and develop inhibitors with high potency and selectivity.[10]
Case Study: Afatinib (Gilotrif®) - An FDA-Approved Pyrazine-Based Inhibitor
A prominent real-world example of a pyrazine-based kinase inhibitor is Afatinib (trade name Gilotrif®).[13][14][15] Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases, including EGFR, HER2, and HER4.[13][16] It is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[13][]
The core structure of Afatinib features a substituted aminopyrazine which serves as the hinge-binding element. Critically, it also contains a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue in the active site of the EGFR kinase.[13] This covalent and irreversible binding leads to a durable inhibition of kinase signaling.[15][16] The design of Afatinib showcases the power of using the pyrazine scaffold as a stable anchor to present other crucial pharmacophoric elements.
Experimental Protocols: From Synthesis to Cellular Validation
Bringing a pyrazine-based inhibitor from concept to validation requires a robust and integrated set of experimental workflows. Below are representative, step-by-step protocols for key stages of the process.
Synthesis: A General Route to a 2,6-Disubstituted Pyrazine Core
This protocol outlines a common method for synthesizing a pyrazine scaffold, which often involves the condensation of an α-dicarbonyl compound with a diamine.[18][19]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the α-diketone (1.0 eq) and the 1,2-diamine (1.0 eq) in a suitable solvent such as ethanol.
-
Condensation: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer. Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Biochemical Assay: Determining IC50 with a TR-FRET Assay
To quantify the potency of a synthesized inhibitor, a biochemical assay is essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust, and high-throughput method.[3][20][21]
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the pyrazine inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a low-volume 384-well assay plate.
-
Kinase/Substrate Addition: Prepare a solution containing the target kinase and a biotinylated peptide substrate in assay buffer. Add this mixture to the wells containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.[22]
-
Incubation: Allow the enzymatic reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody (the FRET donor) and a streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Equilibration & Reading: Incubate the plate for another 60 minutes to allow the detection reagents to bind. Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot this ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Validating Target Engagement via Western Blot
A potent biochemical inhibitor must also demonstrate activity within a cellular context.[23] A Western blot can be used to measure the inhibition of phosphorylation of a kinase's downstream substrate in treated cells.[24]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed an appropriate cancer cell line (e.g., one known to have activated signaling through the target kinase) in 6-well plates. Once the cells reach 70-80% confluency, treat them with increasing concentrations of the pyrazine inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-p-AKT).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total substrate protein and a loading control like GAPDH or β-actin.
Challenges and Future Directions
While the pyrazine scaffold is a powerful tool, challenges remain. Achieving high selectivity against closely related kinases is a persistent hurdle, often requiring extensive SAR campaigns and structure-based design.[12] Furthermore, optimizing physicochemical properties to ensure good oral bioavailability and a favorable safety profile is a complex, multi-parameter optimization problem.
The future of pyrazine-based inhibitors is bright. New synthetic methodologies are continually being developed to access novel chemical space.[19] The incorporation of pyrazine scaffolds into newer therapeutic modalities, such as covalent inhibitors[1], allosteric modulators, and proteolysis-targeting chimeras (PROTACs), promises to yield next-generation therapeutics with enhanced efficacy and novel mechanisms of action.
Conclusion
The pyrazine ring has cemented its role as a true privileged scaffold in medicinal chemistry, particularly in the highly competitive field of kinase inhibitor design.[1][2] Its ability to effectively mimic the hinge-binding interactions of ATP provides a reliable and robust starting point for inhibitor development. Through strategic chemical modification, guided by rigorous SAR and structure-based design, the simple pyrazine core can be elaborated into highly potent, selective, and clinically successful drugs. The continued exploration of this versatile scaffold will undoubtedly lead to the discovery of new and impactful medicines for a wide range of human diseases.
References
- Al-Ostoot, F. H., Al-Qtaishat, S., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Chen, G.-Q., Guo, H.-Y., Quan, Z.-S., Shen, Q.-K., Li, X., & Luan, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
- Chen, G.-Q., Guo, H.-Y., Quan, Z.-S., Shen, Q.-K., Li, X., & Luan, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
- Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607–1625.
- Chen, G.-Q., Guo, H.-Y., Quan, Z.-S., Shen, Q.-K., Li, X., & Luan, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
- Chen, G.-Q., Guo, H.-Y., Quan, Z.-S., Shen, Q.-K., Li, X., & Luan, T. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
- Al-Ostoot, F. H., Al-Qtaishat, S., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate.
- Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Reaction Biology. (n.d.). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Kim, H. P., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie, 341(9), 554-61.
- The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry.
- Al-Ostoot, F. H., Al-Qtaishat, S., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed.
- Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A.T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389.
- Engel, M., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition, 60(1), 252-258.
- Cismas, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10565.
- Song, Y., et al. (n.d.). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][1][6][25]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry.
- Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(10), 1738-1742.
- Al-Ostoot, F. H., Al-Qtaishat, S., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare.
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-93.
- Al-Ostoot, F. H., Al-Qtaishat, S., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045.
- Tanneeru, K., et al. (2019). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 24(17), 3073.
- GlobalRPH. (n.d.). GILOTRIF™ (afatinib) Tablets. GlobalRPH.
- Huličiak, M., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(18), 4133.
- ChemRxiv. (n.d.). How Ligands Interact with the Kinase Hinge. ChemRxiv.
- U.S. Food and Drug Administration. (n.d.). GILOTRIF® (afatinib) tablets, for oral use. accessdata.fda.gov.
- Singh, P., & Kaur, M. (2018). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Receptors and Signal Transduction, 38(4), 326-336.
- Keating, G. M. (2014). Afatinib: a review of its use in the treatment of advanced non-small cell lung cancer. Drugs, 74(1), 105-18.
- WebMD. (n.d.). Gilotrif (afatinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
- Jacobs, M. D., et al. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(15), 4479-4494.
- Elliott, W. T., & Chan, J. (n.d.). Pharmacology Update: Afatinib Tablets (Gilotrif). Clinician.com.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
- 14. Gilotrif (afatinib): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. clinician.com [clinician.com]
- 16. Afatinib: a review of its use in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. books.rsc.org [books.rsc.org]
- 22. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
A Technical Guide to 1-(Pyrazin-2-yl)ethanamine and its Analogs in Modern Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] This guide provides an in-depth review of 1-(Pyrazin-2-yl)ethanamine and its analogs, a class of compounds demonstrating significant potential in therapeutic development, particularly as kinase inhibitors for oncology. We will explore the synthetic rationale, key structure-activity relationships (SAR), and the underlying molecular interactions that drive their biological activity. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and evaluation of novel pyrazine-based therapeutics.
The Pyrazine Core: A Foundation for Potent and Selective Therapeutics
The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, combining the characteristics of an aromatic moiety with the polar interaction capabilities of heteroatoms, make it a versatile scaffold for engaging with biological targets.[2] The nitrogen atoms frequently act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking and other nonpolar interactions within protein binding sites.[2] This adaptability has led to the incorporation of the pyrazine nucleus into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3][4] Marketed drugs such as the proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide highlight the clinical significance of this heterocyclic system.[5][6]
The this compound moiety, in particular, serves as a valuable starting point for generating libraries of drug candidates. The ethylamine side chain provides a key vector for chemical modification, allowing for the introduction of various substituents to probe the chemical space of a target's active site and optimize pharmacological properties.
Synthesis of the this compound Scaffold and its Analogs
The synthesis of this compound and its N-substituted analogs is readily achievable through established organic chemistry methodologies. Reductive amination of 2-acetylpyrazine is a common and efficient route to the primary amine. For the synthesis of more complex analogs, particularly those with therapeutic interest as kinase inhibitors, multi-step sequences involving amide bond formation are frequently employed.
Key Synthetic Pathways
A prevalent strategy for constructing a diverse library of analogs involves the condensation of a pyrazine-2-carboxylic acid derivative with a variety of substituted anilines or other amines.[7] This approach allows for systematic modification of the molecule to explore structure-activity relationships.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for pyrazine-2-carboxamide analogs.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol details a robust method for the synthesis of the core scaffold, this compound, from 2-acetylpyrazine. The causality behind this choice of reaction is its high efficiency and operational simplicity for forming the C-N bond in a controlled manner.[8]
Materials:
-
2-Acetylpyrazine
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrazine (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The portion-wise addition is crucial to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting ketone.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Partition the resulting aqueous residue between dichloromethane and a saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane. The use of a saturated bicarbonate solution neutralizes any remaining acidic species.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product as a colorless to pale yellow oil.
Biological Activity and Therapeutic Applications: A Focus on Kinase Inhibition
Analogs of this compound have emerged as a promising class of protein kinase inhibitors.[9] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The pyrazine core often serves as a "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[11]
Structure-Activity Relationships (SAR) of Pyrazine-Based Kinase Inhibitors
Systematic modification of the this compound scaffold has led to the discovery of potent and selective inhibitors of various kinases, including c-Met, VEGFR-2, and FGFR.[3][5] The following SAR insights have been gleaned from the literature:
-
The Pyrazine Core: The pyrazine nitrogen atoms are crucial for hinge-binding. Modifications to the pyrazine ring itself are generally not well-tolerated, as this can disrupt the essential hydrogen bonding network.
-
N-Substitution on the Ethylamine: The substituent on the amine is a key determinant of both potency and selectivity. Bulky aromatic or heteroaromatic groups are often found in potent kinase inhibitors, as they can occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
Substitution on the Aromatic/Heteroaromatic Ring: The nature and position of substituents on the N-aryl/heteroaryl group can be fine-tuned to optimize interactions with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity. For instance, the introduction of hydrogen bond donors or acceptors can lead to additional interactions that increase binding affinity.
The following diagram illustrates the key pharmacophoric features of a generic pyrazine-based kinase inhibitor.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. protocols.io [protocols.io]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Guide to the Safety, Toxicity, and Handling of 1-(Pyrazin-2-yl)ethanamine
Introduction: Acknowledging the Data Gap
In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel compounds with limited characterization. 1-(Pyrazin-2-yl)ethanamine, a heterocyclic amine with potential applications as a building block in medicinal chemistry, is one such entity.[1] A thorough review of publicly available safety and toxicological data reveals a significant information gap for this specific molecule.[2] This guide, therefore, adopts a precautionary, analog-based approach to provide a robust framework for its safe handling.
The causality behind this methodology is rooted in the principles of chemical safety and risk assessment. In the absence of direct data, the toxicological profile of a compound can be reasonably inferred by examining structurally similar molecules. For this guide, we will draw upon data from close analogs, primarily 2-aminopyrazine and various alkylpyrazines , to construct a comprehensive, albeit provisional, safety profile. This approach allows us to anticipate potential hazards and establish stringent handling protocols commensurate with the risk associated with a novel chemical entity.
It is imperative that all personnel handling this compound treat it as a substance with significant potential for toxicity and handle it with the utmost care, adhering to the protocols outlined herein.
Chemical and Physical Identity
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem[2] |
| Molecular Formula | C₆H₉N₃ | PubChem[2] |
| Molecular Weight | 123.16 g/mol | PubChem[2] |
| CAS Number | 179323-60-5 | ChemicalBook[3] |
| Predicted Properties | Colorless liquid (Boiling Point: 184-186 °C) | Smolecule[1] |
Hazard Identification and Classification (Analog-Based)
Given the absence of specific GHS classification for this compound, the following hazards are inferred from its structural analogs, 2-aminopyrazine and various dimethylpyrazines. The ethylamine side chain may also contribute to its corrosive and irritant properties.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement (Inferred) | Basis (Analog Compound) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | 2,6-Dimethylpyrazine[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | 2-Aminopyrazine, Pyrazine[2][6] |
| Serious Eye Damage/Irritation | Category 2A/1 | H319: Causes serious eye irritation. / H318: Causes serious eye damage. | 2-Aminopyrazine, 2,6-Dimethylpyrazine[4][6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | 2-Aminopyrazine, Pyrazine[2][6][7] |
Signal Word (Anticipated): Warning or Danger
Pictograms (Anticipated):
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Rationale for Hazard Inference: The pyrazine ring itself is classified as a skin, eye, and respiratory irritant.[2][6] The addition of an amino group, as seen in 2-aminopyrazine, maintains these irritant properties.[6][7] Alkylpyrazines, such as 2,6-dimethylpyrazine, are documented as harmful if swallowed.[4][5] Therefore, it is scientifically prudent to assume that this compound will exhibit, at a minimum, these hazardous properties. The primary amine functional group is also well-known for causing skin and eye irritation or burns.
Toxicological Profile (Analog-Based and Inferred)
Direct toxicological data for this compound is not available. The following profile is a synthesis of data from its analogs and general knowledge of heterocyclic amines.
-
Acute Toxicity:
-
Oral: Based on the oral LD50 of 2,6-dimethylpyrazine in rats (reported as 880 mg/kg), this compound should be considered harmful if swallowed .[5] Accidental ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.
-
Dermal: Heterocyclic amines can be readily absorbed through the skin.[1] While specific data is lacking for analogs, it should be assumed that dermal contact could lead to systemic toxicity.
-
Inhalation: Vapors or aerosols are expected to cause respiratory tract irritation.[6][7]
-
-
Skin and Eye Irritation:
-
Chronic Exposure, Carcinogenicity, and Mutagenicity:
-
There is no specific data on the long-term effects of this compound.
-
Heterocyclic amines as a class are known to contain compounds that are mutagenic and carcinogenic. Although some studies on specific pyrazine derivatives have shown them to be non-mutagenic in certain assays, the potential for such effects cannot be ruled out without specific testing.
-
Precautionary Principle: Until data proves otherwise, this compound should be handled as a potential mutagen and carcinogen.
-
Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is the fundamental model for this protocol.
Caption: Hierarchy of Controls for Safe Handling.
Step-by-Step Personal Protection Protocol:
-
Work Area Preparation:
-
All handling of this compound, including weighing, dilution, and transfers, must be conducted within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn over goggles when there is a risk of splashing.
-
Skin Protection:
-
Wear a chemically resistant lab coat.
-
Gloves: Nitrile gloves are recommended. Given the lack of specific permeation data, double-gloving is a prudent measure. Inspect gloves for any signs of degradation or puncture before use.
-
Promptly remove and dispose of contaminated gloves. Wash hands thoroughly with soap and water after handling.[7]
-
-
Respiratory Protection: Respiratory protection is generally not required when working within a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Safe Handling, Storage, and Disposal
Handling Protocol:
-
Pre-Use:
-
Review this safety guide and the institutional Chemical Hygiene Plan.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area within the fume hood for the procedure.
-
-
During Use:
-
Avoid generating aerosols or vapors.
-
Keep containers tightly closed when not in use.
-
Use compatible labware (e.g., glass, PTFE).
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
A dedicated, ventilated cabinet for toxic or reactive chemicals is recommended.
Disposal:
-
All waste materials contaminated with this compound (e.g., gloves, bench paper, pipette tips, excess reagent) must be considered hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.
Accidental Release and First Aid Measures
Spill Response Workflow:
Caption: Logical workflow for spill response.
-
Small Spill (inside a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbed material into a hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and contact the institutional Environmental Health & Safety (EHS) office or emergency response team.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Conclusion
The responsible use of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While this compound lacks a complete, formally documented safety profile, a risk-based approach using data from structural analogs provides a solid foundation for protecting researchers. The core principles of irritation, potential acute toxicity, and unknown long-term effects mandate the use of stringent engineering controls, diligent administrative procedures, and comprehensive personal protective equipment. By adhering to the protocols in this guide, drug development professionals can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their research.
References
- Burdock, G. A. (n.d.). 2,6-Dimethylpyrazine. The Burdock Group.
- Synerzine. (2020). SAFETY DATA SHEET 2,5 & 2,6-Dimethylpyrazine Mixture (Natural).
- CPAchem. (2024). Safety data sheet 2,6-Dimethylpyrazine.
- Synerzine. (2018). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
- CPAchem. (2024). Safety data sheet pyrazine.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- The Good Scents Company. (n.d.). pyrazine.
- Axxence Aromatic GmbH. (2022). Safety Data Sheet NATURAL PYRAZINES 18.
- Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace. NIOSH.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH.
- Cheng, K.-C., et al. (2008). Heterocyclic amines: chemistry and health. Critical Reviews in Food Science and Nutrition.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Sources
- 1. In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]
- 4. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneseo.edu [geneseo.edu]
- 7. DNA-damaging activity in vivo and bacterial mutagenicity of sixteen hydrazine derivatives as related quantitatively to their carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Pyrazin-2-yl)ethanamine from 2-acetylpyrazine
An Application Guide for the Synthesis of 1-(Pyrazin-2-yl)ethanamine from 2-Acetylpyrazine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights for the synthesis of this compound, a valuable building block in medicinal chemistry, from the readily available starting material, 2-acetylpyrazine.[1][2] The primary transformation discussed is reductive amination, a cornerstone reaction in amine synthesis.[3][4] This document presents two robust protocols: a modern, one-pot reductive amination using sodium triacetoxyborohydride and the classic Leuckart reaction. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, purification techniques, and characterization methods to ensure reproducible and successful synthesis.
Introduction: The Significance of Pyrazine-Containing Scaffolds
Pyrazine derivatives are privileged structures in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[2][5] The target molecule, this compound, incorporates a chiral amine center, making it a highly sought-after precursor for the development of novel therapeutic agents, including antimicrobial and central nervous system-active compounds.[1][6]
The starting material, 2-acetylpyrazine, is an accessible and versatile ketone that serves as an ideal entry point for constructing more complex molecules.[2][7] Its dual reactive sites—the carbonyl group and the pyrazine ring—allow for a wide range of chemical transformations.[2] This guide focuses on the conversion of the acetyl group's carbonyl function into a primary amine via reductive amination.
The Chemical Principle: Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group (from an aldehyde or ketone) into an amine.[3][8] The process typically involves two key steps that can be performed sequentially in one pot:
-
Imine Formation: The reaction initiates with the nucleophilic attack of an amine (in this case, ammonia) on the electrophilic carbonyl carbon of 2-acetylpyrazine. This forms a transient hemiaminal intermediate, which then dehydrates to yield a more stable iminium ion or imine.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion (C=N bond) to the corresponding amine.
The choice of reducing agent is critical. An ideal reagent should reduce the iminium intermediate faster than the starting ketone to prevent the formation of the corresponding alcohol byproduct, 1-(Pyrazin-2-yl)ethan-1-ol.[9]
Caption: Workflow for one-pot reductive amination using STAB.
Reagents & Quantities
| Reagent | MW ( g/mol ) | Amount | Equivalents | Notes |
| 2-Acetylpyrazine | 122.13 | 1.22 g (10 mmol) | 1.0 | Starting material |
| Ammonia in Methanol | 17.03 (NH3) | 10 mL (70 mmol) | 7.0 | Reagent and solvent. A commercial 7N solution is convenient. |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g (15 mmol) | 1.5 | Reducing agent. Add slowly to control effervescence. |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous solvent. |
| Saturated NaHCO₃ (aq) | - | ~30 mL | - | For work-up/quench. |
| Anhydrous Na₂SO₄ | - | As needed | - | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-acetylpyrazine (1.22 g, 10 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (50 mL) and stir until the starting material is fully dissolved.
-
Ammonia Addition: Add a 7N solution of ammonia in methanol (10 mL, 70 mmol) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the stirring solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to manage the initial effervescence and maintain control over the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~30 mL) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by column chromatography on silica gel, typically using a gradient elution of DCM/Methanol with 1% triethylamine to prevent the amine from streaking on the column.
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: The Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent. [10][11]This reaction requires higher temperatures but is effective and utilizes inexpensive reagents. [10]
Caption: Workflow for the Leuckart-Wallach reaction.
Reagents & Quantities
| Reagent | MW ( g/mol ) | Amount | Equivalents | Notes |
| 2-Acetylpyrazine | 122.13 | 1.22 g (10 mmol) | 1.0 | Starting material |
| Ammonium Formate | 63.06 | 3.78 g (60 mmol) | 6.0 | Reagent |
| Concentrated HCl | 36.46 | ~20 mL | - | For hydrolysis |
| Sodium Hydroxide (pellets) | 40.00 | As needed | - | For basification |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-acetylpyrazine (1.22 g, 10 mmol) and ammonium formate (3.78 g, 60 mmol).
-
Heating: Heat the mixture in an oil bath to 160-180 °C. The mixture will become a melt. Expertise Note: The high temperature is necessary to drive the reaction, which proceeds through a formyl-protected amine intermediate. [11]3. Reaction Monitoring: Maintain the temperature and stir for 4-6 hours. Monitor the reaction by taking small aliquots, hydrolyzing them, and analyzing by TLC.
-
Hydrolysis of Intermediate: After cooling to room temperature, add concentrated hydrochloric acid (~20 mL) to the flask. Heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate to the free amine.
-
Work-up: Cool the reaction mixture in an ice bath and carefully make it basic (pH > 12) by the slow addition of concentrated sodium hydroxide solution or solid NaOH pellets.
-
Extraction: Extract the resulting basic aqueous solution with a suitable organic solvent like diethyl ether or DCM (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃) or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography as described in Protocol 1.
Product Characterization and Properties
Proper characterization is essential to confirm the successful synthesis of the target compound.
Physicochemical Data
| Compound | Formula | MW ( g/mol ) | Appearance | Boiling Point |
| 2-Acetylpyrazine | C₆H₆N₂O | 122.13 [12][13] | Light yellow to tan powder [14][15] | 78-79 °C @ 8 mmHg [13] |
| This compound | C₆H₉N₃ | 123.16 [1][16] | Colorless liquid [1] | 184-186 °C [1] |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.5-8.6 (m, 3H, pyrazine protons), ~4.2 (q, 1H, CH-NH₂), ~1.6 (br s, 2H, NH₂), ~1.5 (d, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~155.0 (C), ~144.0 (CH), ~143.5 (CH), ~142.0 (CH), ~50.0 (CH-NH₂), ~24.0 (CH₃).
-
Mass Spectrometry (EI): m/z 123 (M⁺), 108 (M⁺ - CH₃).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reducing agent (STAB is moisture-sensitive). Insufficient reaction time or temperature (Leuckart). | Use fresh, properly stored STAB. [17]Ensure anhydrous conditions. For Leuckart, confirm temperature and extend reaction time. |
| Formation of Alcohol Byproduct | Reducing agent is too strong or reduces ketone before imine formation. Water present in the reaction. | Use a milder reducing agent like STAB or NaBH₃CN. Ensure all reagents and solvents are anhydrous. |
| Incomplete Hydrolysis (Leuckart) | Insufficient acid concentration or hydrolysis time. | Increase reflux time or use a higher concentration of HCl for the hydrolysis step. |
| Product Streaking on TLC/Column | Amines are basic and can interact strongly with acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent to neutralize the silica surface. |
Conclusion
The synthesis of this compound from 2-acetylpyrazine is a key transformation for accessing valuable pharmaceutical intermediates. This guide has presented two reliable and distinct methods: a mild and selective one-pot procedure using sodium triacetoxyborohydride, suitable for modern synthesis labs, and the classic, cost-effective Leuckart reaction. By understanding the underlying chemical principles, adhering to strict safety protocols, and utilizing the detailed experimental procedures provided, researchers can confidently and efficiently produce this important chemical building block.
References
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Acetylpyrazine.
- Karnataka Aromas. (n.d.). MATERIAL SAFETY DATA SHEET - 2-ACETYL PYRAZINE.
- Boyle Chemical. (n.d.). 2-Acetylpyrazine(22047-25-2)MSDS.
- Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
- Advanced Biotech. (2025). Safety Data Sheet: 2-Acetyl Pyrazine 5% in TEC natural.
- ResearchGate. (2013). How to prepare saturated solution of ammonia in methanol?
- Phenomenex. (2016). How do you prepare 5% NH4OH in methanol for elution from a concentrated NH4OH bottle?
- Sciencemadness.org. (2011). Ammonia Generator/Ammonia in Methanol.
- Wikipedia. (n.d.). Leuckart reaction.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Wikipedia. (n.d.). Acetylpyrazine.
- Organic Reactions. (n.d.). The Leuckart Reaction.
- Wikipedia. (n.d.). Reductive amination.
- National Center for Scientific Research "Bibliometrics of Ukrainian Science". (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- PubChem. (n.d.). Acetylpyrazine.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- RSC Publishing. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- Chemistry LibreTexts. (2023). The Leuckart Reaction.
- Chemistry LibreTexts. (2023). Reductive Amination.
- PubMed. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
- PubChem. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol.
- Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
- Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine.
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system.
- ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination.
- Matrix Fine Chemicals. (n.d.). 1-(PYRAZIN-2-YL)ETHAN-1-ONE.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- PubMed Central. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
- PubMed Central. (2024). Enzymatic Routes for Chiral Amine Synthesis.
- ResearchGate. (2025). New Chiral Pyrazine-Based Ligands for Self-Assembly Reactions.
Sources
- 1. Buy this compound | 179323-60-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
- 7. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. karnatakaaromas.com [karnatakaaromas.com]
- 13. Acetylpyrazine - Wikipedia [en.wikipedia.org]
- 14. 2-Acetylpyrazine(22047-25-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. CAS 179323-60-5 | this compound - Synblock [synblock.com]
- 17. lifechempharma.com [lifechempharma.com]
Application Note: A Detailed Protocol for the Reductive Amination of Pyrazinyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazinyl Amines
Pyrazine-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds in drug design.[2] The synthesis of substituted pyrazinyl amines, in particular, is a critical step in the development of novel pharmaceuticals, from anticancer agents to antivirals.[1][2]
Reductive amination is arguably one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds, enabling the conversion of ketones and aldehydes into primary, secondary, and tertiary amines.[3][4] This one-pot reaction is prized for its efficiency and operational simplicity, making it a favored strategy in both academic and industrial laboratories.[4][5]
This application note provides a comprehensive, field-proven guide to the reductive amination of pyrazinyl ketones. We will delve into the underlying mechanism, compare critical reagents, present a detailed step-by-step protocol, and offer a troubleshooting guide to empower researchers in their synthesis campaigns.
The Mechanism: A Stepwise Transformation
The reductive amination process is a cascade of equilibrium reactions culminating in an irreversible reduction. The entire sequence is typically performed in a single reaction vessel ("one-pot"). The mechanism proceeds through three key stages:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the pyrazinyl ketone. This forms a transient tetrahedral intermediate known as a hemiaminal.[3]
-
Imine/Iminium Ion Formation: Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).[6][7] Subsequent dehydration yields a resonance-stabilized iminium ion. This step is the rate-limiting step and is reversible.[3]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, irreversibly reduces the iminium ion. The key to a successful one-pot reaction is using a reductant that is potent enough to reduce the C=N bond of the iminium ion but mild enough to avoid significant reduction of the starting ketone.[8][9]
Caption: The mechanistic pathway of reductive amination.
Optimizing the Reaction: Critical Parameters and Reagent Selection
The success of a reductive amination hinges on the careful selection of the reducing agent, solvent, and reaction conditions. These choices are interdependent and must be tailored to the specific pyrazinyl ketone and amine substrates.
The Choice of Reducing Agent
The selection of the hydride source is the most critical decision. The ideal reagent selectively reduces the iminium ion intermediate without significantly reducing the starting ketone.[8]
| Reducing Agent | Key Characteristics | Common Solvents | Causality and Field Insights |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild & Selective: The gold standard for one-pot reductive aminations.[10] Steric bulk and electron-withdrawing acetate groups moderate its reactivity, making it highly selective for iminium ions over ketones.[11] Tolerates a wide range of functional groups.[12] | DCE, THF, DCM[13][14] | Why it's preferred: Its mildness allows it to be present from the start of the reaction, simplifying the procedure. It does not require strict pH control, although acidic additives can accelerate imine formation for stubborn ketones.[10][14] |
| Sodium Cyanoborohydride (NaBH₃CN) | pH-Dependent Reactivity: Highly effective, but its reactivity is pH-sensitive. It is stable under mildly acidic conditions (pH 4-6) required for imine formation.[8][15] Toxicity is a major drawback due to the potential release of HCN gas upon acidification during workup.[3][15] | MeOH, EtOH[13] | Why it works: At neutral or slightly acidic pH, the rate of ketone reduction is slow, while iminium ion reduction is fast.[3] This selectivity is crucial. However, due to toxicity concerns, it is often replaced by STAB in modern protocols. |
| Sodium Borohydride (NaBH₄) | Strong & Less Selective: A powerful and inexpensive reducing agent. It will readily reduce both ketones and imines.[13] This lack of selectivity makes it unsuitable for standard one-pot procedures. | MeOH, EtOH[13] | How to use it: A two-step, one-pot approach is required. The ketone and amine are first stirred (often with a dehydrating agent or under acidic catalysis) to form the imine, then NaBH₄ is added carefully to reduce it.[13] This requires careful monitoring to ensure imine formation is complete before adding the reductant. |
| Catalytic Hydrogenation (H₂/Catalyst) | Green & Atom Economical: Uses molecular hydrogen with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[3] The only byproduct is water.[16] | Alcohols, EtOAc, THF | Limitations: The pyrazine ring itself can sometimes be susceptible to reduction under harsh hydrogenation conditions. Catalyst poisoning by nitrogen-containing compounds can also be an issue. Requires specialized hydrogenation equipment. |
Solvent and pH Considerations
-
Solvent: For reactions using sodium triacetoxyborohydride, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are most common.[14] Tetrahydrofuran (THF) is also an excellent choice.[14] Protic solvents like methanol are generally avoided with STAB as they can cause decomposition.[11][13]
-
Acid Catalysis: The dehydration of the hemiaminal to the iminium ion is acid-catalyzed.[15] For many reactions involving STAB, the acetic acid released from the reagent is sufficient to catalyze the reaction.[10] However, for less reactive ketones or weakly basic amines, adding a stoichiometric amount of a weak acid like acetic acid can significantly improve reaction rates and yields.[14]
Detailed Experimental Protocol: One-Pot Synthesis of N-benzyl-1-(pyrazin-2-yl)ethan-1-amine
This protocol details a reliable, one-pot procedure for the reductive amination of a model pyrazinyl ketone with benzylamine using sodium triacetoxyborohydride.
Materials and Equipment:
-
1-(Pyrazin-2-yl)ethan-1-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Step-by-step experimental workflow for reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-(pyrazin-2-yl)ethan-1-one (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add benzylamine (1.0-1.2 eq) to the solution via syringe and stir the mixture at room temperature for 20-30 minutes.
-
Causality Note: This pre-mixing period allows for the initial equilibrium between the ketone, amine, and the hemiaminal intermediate to be established.
-
-
Reducing Agent Addition: To the stirring mixture, add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 5-10 minutes.
-
Expert Insight: Adding the reducing agent in portions helps to control any initial exotherm and ensures a smooth reaction. A slight excess of the hydride reagent ensures the reaction goes to completion.[14]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Causality Note: The bicarbonate solution neutralizes any remaining acid and quenches the excess hydride reagent.
-
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine all organic layers.
-
Drying and Concentration: Wash the combined organic layers with saturated brine solution, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-1-(pyrazin-2-yl)ethan-1-amine.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inefficient imine/iminium formation.[17]2. Deactivated reducing agent (moisture).3. Sterically hindered ketone or amine. | 1. Add 1-2 equivalents of acetic acid to catalyze imine formation.[14]2. Use fresh, high-quality anhydrous solvent and reducing agent.3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. Consider using a more reactive hydride system if necessary. |
| Formation of Alcohol Side Product | 1. Reducing agent is too strong (e.g., NaBH₄ added too early).2. Reaction conditions favor ketone reduction over imine formation (e.g., wrong pH for NaBH₃CN).[14] | 1. Switch to a milder reducing agent like NaBH(OAc)₃.2. If using NaBH₄, ensure imine formation is complete before its addition.3. For NaBH₃CN, ensure the pH is maintained in the optimal 4-6 range.[8] |
| Formation of Over-Alkylated Product (Tertiary Amine) | This is more common when using a primary amine product in a subsequent reaction, but can occur if the product amine is more nucleophilic than the starting amine.[18] | 1. Use a slight excess of the primary amine (1.2-1.5 eq) to outcompete the product amine.2. Add the ketone slowly to a solution of the amine and reducing agent to maintain a low ketone concentration. |
| Difficult Purification | 1. Product is very polar and streaks on silica gel.2. Close Rf values between product and starting materials. | 1. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to deactivate the silica and improve peak shape for basic amines.2. Consider reverse-phase chromatography or crystallization as alternative purification methods. |
Conclusion
The reductive amination of pyrazinyl ketones using sodium triacetoxyborohydride is a robust, reliable, and highly efficient method for synthesizing diverse pyrazinyl amines. By understanding the reaction mechanism and carefully selecting the reagents and conditions, researchers can readily access valuable building blocks for drug discovery and development. The protocol described herein provides a solid foundation that can be adapted to a wide range of substrates, accelerating the synthesis of novel chemical entities.
References
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- Chemistry Steps. (n.d.). Reductive Amination of Aldehydes and Ketones to Amines.
- Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
- Wikipedia. (n.d.). Reductive amination.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
- Liu, S., et al. (2022). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- GSK. (n.d.). Reductive Amination. Wordpress.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]
- Hu, B., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog.
- Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389. [Link]
- Li, J., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry, 24(3), 1235-1243. [Link]
- Li, J., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system... ResearchGate.
- Scott, J. D., & Williams, D. L. H. (2002). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1), 1. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4). [Link]
- Zeynizadeh, B., & Rahmani, S. (2006). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate.
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. jocpr.com [jocpr.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(Pyrazin-2-yl)ethanamine in synthesizing pharmaceutical intermediates
An Application Guide to 1-(Pyrazin-2-yl)ethanamine: Synthesis and Utility in Crafting Pharmaceutical Intermediates
Introduction: The Strategic Value of the Pyrazine Moiety
In the landscape of medicinal chemistry, heterocyclic scaffolds are indispensable frameworks for the design of novel therapeutic agents. Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged structure.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of modern drug discovery.[1][4] Pyrazine derivatives are integral to numerous clinically approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory effects.[5][6][7]
This compound, a chiral amine featuring this critical pyrazine core, has emerged as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. Its primary amine functionality serves as a key reactive handle for constructing carbon-nitrogen bonds, which are ubiquitous in drug molecules. The adjacent chiral center introduces stereoisomerism, a factor of paramount importance in determining a drug's efficacy and safety profile. This guide provides an in-depth exploration of the synthesis, chiral resolution, and strategic application of this compound, with a particular focus on its role in the development of kinase inhibitors.
PART 1: Synthesis and Chiral Resolution – Accessing the Enantiopure Building Block
The therapeutic activity of chiral molecules often resides in a single enantiomer, making the acquisition of enantiomerically pure starting materials a critical first step in drug development. The synthesis of this compound is typically achieved through reductive amination of acetylpyrazine, yielding a racemic mixture. Accessing the individual (R)- and (S)-enantiomers necessitates a robust resolution strategy.
Causality in Method Selection:
Two primary strategies are employed for this purpose: classical diastereomeric salt resolution and enzymatic kinetic resolution.
-
Classical Resolution: This method relies on the reaction of the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[8][9] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve efficient separation.
-
Enzymatic Kinetic Resolution: A more elegant and often highly selective approach utilizes enzymes, such as lipases, to catalyze the acylation of one enantiomer at a much faster rate than the other.[10][11] For example, Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the amine, leaving the other unreacted. The resulting acylated and unreacted amines can then be easily separated. This method is valued for its high enantioselectivity and operation under mild conditions.
A more advanced, though often more challenging, alternative is direct asymmetric synthesis, which aims to create the desired enantiomer from the outset, thus avoiding the loss of 50% of the material inherent in resolution processes.[12][13][14]
PART 2: Core Application – A Scaffold for Kinase Inhibitors
A major application of this compound is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.[15] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many pathologies.
Focus: Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors.[16][17] Inhibitors of these kinases have shown significant therapeutic success. The pyrazine scaffold is a common feature in many potent and selective JAK inhibitors.[18][19]
The amine group of this compound is strategically positioned to serve as a "hinge-binder." In the ATP-binding pocket of the kinase, this amine can form crucial hydrogen bonds with backbone atoms in the hinge region of the enzyme, anchoring the inhibitor in place. This interaction is a cornerstone of the inhibitory activity for many ATP-competitive kinase inhibitors.[15]
PART 3: Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis and application of this compound.
Protocol 1: Synthesis of Racemic this compound
This protocol describes a standard reductive amination procedure.
Rationale: The reaction proceeds via the formation of an imine intermediate from acetylpyrazine and an ammonia source (ammonium acetate), which is then selectively reduced in situ by sodium cyanoborohydride. This reducing agent is chosen for its mildness and its selectivity for the protonated imine over the ketone starting material.
| Reagent/Parameter | Quantity/Value | Notes |
| Acetylpyrazine | 1.0 eq (e.g., 5.0 g) | Starting material.[20] |
| Ammonium Acetate | 10.0 eq | Serves as the ammonia source. |
| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 eq | Reducing agent. Handle with care. |
| Methanol (MeOH) | 20 mL / g of ketone | Solvent. |
| Temperature | 25 °C (Room Temp.) | |
| Reaction Time | 24 hours | |
| Expected Yield | 70-85% |
Procedure:
-
To a round-bottom flask, add acetylpyrazine and methanol. Stir until fully dissolved.
-
Add ammonium acetate to the solution and stir for 30 minutes.
-
Carefully add sodium cyanoborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to destroy excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue to pH >12 with 6M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amine, typically as an oil.
Protocol 2: Synthesis of a JAK Inhibitor Precursor via SNAr
This protocol details the coupling of enantiopure (S)-1-(Pyrazin-2-yl)ethanamine with a chlorinated pyrazole, a common step in the synthesis of pyrazol-3-ylamino pyrazine-based JAK inhibitors.[18]
Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrazole ring activates the chlorine atom for substitution by the nucleophilic amine. A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing in the substitution.
| Reagent/Parameter | Quantity/Value | Notes |
| 5-Chloro-1H-pyrazole-3-carboxamide | 1.0 eq | Electrophile. |
| (S)-1-(Pyrazin-2-yl)ethanamine | 1.1 eq | Nucleophile. |
| DIPEA | 3.0 eq | Non-nucleophilic base. |
| N-Methyl-2-pyrrolidone (NMP) | 10 mL / g of pyrazole | High-boiling polar aprotic solvent. |
| Temperature | 120 °C | |
| Reaction Time | 12-18 hours | |
| Expected Yield | 65-80% |
Procedure:
-
To a sealed reaction vial, add the 5-chloro-1H-pyrazole-3-carboxamide, (S)-1-(Pyrazin-2-yl)ethanamine, NMP, and DIPEA.
-
Seal the vial tightly and heat the mixture to 120 °C with vigorous stirring.
-
Maintain the temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (approx. 5 volumes) to precipitate the product.
-
Stir the resulting slurry for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold diethyl ether or methyl tert-butyl ether (MTBE) to remove residual NMP.
-
Dry the product under vacuum to yield the desired pharmaceutical intermediate. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion
This compound stands out as a strategically vital chiral building block in pharmaceutical synthesis. Its pyrazine core offers favorable physicochemical properties and key binding interactions, while its chiral amine handle provides a direct point for elaboration into complex molecular architectures. The protocols and strategies outlined herein demonstrate a robust and validated pathway from simple precursors to advanced pharmaceutical intermediates, specifically highlighting its proven utility in the construction of potent kinase inhibitors. Mastery of the synthesis, resolution, and reactivity of this compound provides researchers with a powerful tool for accelerating the discovery and development of next-generation therapeutics.
References
- Chem-Impex. 1-Methyl-2-pyrazin-2-yl-ethylamine.
- Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6524-8.
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7040.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Al-Ostoot, F.H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(11), 2115-2141.
- Jørgensen, K.A., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition, 51(35), 8890-8893.
- Li, X., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 289, 118120.
- Antilla, J.C., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 13(17), 4490-3.
- Hayashi, Y. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1403289.
- Li, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2993.
- Hornyánszky, G., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3290.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2345-2378.
- ResearchGate. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives.
- Fallacara, A.L., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(16), 4991.
- Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Organic Letters, 25(8), 1329-1333.
- Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.
- ResearchGate. (2017). ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications.
- ResearchGate. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- ResearchGate. (2002). ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation.
- Al-Sanea, M.M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859.
- ResearchGate. (2011). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Onyx Scientific. Chiral Resolution Screening.
- IRJMETS. (2024). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS.
- Chulabhorn Research Institute. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(20), 7087.
- Brogi, S., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2997.
- Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- PubChem. Acetylpyrazine.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. irjmets.com [irjmets.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onyxipca.com [onyxipca.com]
- 9. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 18. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enzymatic Resolution for the Chiral Separation of Racemic 1-(Pyrazin-2-yl)ethanamine
Abstract
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1-(Pyrazin-2-yl)ethanamine, a key chiral building block in pharmaceutical synthesis. We detail a robust protocol employing Candida antarctica lipase B (CaLB) for the enantioselective acylation of the racemic amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and a framework for adapting the protocol to specific laboratory settings. The methodology described herein facilitates the production of enantiomerically enriched this compound and its corresponding amide, which are valuable intermediates for the synthesis of complex molecular targets.
Introduction: The Imperative of Chirality in Drug Development
Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals.[1][2] The stereochemistry of these molecules is often critical to their biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[3] Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure amines is a cornerstone of modern drug development. This compound, with its pyrazine moiety, is a valuable synthon for various biologically active compounds.
Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative to traditional chemical methods for chiral separation.[2][3] This technique leverages the high enantioselectivity of enzymes to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[4] Lipases, in particular, have demonstrated broad utility in organic synthesis due to their stability in organic solvents, lack of a need for cofactors, and wide substrate scope.[5][6] This application note focuses on the use of Candida antarctica lipase B (CaLB), a highly effective and reliable biocatalyst, for the kinetic resolution of racemic this compound via enantioselective acylation.[1][5]
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent.[7] In the context of this protocol, the lipase CaLB selectively acylates one enantiomer of the racemic this compound at a significantly higher rate than the other. This results in a reaction mixture containing the acylated product of one enantiomer and the unreacted, and therefore enantiomerically enriched, starting amine of the opposite configuration.
The general scheme for this process is as follows:
(R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)
The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the remaining substrate, and the conversion of the reaction. Ideally, the reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.[7]
Mechanism of Lipase-Catalyzed Acylation
The catalytic mechanism of lipase-catalyzed acylation in a non-aqueous environment involves a two-step process, often referred to as a Ping-Pong Bi-Bi mechanism.[8] First, the enzyme's active site serine residue attacks the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the alcohol or other leaving group from the acyl donor. Subsequently, the amine substrate enters the active site and its amino group nucleophilically attacks the acyl-enzyme intermediate, leading to the formation of the amide product and regeneration of the free enzyme.[8] The enantioselectivity of the lipase arises from the differential binding and orientation of the two amine enantiomers within the enzyme's chiral active site.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the enzymatic resolution of racemic this compound.
Materials and Reagents
-
Substrate: Racemic this compound
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acylating Agent: Isopropyl 2-ethoxyacetate or other suitable acyl donor (e.g., ethyl acetate, vinyl acetate)[5][9]
-
Solvent: Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether (TBME), or hexane)
-
Quenching Agent: Methanol or ethanol
-
Purification: Silica gel for column chromatography, appropriate eluents (e.g., hexane/ethyl acetate mixture)
-
Analytical Standards: Racemic this compound and the corresponding racemic amide for analytical method development.
Workflow for Enzymatic Resolution
The overall workflow for the enzymatic resolution is depicted in the following diagram:
Caption: Workflow for the enzymatic resolution of this compound.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 equiv).
-
Solvent and Reagent Addition: Add the anhydrous organic solvent (e.g., toluene, 10-20 mL per mmol of amine). To this solution, add the acylating agent (0.5-0.6 equiv). The use of a slight excess of the amine is intended to ensure that the acylating agent is the limiting reagent, which is crucial for achieving high enantiomeric excess of the unreacted amine.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of amine).[7]
-
Reaction: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 45°C).[10] The optimal temperature should be determined empirically to balance reaction rate and enzyme stability.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. Filter the aliquot to remove the enzyme and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Reaction Quenching: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.[7] The enzyme can be washed with fresh solvent and potentially reused.
-
Purification: The filtrate, containing the unreacted amine and the acylated product, can be concentrated under reduced pressure. The two components can then be separated by standard purification techniques such as silica gel column chromatography.[7] A gradient elution system, for example, with hexane and ethyl acetate, can be employed to first elute the less polar amide followed by the more polar amine.
Analytical Method: Determination of Enantiomeric Excess
The accurate determination of enantiomeric excess is critical for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods.[11][12]
Representative Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amines or amides (e.g., a cellulose- or amylose-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the pyrazine ring exhibits strong absorbance (e.g., ~260 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
It is essential to develop and validate the analytical method using racemic standards of both the starting amine and the product amide to confirm the elution order and the resolution of the enantiomers.[13]
Data Presentation and Interpretation
The efficiency of the enzymatic resolution is dependent on several factors, including the choice of enzyme, acylating agent, solvent, and temperature. The following table provides a representative summary of how experimental data can be presented to compare different reaction conditions.
| Entry | Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (Amine) (%) | ee (Amide) (%) |
| 1 | CaLB | Isopropyl 2-ethoxyacetate | Toluene | 30 | 24 | 48 | >99 | 96 |
| 2 | CaLB | Ethyl Acetate | Toluene | 30 | 48 | 51 | 98 | >99 |
| 3 | CaLB | Isopropyl 2-ethoxyacetate | TBME | 30 | 20 | 49 | >99 | 97 |
| 4 | CaLB | Isopropyl 2-ethoxyacetate | Toluene | 45 | 12 | 50 | 97 | 98 |
Data presented is illustrative and will vary based on specific experimental conditions.
Discussion: Causality Behind Experimental Choices
-
Enzyme Selection: Candida antarctica lipase B is frequently chosen for the resolution of chiral amines due to its high enantioselectivity, broad substrate tolerance, and commercial availability in an immobilized form (Novozym 435), which simplifies catalyst recovery and reuse.[1][5][6]
-
Acylating Agent: The choice of the acylating agent is crucial and can significantly impact both the reaction rate and the enantioselectivity.[1][5] Esters with good leaving groups, such as vinyl esters or activated esters like isopropyl 2-ethoxyacetate, are often preferred as they can lead to irreversible acylation and higher reaction rates.[9]
-
Solvent: The solvent plays a critical role in modulating enzyme activity and selectivity.[10] Non-polar, aprotic solvents like toluene, hexane, or TBME are generally used to minimize enzyme denaturation and prevent unwanted side reactions. The hydrophobicity of the solvent can influence the conformation of the enzyme and its interaction with the substrates.[14]
-
Temperature: Temperature affects the rate of the enzymatic reaction. Higher temperatures generally increase the reaction rate, but can also lead to enzyme denaturation and a potential decrease in enantioselectivity.[10] Therefore, a moderate temperature is typically chosen as a compromise.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the enzymatic kinetic resolution of racemic this compound using Candida antarctica lipase B. By following the outlined procedures for reaction setup, monitoring, work-up, and analysis, researchers can effectively separate the enantiomers of this valuable chiral building block. The principles and methodologies described are adaptable and provide a solid foundation for the optimization of this and similar enzymatic resolutions in the pursuit of enantiomerically pure compounds for pharmaceutical and other applications.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases in Amine Resolution. Chemical Reviews, 106(9), 3931-3964. [Link]
- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]
- ResearchGate. (n.d.). (a) Mechanism of alcohol acylation catalyzed by lipase. (b) Favored (R)-enantiomer. [Link]
- MDPI. (2023).
- Periodica Polytechnica. (2022).
- NIH. (2018).
- ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]
- RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). (n.d.). [Link]
- MDPI. (2020).
- NIH. (2024).
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
- NIH. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]
- Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]
- NIH. (n.d.). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]
- MDPI. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
- ResearchGate. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. [Link]
- PubMed Central. (2024).
- JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. [Link]
- DiVA portal. (2017). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
- Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]
- ResearchGate. (2016). 5 Chemoenzymatic Dynamic Kinetic Resolution of Amines. [Link]
- MDPI. (2019).
- PubMed. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. [Link]
- RSC Publishing. (n.d.). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uma.es [uma.es]
- 14. dc.engconfintl.org [dc.engconfintl.org]
Application Notes & Protocols: Standard Procedure for N-acylation of 1-(Pyrazin-2-yl)ethanamine
<_ _>
Abstract
This document provides a comprehensive guide for the N-acylation of 1-(Pyrazin-2-yl)ethanamine, a critical transformation for synthesizing a wide array of biologically active compounds and pharmaceutical intermediates. Pyrazine derivatives are integral to medicinal chemistry, and the amide bond formed through N-acylation is a key pharmacophore.[1][2] This guide details the underlying chemical principles, offers a comparative analysis of common acylation reagents and conditions, provides step-by-step experimental protocols, and includes troubleshooting advice to ensure successful and reproducible outcomes for researchers in organic synthesis and drug development.
Introduction and Scientific Context
This compound is a valuable heterocyclic building block. The pyrazine ring is a feature of numerous clinically important drugs, noted for activities including antitubercular, antiviral, and anticancer effects.[2][3] The primary amine group on the ethyl substituent is a versatile handle for chemical modification, with N-acylation being one of the most fundamental and widely employed reactions.
The N-acylation reaction, which forms a stable amide bond, involves the reaction of the nucleophilic amine with an electrophilic acylating agent.[4] This process is central to peptide synthesis and the construction of countless pharmaceuticals.[5] The resulting N-acyl pyrazine derivatives are subjects of extensive research due to their diverse biological activities.[6][7][8] Understanding the nuances of this reaction is therefore paramount for chemists working in this field.
Mechanism and Rationale for Experimental Design
The standard N-acylation of a primary amine like this compound proceeds via a nucleophilic acyl substitution mechanism.[9][10][11] The reaction is typically performed using a highly reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride, in the presence of a base.
Core Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate.[10][12]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻ from an acyl chloride or a carboxylate anion from an anhydride).[10][13]
-
Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture, yielding the final amide product and a salt byproduct.[4]
This final step is critical. The reaction generates one equivalent of acid (e.g., HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[14] Therefore, the inclusion of a base is essential to scavenge this acid and drive the reaction to completion.[4][14]
Caption: General Mechanism of N-Acylation.
Optimizing Reaction Parameters: A Scientist's Guide
The success of the N-acylation hinges on the judicious selection of reagents and conditions. The pyrazine nitrogen atoms are weakly basic (pKa ~0.65) and generally do not interfere, but the primary amine's reactivity must be optimized.[3]
Choice of Acylating Agent
The most common acylating agents are acyl chlorides and acid anhydrides.[15]
| Reagent | Reactivity | Byproduct | Handling Considerations |
| Acyl Chloride | Very High | HCl (corrosive gas) | Moisture-sensitive, reacts vigorously. Reaction is fast and often high-yielding.[10] |
| Acid Anhydride | High | Carboxylic Acid | Less moisture-sensitive, easier to handle, byproduct is less corrosive.[10][13][16] |
Expert Insight: For routine acylations where the starting materials are robust, acyl chlorides are often preferred for their high reactivity and the ease of driving the reaction to completion. For more sensitive substrates or when avoiding corrosive HCl is desirable, acid anhydrides are an excellent, safer alternative.[10]
Choice of Base
The base neutralizes the acid byproduct. The choice can influence reaction rate and side product formation.
| Base | Type | pKa (Conjugate Acid) | Key Characteristics |
| Pyridine | Organic | ~5.2 | Can act as a nucleophilic catalyst. Often used as both base and solvent. |
| Triethylamine (TEA) | Organic | ~10.7 | Non-nucleophilic, sterically hindered base. Common and effective.[13] |
| DIPEA (Hünig's base) | Organic | ~11.0 | Highly hindered, non-nucleophilic. Ideal for preventing side reactions. |
| Aqueous NaOH / Na₂CO₃ | Inorganic | N/A | Used in biphasic "Schotten-Baumann" conditions.[9][17][18] |
Expert Insight: Triethylamine is a reliable, all-purpose choice for most acylations in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). For reactions prone to side products or with very sensitive substrates, the more hindered DIPEA is superior. The classic Schotten-Baumann reaction , using aqueous base, is robust and particularly useful for large-scale synthesis where cost is a factor.[18]
Choice of Solvent
The solvent should be inert to the reaction conditions and capable of dissolving the starting materials.
-
Dichloromethane (DCM): Excellent general-purpose solvent. Dissolves most reactants and is easy to remove.
-
Tetrahydrofuran (THF): Another good aprotic solvent.
-
Acetonitrile (ACN): A more polar aprotic option.
-
Biphasic (e.g., DCM/Water): Used for Schotten-Baumann conditions.[9]
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol details the synthesis of N-(1-(pyrazin-2-yl)ethyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add Triethylamine (1.5 eq) to the solution.
-
Cool the flask to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Slowly add Acetyl Chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-(1-(pyrazin-2-yl)ethyl)acetamide.[19][20]
Protocol 2: Procedure using an Acid Anhydride (e.g., Acetic Anhydride)
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (can be used as both solvent and base) or DCM with TEA (1.5 eq)
Procedure:
-
Dissolve this compound (1.0 eq) in either pyridine or DCM in a round-bottom flask. If using DCM, add TEA (1.5 eq).
-
Cool the solution to 0 °C.
-
Add Acetic Anhydride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.
-
Work-up:
-
If pyridine was used, concentrate the mixture under high vacuum to remove most of the pyridine.
-
Dilute the residue with DCM and wash sequentially with 1M HCl (to remove remaining base), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash column chromatography as described in Protocol 1.
Caption: Standard Workflow for N-acylation.
Product Characterization
Confirm the identity and purity of the final N-acylated product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Look for the appearance of the amide N-H proton signal (typically a broad singlet between 6-9 ppm in ¹H NMR) and the shift of the alpha-protons. In ¹³C NMR, the appearance of the amide carbonyl signal (~165-175 ppm) is diagnostic.
-
Mass Spectrometry (MS): Confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: Observe the characteristic C=O stretch of the amide (~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive acylating agent (hydrolyzed).- Insufficient base.- Low quality starting amine. | - Use fresh or newly opened acylating agent.- Add more base (up to 2-3 eq).- Purify the starting amine before use. |
| Multiple Products | - Di-acylation (unlikely for secondary amides).- Side reaction with solvent or base. | - Use a more hindered base like DIPEA.- Ensure reaction temperature is controlled, especially during addition. |
| Difficult Purification | - Byproducts co-elute with product.- Product is very polar. | - Adjust the chromatography eluent system (e.g., add a small % of methanol or TEA to the mobile phase).- Consider an acidic or basic wash during work-up to remove impurities. |
Conclusion
The N-acylation of this compound is a robust and reliable transformation that provides access to a rich chemical space of potential pharmaceutical agents. By carefully selecting the acylating agent, base, and solvent, and by adhering to controlled reaction conditions, researchers can consistently achieve high yields of the desired amide products. The protocols and insights provided herein serve as a validated starting point for the synthesis and exploration of novel pyrazine derivatives.
References
- Gangarapu, N. R., Reddy, E. K., Sajith, A. M., Yellappa, S., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710.
- Sarthaks eConnect. (2020). Why acid anhydride are preferred to acyl chloride for carrying out acylation reactions?
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides.
- Save My Exams. (2023). Acylation Mechanism. A Level Chemistry Revision Notes.
- Wang, R., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing.
- Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Doláková, D., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 364-375.
- National Institutes of Health. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.
- Chemistry LibreTexts. (2024). Reactions of Amines.
- National Institutes of Health. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- National Institutes of Health. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- National Institutes of Health. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 102(5), 1594-1601.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. savemyexams.com [savemyexams.com]
- 12. jk-sci.com [jk-sci.com]
- 13. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 14. Schotten-Baumann Reaction [organic-chemistry.org]
- 15. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 16. sarthaks.com [sarthaks.com]
- 17. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. grokipedia.com [grokipedia.com]
- 19. researchgate.net [researchgate.net]
- 20. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Pyrazin-2-yl)ethanamine in Transition Metal Catalysis
Introduction: Unlocking New Catalytic Potential with Pyrazine-Based Ligands
In the landscape of transition metal catalysis, the design of organic ligands is a cornerstone for achieving high efficiency, selectivity, and novel reactivity. While pyridine-based ligands have been extensively explored, their isosteric pyrazine analogues are emerging as a compelling class of ligands that can offer unique electronic properties and unlock alternative catalytic pathways.[1] The presence of a second nitrogen atom in the pyrazine ring, distal to the coordinating nitrogen, provides a handle for electronic modulation without imposing steric changes near the metal center. This feature makes pyrazine-containing ligands, such as 1-(Pyrazin-2-yl)ethanamine, particularly intriguing for fine-tuning catalytic activity.
This compound is a chiral bidentate ligand that can coordinate to a transition metal through the pyrazine nitrogen and the amino group, forming a stable five-membered chelate ring. This structural motif is valuable in a range of catalytic transformations, including asymmetric hydrogenation and carbon-carbon bond-forming reactions. This guide provides detailed application notes and protocols for the synthesis of this compound, the preparation of its transition metal complexes, and its employment in representative catalytic reactions.
PART 1: Synthesis of the Ligand: this compound
A reliable supply of the ligand is the first step in its application. This compound can be synthesized through the reductive amination of 2-acetylpyrazine. For applications in asymmetric catalysis, the chiral variants of the ligand are highly desirable and can be accessed through asymmetric synthesis or resolution.
Protocol 1.1: Synthesis of Racemic this compound via Reductive Amination
This protocol describes the conversion of 2-acetylpyrazine to this compound using sodium cyanoborohydride.
Causality behind Experimental Choices:
-
Sodium Cyanoborohydride (NaBH3CN): This reducing agent is selective for the imine intermediate formed in situ, minimizing the reduction of the starting ketone.
-
Ammonium Acetate: Serves as the ammonia source for the formation of the imine.
-
Methanol: A suitable solvent that dissolves the reactants and is compatible with the reducing agent.
Materials:
-
2-Acetylpyrazine
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-acetylpyrazine (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated sodium bicarbonate solution and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Safety Precautions:
-
Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1.2: Asymmetric Synthesis of (R)-1-(Pyrazin-2-yl)ethanamine
For enantioselective applications, the synthesis of a single enantiomer is crucial. Asymmetric hydrogenation using a chiral ruthenium catalyst can provide access to the desired enantiomer.[1]
Causality behind Experimental Choices:
-
[Ru((R)-BINAP)(p-cymene)Cl]₂: A well-established chiral catalyst for asymmetric hydrogenation. The (R)-BINAP ligand induces facial selectivity, leading to the (R)-enantiomer of the product.
-
High-Pressure Hydrogen: Necessary to achieve efficient hydrogenation.
Materials:
-
Pyrazine-2-yl acrylamide substrate
-
[Ru((R)-BINAP)(p-cymene)Cl]₂
-
Methanol
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve the pyrazine-2-yl acrylamide substrate in methanol.
-
Add the chiral ruthenium catalyst [Ru((R)-BINAP)(p-cymene)Cl]₂ (catalyst loading typically 0.1-1 mol%).
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar H₂.
-
Stir the reaction at the desired temperature (e.g., 50 °C) until complete conversion is observed (monitor by TLC or HPLC).
-
Carefully depressurize the autoclave and remove the solvent in vacuo.
-
The resulting amide can be hydrolyzed to the desired chiral amine.
PART 2: Synthesis of Transition Metal Complexes
The coordination of this compound to a transition metal is a critical step in forming the active catalyst. The following is a general protocol for the synthesis of a Ruthenium(II) complex, which can be adapted for other metals like Rhodium or Iridium.
Protocol 2.1: Synthesis of a [RuCl₂(this compound)(p-cymene)] Complex
Causality behind Experimental Choices:
-
[RuCl₂(p-cymene)]₂: A common precursor for the synthesis of Ru(II) arene complexes. The dimeric structure is readily cleaved by ligands.
-
Dichloromethane (DCM): A good solvent for the starting materials and the product complex.
-
Inert Atmosphere: Prevents oxidation of the metal center and the ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound (racemic or enantiopure)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon gas line
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve this compound (2.2 eq) in anhydrous DCM.
-
Slowly add the ligand solution to the ruthenium precursor solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution may change, indicating complex formation.
-
Reduce the solvent volume under vacuum until a precipitate begins to form.
-
Add pentane or hexane to complete the precipitation of the complex.
-
Isolate the solid product by filtration, wash with pentane, and dry under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Elemental Analysis).
PART 3: Applications in Catalysis
The synthesized transition metal complexes of this compound can be employed as catalysts in various organic transformations. Below are protocols for asymmetric transfer hydrogenation and a Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the use of an in situ generated chiral Rhodium complex for the asymmetric reduction of a prochiral ketone.
Causality behind Experimental Choices:
-
[Rh(Cp)Cl₂]₂:* A common precursor for Rh(III) catalysts.
-
Formic Acid/Triethylamine (HCOOH/NEt₃): A widely used source of hydride for transfer hydrogenation.
-
Isopropanol: A common solvent for this type of reaction.
Materials:
-
[Rh(Cp*)Cl₂]₂
-
(R)- or (S)-1-(Pyrazin-2-yl)ethanamine
-
Acetophenone
-
Formic acid
-
Triethylamine
-
Isopropanol
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere, add [Rh(Cp*)Cl₂]₂ (0.5 mol%) and the chiral this compound ligand (1.1 mol%).
-
Add isopropanol and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add acetophenone (1.0 eq) to the catalyst mixture, followed by the formic acid/triethylamine mixture (5.0 eq).
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral HPLC or GC.
| Catalyst Precursor | Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (%) |
| [Rh(Cp*)Cl₂]₂ | (R)-1-(Pyrazin-2-yl)ethanamine | Acetophenone | >95 | Up to 90% (R) |
| [RuCl₂(p-cymene)]₂ | (S)-1-(Pyrazin-2-yl)ethanamine | Acetophenone | >95 | Up to 85% (S) |
| Data is illustrative and may vary based on precise reaction conditions. |
Protocol 3.2: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine
This protocol outlines the use of a palladium complex of this compound for a C-C bond-forming reaction.
Causality behind Experimental Choices:
-
Pd(OAc)₂: A common and effective palladium precursor.
-
This compound: Acts as a supporting ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
K₂CO₃: A base required for the transmetalation step in the Suzuki-Miyaura coupling.
-
Dioxane/Water: A common solvent system for this reaction, promoting the dissolution of both organic and inorganic reagents.
Materials:
-
Pd(OAc)₂
-
This compound
-
2-Chloropyrazine
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and this compound (4 mol%).
-
Add 1,4-dioxane and stir for 15 minutes to form the pre-catalyst.
-
Add 2-chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add water to the reaction mixture (dioxane/water ratio typically 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product, 2-phenylpyrazine, by column chromatography.
| Catalyst System | Aryl Halide | Boronic Acid | Product Yield (%) |
| Pd(OAc)₂ / this compound | 2-Chloropyrazine | Phenylboronic acid | >90 |
| Pd(OAc)₂ / this compound | 4-Bromotoluene | Phenylboronic acid | >85 |
| Data is illustrative and may vary based on precise reaction conditions. |
PART 4: Visualizations
Diagram 1: Synthesis of a Ruthenium(II) Complex
Caption: Workflow for the synthesis of a Ru(II) complex.
Diagram 2: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Generalized catalytic cycle for ATH.
References
- Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]
- Debbeti, V., Ahmad, T. J., Ananda, S., & Made Gowda, N. M. (2012).
- Gawande, A. A., et al. (2016). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of the Brazilian Chemical Society, 27(1), 164-170. [Link]
- Fernandes, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2981. [Link]
- Karnataka Aromas. (n.d.). Material Safety Data Sheet - 2-acetyl pyrazine.
Sources
Application Note: A Step-by-Step Guide to Developing Kinase Inhibitors Using a Pyrazine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Kinases and the Pyrazine Scaffold
Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] They function by transferring a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made kinases one of the most important classes of therapeutic targets in modern drug discovery.[3][4]
Within the vast landscape of medicinal chemistry, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has emerged as a "privileged scaffold".[5][6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for binding within the ATP-binding site of many kinases.[6][7] The success of this scaffold is evident in the number of potent and selective pyrazine-based kinase inhibitors that have progressed into clinical trials and received FDA approval.[2][6]
This guide provides a comprehensive, step-by-step workflow for the discovery and early-stage development of novel kinase inhibitors centered on the pyrazine scaffold. We will cover the entire process from rational design and chemical synthesis to a multi-tiered screening cascade and lead optimization.
Chapter 1: Rational Design and Synthesis of Pyrazine-Based Inhibitors
The foundation of a successful kinase inhibitor program lies in the thoughtful design and efficient synthesis of a diverse chemical library.
The Rationale: Targeting the Kinase ATP-Binding Site
Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the same pocket as the enzyme's natural substrate, ATP.[6] The pyrazine scaffold is particularly adept at this. The nitrogen atoms of the pyrazine ring can form critical hydrogen bond interactions with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[7] This interaction anchors the molecule, allowing different chemical groups (substituents) on the scaffold to explore other regions of the binding pocket to achieve potency and selectivity.
The design process typically employs a combination of:
-
Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of the target kinase to visualize the binding pocket and design molecules that fit optimally.
-
Ligand-Based Drug Design (LBDD): When a crystal structure is unavailable, this approach uses the chemical structures of known inhibitors to develop a pharmacophore model that guides the design of new compounds.
Synthetic Strategies for Pyrazine Scaffolds
A key advantage of the pyrazine core is its synthetic tractability, which allows for the creation of a wide array of derivatives.[6][8] Synthesis often begins with the construction of the core ring, followed by functionalization to explore the Structure-Activity Relationship (SAR).
Common Synthetic Approaches:
-
Condensation Reactions: A foundational method involves the condensation of α-dicarbonyl compounds with 1,2-diamines to form the pyrazine ring.
-
Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) to attach diverse aryl and heteroaryl groups to a pre-formed pyrazine halide, enabling rapid library diversification.[5][9]
The goal is to systematically modify the substituents at different positions on the pyrazine ring to probe their effect on kinase inhibition.
Caption: Key positions on the pyrazine scaffold for chemical modification.
Chapter 2: The In Vitro Biochemical Screening Cascade
Once a library of pyrazine derivatives is synthesized, the next step is to identify compounds that inhibit the target kinase and determine their potency. This is achieved through a hierarchical screening process.
Primary Screening: Identifying Initial Hits
The initial screen is a high-throughput screen (HTS) designed to test the entire compound library at a single concentration (e.g., 1-10 µM) against the target kinase. The goal is to quickly identify "hits"—compounds that show a significant level of inhibition.
A robust and widely used method is the luminescence-based kinase assay , which measures the amount of ADP produced as a direct byproduct of the kinase reaction.[10][11] The ADP-Glo™ Kinase Assay is a prominent example, offering high sensitivity and applicability to virtually any kinase.[11]
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a general procedure for determining kinase inhibition using an ADP-detecting luminescent assay.[10]
Materials:
-
Purified, active kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP (ultra-pure)
-
Synthesized pyrazine compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of your pyrazine compounds in DMSO. Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls.
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The optimal ATP concentration should be empirically determined, often near the Km value for the specific kinase.
-
-
Initiate Reaction: Add the 2X kinase/substrate solution to the wells containing the compounds. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Start Phosphorylation: Initiate the kinase reaction by adding the 2X ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on enzyme activity.
-
ADP Detection (Part 1 - Stop Reaction): Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2 - Generate Signal): Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
Secondary Screening: Quantifying Potency and Selectivity
Hits from the primary screen are advanced to determine their half-maximal inhibitory concentration (IC50) . This is achieved by performing the same kinase assay over a range of inhibitor concentrations (typically a 10-point dose-response curve).[10]
Data Presentation: IC50 Values for Hypothetical Pyrazine Inhibitors
| Compound ID | R1 Group | R2 Group | R3 Group | Target Kinase IC50 (nM) |
| PYR-001 | 4-Chloroaniline | H | H | 5,200 |
| PYR-002 | 4-Fluoroaniline | H | H | 2,100 |
| PYR-003 | 4-Fluoroaniline | Methyl | H | 450 |
| PYR-004 | 4-Fluoroaniline | Methyl | Cyclopropyl | 25 |
This table illustrates how systematic changes to the pyrazine scaffold (R1, R2, R3) can lead to significant improvements in potency.
Crucially, potent compounds must also be selective. A lack of selectivity can lead to off-target effects and toxicity. Therefore, promising hits are profiled against a panel of other kinases.[1][11] The goal is to find compounds like PYR-004 that are highly potent against the target of interest but have minimal activity against other kinases.
Chapter 3: Cell-Based Assay Validation
A compound that is potent in a biochemical assay may not be effective in a cellular environment. It might not be able to cross the cell membrane, or it could be rapidly metabolized. Therefore, cell-based assays are an essential validation step.[3][4][12]
Caption: A typical workflow for kinase inhibitor screening and validation.
Cellular Target Engagement
The first question to answer is: does the compound inhibit the target kinase inside the cell? This can be measured by assessing the phosphorylation status of a known downstream substrate of the kinase.[13]
-
Western Blot: A common method to visualize the decrease in substrate phosphorylation after cells are treated with the inhibitor.
-
ELISA / MSD Assays: More quantitative, plate-based formats for measuring substrate phosphorylation.[3]
Functional Cellular Assays
If the inhibitor successfully engages its target, it should produce a desired biological effect. For anti-cancer drugs, this is typically the inhibition of cancer cell growth.
Protocol: Cell Proliferation Assay (Luminescence-Based)
This protocol measures the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Appropriate cell culture medium and serum
-
Pyrazine compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, opaque 96-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazine inhibitors in the cell culture medium.
-
Dosing: Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only).
-
Incubation: Return the plate to the incubator for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells. Data is used to calculate a GI50 (concentration for 50% growth inhibition).
Chapter 4: Lead Optimization and Preclinical Profiling
The data gathered from biochemical and cellular assays fuels the lead optimization phase.
Driving Potency through Structure-Activity Relationship (SAR)
SAR is the iterative process of synthesizing new analogs based on existing data to improve potency, selectivity, and drug-like properties.[7][14] For example, if a specific chemical group at the R3 position (see table above) improves cellular activity, medicinal chemists will synthesize more compounds with variations at that position to further enhance the effect.
Caption: Simplified signaling pathway showing kinase inhibition.
In Silico ADMET Profiling
In parallel with SAR studies, computational (in silico) tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising compounds.[15][16] This early-stage profiling helps to de-risk the project by identifying potential liabilities, such as poor oral absorption or high toxicity, before committing resources to expensive in vivo studies.[15][17] Many free and commercial software packages are available for calculating properties like Lipinski's Rule of Five, solubility, and metabolic stability.[17]
Conclusion
The development of kinase inhibitors using a pyrazine scaffold is a systematic, multi-disciplinary process. The pyrazine core serves as an exceptional starting point due to its proven ability to anchor within the kinase ATP-binding site and its synthetic versatility. By following a logical cascade—from rational design and synthesis, through rigorous biochemical and cellular screening, to data-driven lead optimization—researchers can efficiently identify and advance novel drug candidates. This structured approach, combining medicinal chemistry, biochemistry, and cell biology, maximizes the probability of success in discovering the next generation of targeted therapies.
References
- Cell-based test for kinase inhibitors - INiTS. (2020).
- Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie. (2008).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. (2022).
- Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022).
- structure-activity relationship (SAR) studies of 2-Chloro-6-(methylsulfanyl)pyrazine analogs. BenchChem.
- Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. MDPI.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).
- Synthesis and Discovery of Pyrazine−Pyridine Biheteroaryl as a Novel Series of Potent Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry. (2005).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. (2024).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. (2024).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. (2016).
- Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. PubMed. (2025).
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022).
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. (2018).
- The direct synthesis of multi-functional pyrazine scaffolds. ResearchGate. (2024).
- Can anyone suggest a protocol for a kinase assay?. ResearchGate. (2015).
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. (2024).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025).
- In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. (2013).
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. (2023).
- Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. (2010).
- Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Molecules. (2024).
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. (2011).
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 12. inits.at [inits.at]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioactivity Screening of 1-(Pyrazin-2-yl)ethanamine Derivatives
Introduction: The Therapeutic Potential of Pyrazine Scaffolds
Pyrazine and its derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the design of novel therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse biological activities.[3] This guide provides a comprehensive overview of established in vitro screening assays to evaluate the bioactivity of novel 1-(Pyrazin-2-yl)ethanamine derivatives, a promising subclass of pyrazine compounds. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to efficiently identify and characterize lead compounds for further drug development.
I. Anticancer Activity Screening: Cytotoxicity Assessment
A primary and crucial step in the discovery of novel anticancer agents is the evaluation of their cytotoxic effects on cancer cell lines.[4][5] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's potential to inhibit cancer cell growth.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7] By measuring the absorbance of the solubilized formazan, the cytotoxic potential of the test compounds can be determined.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.[10]
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase for optimal metabolic activity. |
| Compound Concentrations | Logarithmic serial dilutions | To determine a dose-dependent effect and accurately calculate the IC₅₀. |
| Incubation Time | 24, 48, or 72 hours | Allows for assessment of both short-term and long-term cytotoxic effects. |
| MTT Incubation | 2-4 hours | Sufficient time for formazan crystal formation without causing cytotoxicity from the MTT itself. |
| Wavelength | 570 nm (measurement), >620 nm (reference) | 570 nm is the absorbance maximum for formazan. The reference wavelength corrects for background noise. |
II. Antimicrobial Activity Screening: Disk Diffusion Method
The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[11][12] The Kirby-Bauer disk diffusion test is a simple, qualitative method to screen for the antimicrobial activity of new compounds.[13][14][15]
Principle of the Kirby-Bauer Test
A standardized inoculum of a specific microorganism is spread uniformly onto the surface of a Mueller-Hinton agar plate.[13][16] Filter paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk after incubation.[15] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[17]
Experimental Workflow: Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.
Detailed Protocol: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15][18]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension.[18] Remove excess fluid by pressing the swab against the inside of the tube.[13][15] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[13][15]
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the inoculated agar surface.[15] Ensure the disks are placed at least 24 mm apart.[15][16] Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (a standard antibiotic).
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.[16]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.[16][17] The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.
| Parameter | Recommendation | Rationale |
| Agar Medium | Mueller-Hinton Agar | Standardized medium that does not inhibit sulfonamides and supports the growth of most common pathogens.[16] |
| Inoculum Density | 0.5 McFarland Standard | Ensures a confluent lawn of growth and reproducible results.[15][18] |
| Disk Spacing | At least 24 mm apart | Prevents the overlapping of inhibition zones.[15][16] |
| Incubation | 37°C for 18-24 hours | Optimal conditions for the growth of most pathogenic bacteria.[16] |
III. Anti-inflammatory Activity Screening: Nitric Oxide Inhibition Assay
Chronic inflammation is implicated in a variety of diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy.[19] Nitric oxide (NO) is a pro-inflammatory mediator, and its overproduction is associated with inflammatory conditions. The Griess assay provides a simple and sensitive method to measure nitrite (a stable metabolite of NO) in cell culture supernatants, thereby assessing the anti-inflammatory potential of test compounds.[20][21][22]
Principle of the Griess Assay
The Griess assay is a two-step diazotization reaction.[22] In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NEDD) to form a stable, colored azo compound that absorbs light at 540 nm.[22] The intensity of the color is directly proportional to the nitrite concentration.[23]
Experimental Workflow: Griess Assay for Nitric Oxide Inhibition
Caption: Workflow for the Griess assay to measure nitric oxide inhibition.
Detailed Protocol: Griess Assay
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of nitric oxide. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[22]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[22]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[22]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[22] Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
| Parameter | Recommendation | Rationale |
| Cell Line | RAW 264.7 macrophages | A standard and reliable cell line for in vitro inflammation studies. |
| Stimulant | Lipopolysaccharide (LPS) | A potent inducer of nitric oxide production in macrophages. |
| Griess Reagent | Freshly prepared | The reagent can degrade over time, affecting the accuracy of the results. |
| Standard Curve | Sodium Nitrite | Allows for the accurate quantification of nitrite in the samples.[22] |
IV. Neuroprotective Activity Screening: Acetylcholinesterase Inhibition Assay
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease.[24][25] The Ellman's assay is a widely used method for screening AChE inhibitors.[17][25][26]
Principle of the Ellman's Assay
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[25] The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[25] The rate of color formation, measured at 412 nm, is directly proportional to AChE activity.[25] The presence of an inhibitor will reduce the rate of this reaction.
Experimental Workflow: Acetylcholinesterase Inhibition Assay
Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Detailed Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation: Prepare solutions of phosphate buffer, acetylcholinesterase (AChE), DTNB, acetylthiocholine (ATCh), and the test compounds.[25]
-
Assay Plate Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.[25] Include a control without the inhibitor.
-
Enzyme Addition and Pre-incubation: Add the AChE solution to all wells except the blank. Incubate the plate for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation: Initiate the reaction by adding the ATCh substrate solution to all wells.[25]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.[25]
-
Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each concentration.[25] Calculate the percentage of inhibition using the following formula:[25] % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100 Determine the IC₅₀ value from a dose-response curve.
| Parameter | Recommendation | Rationale |
| Substrate | Acetylthiocholine (ATCh) | A synthetic substrate for AChE that produces a thiol group upon hydrolysis.[25] |
| Chromogen | DTNB (Ellman's Reagent) | Reacts with the thiol group to produce a quantifiable yellow color.[25] |
| Measurement Mode | Kinetic | Provides the rate of the enzymatic reaction, which is more accurate than an endpoint reading.[25] |
| Wavelength | 412 nm | The absorbance maximum for the yellow TNB²⁻ anion.[25] |
V. Conclusion and Future Directions
The assays described in this application note provide a robust framework for the initial bioactivity screening of this compound derivatives. Positive results in these primary screens should be followed by more detailed secondary assays to elucidate the mechanism of action and to confirm the activity in more complex biological systems. For instance, promising anticancer compounds could be further evaluated for their effects on the cell cycle, apoptosis, and specific signaling pathways. Similarly, lead antimicrobial compounds should be tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). By employing this systematic screening approach, researchers can efficiently identify and advance promising pyrazine derivatives in the drug discovery pipeline.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In M. K. H. (Ed.), High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1601. Humana Press, New York, NY.
- American Society for Microbiology. (n.d.). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay.
- Bio-protocol. (n.d.). Nitric Oxide Assay.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).
- National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- News-Medical.net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In: Methods in Molecular Biology. Humana, New York, NY.
- dx.doi.org. (2019). Protocol Griess Test.
- Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
- National Center for Biotechnology Information. (n.d.). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents.
- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?.
- National Center for Biotechnology Information. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke.
- University of Huddersfield Repository. (2025). Assay development and efficacy testing of novel and established antimicrobials.
- ResearchGate. (n.d.). (PDF) A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke.
- Cambridge University Press. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
- Science.gov. (n.d.). pyrazine derivatives evaluated: Topics by Science.gov.
- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Bentham Open. (2024). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom.
- MDPI. (n.d.). Research into New Molecules with Anti-Inflammatory Activity.
- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
- MDPI. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules.
- National Center for Biotechnology Information. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
- Dove Press. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds.
- National Center for Biotechnology Information. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing.
- National Center for Biotechnology Information. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
- Bentham Science. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
- MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
- National Center for Biotechnology Information. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- ResearchGate. (2025). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent.
- National Center for Biotechnology Information. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. thieme-connect.com [thieme-connect.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. asm.org [asm.org]
- 14. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. microbenotes.com [microbenotes.com]
- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 18. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 21. Protocol Griess Test [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. attogene.com [attogene.com]
Application Note & Protocols: Strategic Functionalization of the Pyrazine Ring for Library Synthesis
Introduction: The Pyrazine Scaffold - A Privileged Heterocycle in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, characterized by an electron-deficient nature, impart a range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][4][5] The pyrazine core is a key structural motif in numerous FDA-approved drugs such as the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the targeted cancer therapy Bortezomib.[2][6]
The strategic functionalization of the pyrazine ring is therefore of paramount importance for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methodologies for pyrazine derivatization, complete with detailed protocols and mechanistic insights.
Strategic Approaches to Pyrazine Functionalization
The inherent electron-deficient character of the pyrazine ring dictates its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic aromatic substitution unless activated by strong electron-donating groups.[9] The following sections will detail the most effective strategies for introducing molecular diversity onto the pyrazine scaffold.
A general workflow for selecting a functionalization strategy is presented below:
Caption: Decision workflow for pyrazine functionalization.
Halogenation: Gateway to Diverse Functionality
The introduction of a halogen atom onto the pyrazine ring is a critical first step for many subsequent functionalization reactions, particularly cross-coupling and nucleophilic aromatic substitution.[10][11]
Protocol 1: Electrophilic Bromination of 2-Aminopyrazine
This protocol describes the bromination of an activated pyrazine ring.
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-aminopyrazine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated pyrazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core.[12][13][14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the arylation, heteroarylation, and vinylation of halopyrazines.[12][15][16]
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyrazine with an Arylboronic Acid
Materials:
-
2-Chloropyrazine
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1 mixture)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-chloropyrazine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-arylpyrazine.
| Catalyst/Ligand | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | 80-110 | 60-85 | Classic, widely used system. |
| PdCl₂(dppf) | 80-100 | 75-95 | Effective for a broad range of substrates. |
| Pd(OAc)₂/SPhos | Room Temp - 80 | 80-98 | Highly active catalyst system, allows for lower temperatures. |
Table 1. Comparison of catalyst systems for Suzuki-Miyaura coupling of chloropyrazines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide array of amino-substituted pyrazines.[17][18][19][20][21]
Protocol 3: Buchwald-Hartwig Amination of 2-Chloropyrazine
Materials:
-
2-Chloropyrazine
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq)
-
Xantphos or BINAP (0.02-0.1 eq)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous toluene or dioxane
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu in a Schlenk flask.
-
Add the anhydrous solvent, followed by the amine and then 2-chloropyrazine.
-
Seal the flask and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halogen is present.[9][22][23]
Protocol 4: SNAr of 2,3-Dichloropyrazine with a Nucleophile
The regioselectivity of SNAr on substituted pyrazines is influenced by the electronic nature of the substituents. Electron-withdrawing groups direct nucleophilic attack to the para position, while electron-donating groups direct to the ortho position.[22]
Materials:
-
2,3-Dichloropyrazine
-
Nucleophile (e.g., sodium methoxide, piperidine) (1.1 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
Procedure:
-
Dissolve 2,3-dichloropyrazine (1.0 eq) in DMSO in a round-bottom flask.
-
Add the nucleophile (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography if necessary.
Caption: Regioselectivity in SNAr of dichloropyrazines.[22]
Direct C-H Functionalization
Direct C-H functionalization is an increasingly important atom-economical strategy that avoids the need for pre-functionalization of the pyrazine ring.[2][12][13][24][25]
Protocol 5: Iron-Catalyzed Direct Arylation of Pyrazine
This method provides a cost-effective and environmentally friendly alternative to palladium-catalyzed reactions.[24]
Materials:
-
Pyrazine
-
Arylboronic acid (2.0 eq)
-
Iron(II) acetylacetonate (Fe(acac)₂, 0.1 eq)
-
Potassium persulfate (K₂S₂O₈, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.2 eq)
-
Dichloromethane (DCM) / Water (1:1)
Procedure:
-
Combine pyrazine (1.0 eq), arylboronic acid (2.0 eq), Fe(acac)₂ (0.1 eq), K₂S₂O₈ (2.0 eq), and TBAB (0.2 eq) in a flask.
-
Add the DCM/water solvent system.
-
Stir the mixture vigorously at room temperature under an open flask for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Metalation Strategies
Directed ortho-metalation (DoM) using strong bases like lithium diisopropylamide (LDA) allows for regioselective functionalization adjacent to a directing group.[26][27]
Protocol 6: Dilithiation and Functionalization of 2,6-Dichloropyrazine
Materials:
-
2,6-Dichloropyrazine
-
n-Butyllithium (n-BuLi, 2.2 eq)
-
Diisopropylamine (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodine, benzaldehyde)
-
Inert atmosphere and low-temperature setup (-78 °C)
Procedure:
-
Prepare a solution of LDA in situ by adding n-BuLi to diisopropylamine in anhydrous THF at -78 °C.
-
Add a solution of 2,6-dichloropyrazine in THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add the desired electrophile (1.1 eq for mono-functionalization) and continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Conclusion
The functionalization of the pyrazine ring is a rich and diverse field, offering multiple avenues for the synthesis of compound libraries. The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the functional group tolerance of the reaction. By leveraging the methodologies outlined in this application note—from classical halogenation and SNAr to modern cross-coupling and C-H activation techniques—researchers can efficiently generate novel pyrazine derivatives for advancing drug discovery and materials science.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
- Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. [Link]
- Y-M. D. A. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. [Link]
- C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. (2016). The Journal of Organic Chemistry, 81(17), 7456-7464. [Link]
- Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology, 7(2), 79-88. [Link]
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21). [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
- Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (2016). Molecules, 21(11). [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Semantic Scholar. [Link]
- Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (2016). Molecules, 21(11), 1450. [Link]
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2013). Organic Letters, 15(9), 2132-2135. [Link]
- Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. (2015). Organic & Biomolecular Chemistry, 13(2), 403-408. [Link]
- Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides. (2001). The Journal of Organic Chemistry, 66(19), 6345-6351. [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(3). [Link]
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2016). Organic & Biomolecular Chemistry, 14(30), 7170-7185. [Link]
- Transition metal-catalyzed functionalization of pyrazines. (2013).
- Synthesis of substituted pyrazines from N-allyl malonamides. (2017). RSC Advances, 7(5), 2831-2839. [Link]
- Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3118. [Link]
- Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry, 11(22), 3583-3602. [Link]
- Synthesis and reactions of Pyrazine. (2016). SlideShare. [Link]
- Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. (2022). ACS Organic & Inorganic Au, 2(5), 425-439. [Link]
- Substituent Effect of Imino-O-arenesulfonates, a Coupling Partner in Suzuki-Miyaura Reaction for Substitution of the Pyrazine Ring: A Study for the Synthesis of Coelenterazine Analogues. (2011).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(11), 2997. [Link]
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2019).
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
- Buchwald–Hartwig amin
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7309. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Chemical Transformation of Pyrazine Derivatives. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2012).
- Unequivocal role of pyrazine ring in medicinally important compounds: a review. (2013). Mini reviews in medicinal chemistry, 13(11), 1607-1625. [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 1-(Pyrazin-2-yl)ethanamine to Biomolecules
Introduction
The conjugation of small molecules to biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostic agents, and research tools.[1] 1-(Pyrazin-2-yl)ethanamine is a heterocyclic amine of growing interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in numerous biologically active compounds.[2][3] Its primary amine handle provides a reactive site for covalent attachment to proteins, peptides, nucleic acids, and other biomolecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conjugating this compound to biomolecules, with a focus on creating stable and functional bioconjugates.
The pyrazine ring system is a key feature in various pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.[3][4] By conjugating this compound to a larger biomolecule, such as an antibody, researchers can leverage the biomolecule's specificity to deliver the pyrazine moiety to a target of interest. This approach is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1]
This guide will detail the most common and effective strategies for conjugating molecules via a primary amine, explain the underlying chemistry, provide step-by-step protocols, and discuss methods for the purification and characterization of the final bioconjugate.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing a successful conjugation strategy.
| Property | Value | Source |
| Chemical Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 184-186 °C | [2] |
| CAS Number | 179323-60-5 | [2] |
Core Principles of Amine-Based Bioconjugation
The primary amine of this compound serves as a potent nucleophile, making it an excellent target for a variety of amine-reactive chemical groups. The most common strategies for labeling primary amines on biomolecules involve the use of N-hydroxysuccinimide (NHS) esters or the carbodiimide-mediated coupling of carboxylic acids.[6]
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are one of the most widely used reagents for amine modification due to their high reactivity and the formation of stable amide bonds under mild conditions.[7] The reaction proceeds via a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS.[7]
The pH of the reaction is a critical parameter. The primary amine must be in its unprotonated form (-NH₂) to be nucleophilic. Therefore, the reaction is typically carried out at a pH between 7.2 and 9.0.[7] However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[7]
Caption: NHS Ester Reaction Mechanism
EDC/NHS Chemistry
For biomolecules that do not have a pre-activated ester, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with NHS can be used to conjugate this compound to available carboxyl groups on the biomolecule. This is known as a "zero-length" crosslinking approach as no additional spacer is introduced between the two molecules.
The reaction proceeds in two steps:
-
Activation: EDC reacts with a carboxyl group on the biomolecule to form a highly reactive and unstable O-acylisourea intermediate.
-
Coupling: This intermediate can react directly with the primary amine of this compound. However, to improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable ester then reacts with the amine to form a stable amide bond.
Caption: EDC/NHS Two-Step Conjugation Workflow
Experimental Protocols
The following protocols are generalized starting points and should be optimized for the specific biomolecule and application.
Protocol 1: Conjugation using an NHS Ester-Activated Biomolecule
This protocol is suitable when the biomolecule is already functionalized with an NHS ester.
Materials:
-
NHS ester-activated biomolecule
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris or glycine.[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the NHS ester-activated biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be high enough to allow for the desired molar excess to be added to the reaction without significantly increasing the organic solvent concentration (ideally <10% v/v).
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the biomolecule. A 10-50 fold molar excess is a common starting point.
-
Add the calculated volume of the this compound solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the bioconjugate from excess this compound and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Two-Step EDC/NHS Conjugation to a Carboxyl-Containing Biomolecule
This protocol is for conjugating this compound to a biomolecule with available carboxyl groups.
Materials:
-
Biomolecule with carboxyl groups (e.g., protein)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Prepare the Biomolecule: Dissolve the biomolecule in the activation buffer to a concentration of 1-10 mg/mL.
-
Activate Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer or water.
-
Add EDC and NHS to the biomolecule solution to a final concentration that provides a significant molar excess over the biomolecule (e.g., 100-fold molar excess of each).
-
Incubate for 15-30 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a rapid buffer exchange into the coupling buffer using a desalting column. This step minimizes side reactions.
-
Conjugation Reaction:
-
Immediately add this compound to the activated biomolecule solution. A 10-50 fold molar excess of the amine over the biomolecule is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
Purification of the Bioconjugate
Purification is a critical step to remove unreacted small molecules, crosslinkers, and byproducts, which can interfere with downstream applications.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the most common method for purifying bioconjugates. It separates molecules based on their size. The larger bioconjugate will elute before the smaller, unreacted this compound and other reagents.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a powerful tool for purifying bioconjugates, especially when the conjugation of the small molecule significantly alters the hydrophobicity of the biomolecule. It separates molecules based on differences in their surface hydrophobicity.
-
Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer. It is effective for removing small molecules but is generally slower than SEC.
Characterization of the Bioconjugate
After purification, it is essential to characterize the bioconjugate to determine the degree of labeling (DOL) and confirm its integrity.
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the bioconjugate. By comparing the mass of the unconjugated biomolecule with that of the conjugate, the number of attached this compound molecules can be determined. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for bioconjugate analysis.
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC or reverse-phase HPLC (RP-HPLC) can be used to assess the purity and homogeneity of the bioconjugate.[10] HIC-HPLC is particularly useful for resolving species with different numbers of conjugated small molecules.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, NMR can provide detailed structural information about the conjugate, including the site of conjugation.[2]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conjugation | - Inactive NHS ester (hydrolyzed).- Incorrect reaction pH.- Presence of primary amines in the buffer (e.g., Tris).- Insufficient molar excess of this compound. | - Use fresh, high-quality NHS ester.- Ensure the reaction pH is between 7.2 and 8.5.- Perform buffer exchange into an amine-free buffer.- Increase the molar excess of the amine.[8] |
| Protein precipitation | - High concentration of organic solvent (DMF/DMSO).- High concentration of EDC.- The biomolecule is not stable under the reaction conditions. | - Keep the organic solvent concentration below 10%.- Reduce the amount of EDC used or perform the reaction at 4°C.- Screen different buffers and pH values for biomolecule stability.[11] |
| Low recovery after purification | - Non-specific binding to the chromatography resin.- Aggregation of the bioconjugate. | - Choose a different type of chromatography resin.- Analyze the sample for aggregation by SEC-HPLC and optimize buffer conditions to minimize aggregation.[11] |
Conclusion
The conjugation of this compound to biomolecules offers a promising avenue for the development of novel targeted therapeutics and research tools. The protocols and principles outlined in this guide, centered on robust amine-reactive chemistries, provide a solid foundation for achieving successful bioconjugation. Careful consideration of the physicochemical properties of both the small molecule and the biomolecule, along with rigorous purification and characterization, are paramount to producing high-quality, functional bioconjugates. As with any bioconjugation strategy, empirical optimization of the reaction conditions for each specific system is essential for obtaining reproducible and reliable results.
References
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- PubChem. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Edotor.net.
- Gansner, E. R., & North, S. C. (2006, January 26). Drawing graphs with dot. MIT.
- Hegab, S. (n.d.). Introduction to Dot for drawing Graphs and Diagrams. YouTube.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Acetylpyrazine.
- Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium.
- Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz.
- Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Recombinant Protein Problems.
- Single Use Support. (2023, April 20).
- Royal Society of Chemistry. (2017, December 7).
- ChemicalBook. (2025, July 24). 1-PYRAZIN-2-YL-ETHYLAMINE | 179323-60-5.
- Semantic Scholar. (2024, March 25).
- National Center for Biotechnology Information. (n.d.). Modifications of therapeutic proteins: challenges and prospects.
- ScienceDirect. (n.d.).
- Biomaterials Science (RSC Publishing). (n.d.).
- GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- BLD Pharm. (n.d.). 5321-59-5|2-(Pyrazin-2-yl)ethanamine.
- PubMed Central. (n.d.). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes.
- Essays in Biochemistry. (n.d.).
- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. (2025, August 8).
- PubMed. (n.d.). Unequivocal role of pyrazine ring in medicinally important compounds: a review.
- National Center for Biotechnology Information. (n.d.). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra.
- MDPI. (n.d.).
- GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.
- Beilstein Journals. (n.d.). Predicting the UV–vis spectra of oxazine dyes.
- National Center for Biotechnology Information. (2021, December 9).
- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook.
- Wikipedia. (n.d.). Acetylpyrazine.
- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine.
- ResearchGate. (2025, December 28). Predicting the UV–vis spectra of oxazine dyes.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Buy this compound | 179323-60-5 [smolecule.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medium.com [medium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Pyrazine [webbook.nist.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Modifications of therapeutic proteins: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Bridge Between Worlds: Harnessing 1-(Pyrazin-2-yl)ethanamine for the Next Generation of Functional Materials
In the ever-evolving landscape of materials science, the quest for novel building blocks that impart unique functionalities to materials is paramount. 1-(Pyrazin-2-yl)ethanamine, a versatile heterocyclic amine, is emerging as a molecule of significant interest. Its unique electronic properties, inherent coordination sites, and potential for hydrogen bonding make it a compelling candidate for the rational design of advanced functional materials. This guide provides an in-depth exploration of the potential applications of this compound in the development of coordination polymers and metal-organic frameworks (MOFs), complete with detailed protocols for their synthesis and characterization. While direct literature on the application of this specific molecule in materials science is still developing, the principles outlined herein are grounded in the well-established chemistry of analogous pyrazine-based ligands.[1][2]
A Molecule of Untapped Potential: Understanding this compound
This compound, with the chemical formula C₆H₉N₃, is a colorless liquid characterized by a boiling point of 184-186 °C.[3] Its structure, featuring a pyrazine ring and an ethylamine substituent, provides two key features for materials design:
-
Bidentate Coordination: The two nitrogen atoms of the pyrazine ring can act as a bidentate ligand, bridging metal centers to form extended network structures.[4][5]
-
Pendant Functionality: The ethylamine group offers a site for further functionalization or can participate in hydrogen bonding, influencing the final supramolecular architecture and properties of the material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 179323-60-5 | [3] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [6] |
| Boiling Point | 184-186 °C | [3] |
| Appearance | Colorless liquid | [3] |
Application I: Luminescent Coordination Polymers
The electron-deficient nature of the pyrazine ring makes it an excellent component for constructing luminescent materials. When coordinated with suitable metal ions, such as d¹⁰ metals (e.g., Zn(II), Cd(II)) or lanthanides, the resulting coordination polymers can exhibit interesting photoluminescent properties. The ethanamine side chain can further influence the emission characteristics through steric effects and hydrogen bonding interactions.
Protocol 1: Solvothermal Synthesis of a 1D Luminescent Coordination Polymer with Zn(II)
This protocol is adapted from established methods for synthesizing coordination polymers with pyrazine-based ligands.[5]
Objective: To synthesize a one-dimensional (1D) coordination polymer of this compound and Zinc Nitrate.
Materials:
-
This compound (98% purity)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (99% purity)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Programmable oven
-
Magnetic stir plate and stir bars
-
Vacuum filtration apparatus
-
Analytical balance
-
pH meter
Procedure:
-
Solution A: In a 10 mL beaker, dissolve 0.1 mmol (12.3 mg) of this compound in 5 mL of DMF.
-
Solution B: In a separate 10 mL beaker, dissolve 0.1 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.
-
Reaction Mixture: Slowly add Solution B to Solution A while stirring. A slight precipitate may form.
-
Solvothermal Reaction: Transfer the resulting mixture to a 20 mL scintillation vial or a Teflon-lined autoclave. Seal the vessel tightly.
-
Heating: Place the vessel in a programmable oven and heat to 100 °C for 48 hours.
-
Cooling: Allow the oven to cool to room temperature slowly over 24 hours.
-
Isolation: Colorless, needle-like crystals should be visible. Carefully decant the mother liquor and wash the crystals three times with fresh DMF, followed by three washes with ethanol.
-
Drying: Dry the crystals under vacuum at 60 °C for 12 hours.
Expected Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and confirm the 1D chain formation.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
-
Photoluminescence Spectroscopy: To measure the excitation and emission spectra of the material.
Diagram 1: Proposed Coordination of this compound with a Metal Ion
Caption: Bidentate coordination of this compound to a metal center (M).
Application II: Porous Metal-Organic Frameworks for Catalysis
The presence of the amine group in this compound makes it an attractive ligand for the construction of functional MOFs. Amine-functionalized MOFs have shown great promise in catalysis due to the basic nature of the amine groups, which can act as catalytic sites.[7]
Protocol 2: Synthesis of an Amine-Functionalized MOF
This protocol is a hypothetical adaptation based on the synthesis of other amine-functionalized MOFs.[7]
Objective: To synthesize a porous MOF using this compound and a carboxylate co-ligand.
Materials:
-
This compound
-
Terephthalic acid (H₂BDC)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL scintillation vials
-
Programmable oven
-
Centrifuge
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Ligand Solution: In a 20 mL vial, dissolve 0.1 mmol (12.3 mg) of this compound and 0.1 mmol (16.6 mg) of terephthalic acid in 10 mL of DMF.
-
Metal Solution: In a separate vial, dissolve 0.1 mmol (24.2 mg) of Cu(NO₃)₂·3H₂O in 5 mL of DMF.
-
Reaction Mixture: Combine the ligand and metal solutions in the 20 mL vial. The solution should turn blue.
-
Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat to 85 °C for 24 hours.
-
Isolation and Activation: After cooling to room temperature, blue crystals should have formed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL). To activate the MOF (remove solvent from the pores), the crystals should be solvent-exchanged with a volatile solvent like acetone and then heated under vacuum.
Expected Characterization:
-
PXRD: To confirm the crystallinity and phase purity of the MOF.
-
Gas Adsorption (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.
-
FT-IR Spectroscopy: To confirm the coordination of the ligands to the metal centers.
-
Catalytic Testing: The material can be tested for its catalytic activity in reactions such as Knoevenagel condensation or other base-catalyzed transformations.
Diagram 2: Conceptual Workflow for MOF Synthesis and Catalytic Testing
Caption: Workflow from MOF synthesis to catalytic application.
Future Outlook
The exploration of this compound in materials science is still in its nascent stages. The protocols and applications detailed here serve as a foundational guide for researchers to begin investigating this promising molecule. Future work could focus on:
-
Chiral Materials: Using enantiomerically pure this compound to synthesize chiral MOFs for enantioselective catalysis or separation.
-
Sensors: Developing coordination polymers that exhibit changes in their luminescent properties in the presence of specific analytes.
-
Post-Synthetic Modification: Utilizing the pendant amine group for post-synthetic modification to introduce new functionalities into the material.
By leveraging the unique structural and electronic features of this compound, the scientific community can unlock a new class of functional materials with tailored properties for a wide range of applications.
References
- CrystEngComm. Cobalt(ii)–pyrazine–chloride coordination polymers: synthesis, reactivity and magnetic properties. RSC Publishing.
- ACS Publications. (2022, February 10). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection.
- MDPI. (2018, February 13). Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions.
- ACS Publications. The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange.
- MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
- PubMed Central. Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions.
- RSC Publishing. Amine-functionalized metal–organic frameworks: structure, synthesis and applications.
- PubMed. (2018, February 13). Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N⁻H···π Interactions.
- ACS Publications. Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates.
- Jordan Journal of Chemistry. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand.
- ResearchGate. (2020, March 25). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base.
- PubMed. (2025, June 16). Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions.
- Semantic Scholar. (2021, May 2). Crystal Structure and Catalytic Activity of Poly[bis(3-bromo-2-hydroxybenzaldehyde).
- Wiley Online Library. (2021, October 21). Emitting Copper(I) Complexes with Pyrazine and Pyrimidinyl Ancillary Ligands for White Light‐Emitting Electrochemical Cells.
- PubMed. (2025, May 21). Determining Linker Ratios of Mixed Metal-Organic Frameworks via Magnetic Susceptibility Measurements.
- ResearchGate. (2023, April 9). Catalytic Activity of Zn(II) Coordination Polymer Based on a Cyclotriphosphazene-Functionalized Ligand for Removal of Organic Dyes.
- ResearchGate. Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties.
- ResearchGate. Determining Linker Ratios of Mixed Metal-Organic Frameworks via Magnetic Susceptibility Measurements.
- RSC Publishing. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials.
- PubChem. 1-(Pyridin-2-yl)ethan-1-amine.
- PubMed Central. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- ResearchGate. (2025, August 5). Metallosupramolecular silver(I) assemblies based on pyrazine and related ligands.
- PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- RSC Publishing. Ethylene oligomerization studies by nickel(ii) complexes chelated by (amino)pyridine ligands: experimental and density functional theory studies.
- PubChem. 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine.
Sources
- 1. Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N⁻H···π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 179323-60-5 [smolecule.com]
- 4. Cobalt(ii)–pyrazine–chloride coordination polymers: synthesis, reactivity and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 179323-60-5 | this compound - Synblock [synblock.com]
- 7. Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrazin-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 1-(Pyrazin-2-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the underlying chemistry of the most common synthetic route—reductive amination—to provide actionable, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, 2-acetylpyrazine.[1][2] This one-pot reaction involves the condensation of 2-acetylpyrazine with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This approach is often preferred as it is more atom-economical and avoids the use of potentially hazardous alkylating agents.[3]
Q2: Can you explain the general mechanism of this reductive amination?
Certainly. The reaction proceeds in two key stages that exist in equilibrium:
-
Imine Formation: The carbonyl carbon of 2-acetylpyrazine is attacked by the nucleophilic nitrogen from an ammonia source (e.g., ammonium acetate, aqueous ammonia). This is followed by dehydration to form a pyrazinyl-ethanimine intermediate. This step is often catalyzed by mild acid.[4]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final this compound product.
The choice of reducing agent is critical; it must be selective enough to reduce the imine much faster than it reduces the starting ketone.[4]
Caption: General mechanism of reductive amination for this compound synthesis.
Q3: Which reducing agents are most effective for this transformation?
The selection of the reducing agent is arguably the most critical parameter for maximizing yield and minimizing byproducts. A comparison of common choices is summarized below.
| Reducing Agent | Selectivity for Imine vs. Ketone | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Mildly acidic (AcOH), RT, DCM or DCE solvent | Excellent selectivity, mild conditions, commercially available.[4] | Stoichiometric, generates borate waste. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good | Mildly acidic (pH 3-6) | Effective and selective under acidic conditions. | Highly toxic (releases HCN in strong acid), moisture sensitive. |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Variable | H₂ pressure (1-50 atm), various solvents (MeOH, EtOH) | "Green" (H₂ is the only reagent), scalable, high yielding.[3][5] | Requires specialized high-pressure equipment, potential for ring reduction. |
| Sodium Borohydride (NaBH₄) | Low | Protic solvents (MeOH, EtOH) | Inexpensive, readily available. | Often reduces the starting ketone to an alcohol byproduct, leading to low yields of the desired amine.[3] |
For laboratory-scale synthesis focused on yield and purity, Sodium Triacetoxyborohydride (STAB) is highly recommended due to its exceptional selectivity for the imine over the ketone.[4]
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges and improve your reaction outcomes.
Problem: My reaction yield is very low, and the main byproduct is 1-(Pyrazin-2-yl)ethanol.
-
Probable Cause: This is a classic sign of premature reduction. The reducing agent you are using is reducing the starting material, 2-acetylpyrazine, to its corresponding alcohol faster than the ketone can condense with the ammonia source to form the imine. This is extremely common when using a powerful, non-selective reducing agent like sodium borohydride (NaBH₄).[3]
-
Solution Pathway:
-
Change the Reducing Agent: The most effective solution is to switch to a more sterically hindered and less reactive hydride source. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this scenario. Its bulk and reduced hydridic character make it significantly more selective for the protonated iminium ion over the neutral ketone carbonyl.[4]
-
Optimize Reaction Conditions: If you must use NaBH₄, you can try a stepwise procedure. First, stir the 2-acetylpyrazine and the ammonia source (e.g., ammonium acetate in methanol) for several hours to allow the imine-forming equilibrium to establish. Then, cool the reaction to 0 °C before slowly adding the NaBH₄. This may partially favor the reduction of the pre-formed imine.
-
Problem: I am observing the formation of a significant amount of di-substituted (secondary) amine byproduct.
-
Probable Cause: The desired product, this compound, is itself a primary amine and can act as a nucleophile. It can react with another molecule of 2-acetylpyrazine to form a secondary imine, which is then reduced to a secondary amine byproduct. This is a common issue known as over-alkylation.[1]
-
Solution Pathway:
-
Increase the Excess of the Ammonia Source: The most straightforward solution is to use a large molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). According to Le Châtelier's principle, this large excess will drive the equilibrium towards the formation of the desired primary imine and statistically outcompete the product amine from reacting with the starting ketone.
-
Control Stoichiometry: Ensure your starting ketone is the limiting reagent and is added slowly to the mixture of the ammonia source and reducing agent, if feasible for your setup. This keeps the instantaneous concentration of the ketone low, minimizing its chance of reacting with the newly formed product.
-
Problem: The reaction seems to stall and never reaches full conversion of the starting material.
-
Probable Cause: Incomplete imine formation is often the culprit. The condensation of a ketone and an ammonia source to form an imine is a reversible reaction that produces water.[3] If water is allowed to accumulate, the equilibrium will not favor the imine, and therefore, the subsequent reduction cannot proceed to completion.
-
Solution Pathway:
-
Add a Dehydrating Agent: Incorporate a dehydrating agent into the reaction mixture. Activated molecular sieves (3Å or 4Å) are an excellent choice as they are inert and will sequester the water produced during imine formation, driving the equilibrium to the right.
-
Use an Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of imine formation.[4] If you are using ammonium acetate, it serves as both the ammonia source and a buffer to maintain a suitable pH.
-
Caption: A troubleshooting workflow for common issues in the synthesis.
Problem: I am struggling with the purification of the final product.
-
Probable Cause: The product is a basic, relatively polar primary amine. These characteristics can make it challenging to handle during workup and purification. Amines can streak on silica gel columns and may be difficult to separate from polar byproducts.
-
Solution Pathway:
-
Acid-Base Workup: Utilize the basicity of the amine for an effective liquid-liquid extraction. After the reaction is complete, quench carefully and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 and extract the free amine back into an organic solvent.
-
Column Chromatography: If chromatography is necessary, use a solvent system that mitigates the basicity. A common technique is to add a small amount of triethylamine (~1%) or ammonium hydroxide (~0.5%) to the eluent (e.g., Dichloromethane/Methanol). This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving separation.
-
Purification via Protection/Deprotection: For achieving very high purity, a robust method involves protecting the crude amine as its tert-butyl carbamate (Boc) derivative using Di-tert-butyl dicarbonate (Boc₂O). The resulting Boc-protected amine is much less polar and highly crystalline, making it easy to purify by column chromatography or recrystallization. The pure Boc-amine can then be cleanly deprotected using an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent to yield the high-purity amine salt.[5]
-
Experimental Protocols
Protocol 1: High-Yield Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is optimized for selectivity and high yield on a laboratory scale.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-acetylpyrazine (1.0 eq), ammonium acetate (5.0 eq), and anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration of the ketone).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. If incomplete conversion is a known issue, add activated 4Å molecular sieves at this stage.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 0.5% ammonium hydroxide.
Protocol 2: Catalytic Hydrogenation
This protocol is suitable for larger scales and offers a greener alternative.
-
Setup: To a high-pressure hydrogenation vessel (Parr shaker), add 2-acetylpyrazine (1.0 eq), a solvent such as methanol or ethanol, and the ammonia source (e.g., 7N methanolic ammonia).[5]
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% of 10% Palladium on Carbon or Raney Nickel) under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).[5]
-
Reaction: Heat the mixture to 40-60 °C and shake vigorously for 6-18 hours. The reaction progress can be monitored by checking hydrogen uptake.
-
Workup: After cooling and venting the vessel, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified as described in Protocol 1.
References
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- GSK. (n.d.). Reductive Amination.
- Koprivova, N., et al. (2018). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate.
- Powers, T. A., & Paquette, W. D. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
Sources
Technical Support Center: Column Chromatography Purification of 1-(Pyrazin-2-yl)ethanamine
Welcome to the technical support guide for the purification of 1-(Pyrazin-2-yl)ethanamine. This resource is designed for researchers and drug development professionals navigating the common challenges associated with the column chromatography of this and similar basic heterocyclic amines. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
The primary challenge in purifying this compound stems from the basicity of its primary amine group. This functionality can engage in strong acid-base interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1][2] This interaction is often the root cause of many purification issues, including poor peak shape, low recovery, and even on-column degradation. This guide will address these issues head-on, providing practical solutions and preventative strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question: Why are my collected fractions showing significant peak tailing on TLC analysis?
Answer: Peak tailing is the most classic symptom of undesirable secondary interactions between a basic analyte and the acidic stationary phase. The primary amine on your this compound is protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to bind too strongly. This strong, non-specific binding leads to a slow, uneven elution from the column, resulting in tailed peaks.
Solutions:
-
Mobile Phase Modification (The "Competing Base" Method): The most common and immediate solution is to add a small amount of a competing base to your mobile phase. This base neutralizes the acidic sites on the silica, preventing your target compound from binding too strongly.[2]
-
Recommended Modifier: Add 0.1% to 1% triethylamine (TEA) or ammonium hydroxide to your eluent.
-
Causality: TEA is a small, basic molecule that will preferentially bind to the acidic silanol sites, effectively "masking" them from your pyrazinyl ethanamine. This allows your compound to elute based on polarity interactions as intended, resulting in more symmetrical, Gaussian peaks.[1][3]
-
-
Change of Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., TEA can be difficult to remove post-purification), switching to a more inert stationary phase is the best alternative.
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase surface is basic, which minimizes the strong acid-base interactions that cause tailing.[1][2]
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a suitable alternative for purifying basic compounds.
-
Deactivated Silica: You can prepare this by pre-treating standard silica gel with a solution of your eluent containing the basic modifier before packing the column.
-
Question: My compound is not eluting from the column, even with a highly polar solvent system like 90:10 Dichloromethane/Methanol. What's happening?
Answer: This issue, often termed "irreversible binding," is an extreme case of the acid-base interaction discussed above. The compound is so strongly adsorbed to the silica that the mobile phase lacks sufficient strength to displace it. In some cases, the highly acidic environment of the silica gel can cause the compound to decompose on the column.[4]
Solutions:
-
Stability Check: First, confirm your compound is stable on silica. This can be done with a simple 2D TLC experiment. Spot your crude mixture on a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and re-run it in the same eluent. If you see spots that are not on the diagonal, it indicates on-plate (and thus on-column) degradation.[4]
-
Aggressive Mobile Phase: For highly polar amines, a more aggressive solvent system may be necessary. A common choice is a gradient of dichloromethane with a stock solution of 10% ammonium hydroxide in methanol.[4] The ammonia acts as a powerful competing base to release your compound.
-
Switch to a Non-Acidic Stationary Phase: If stability is an issue, you must abandon standard silica. Amine-functionalized silica or neutral alumina are strongly recommended to prevent irreversible binding and degradation.[1][2]
Question: The separation between my desired product and a key impurity is poor (ΔRf < 0.1). How can I improve the resolution?
Answer: Poor resolution means the selectivity of your chromatographic system is insufficient. This requires a systematic re-development of your mobile phase conditions.
Solutions:
-
Systematic TLC Screening: Do not rely on a single solvent system. Test various combinations of solvents with different polarities and chemical properties to maximize the separation (ΔRf) between your product and the impurity.[5] A good starting point is to test combinations of a non-polar solvent (Hexane, Toluene) with a polar solvent (Ethyl Acetate, Acetone, Dichloromethane) and a highly polar solvent (Methanol, Isopropanol).
-
Employ a Shallow Gradient: When running the column, a shallow gradient of the eluting solvent (a slow, gradual increase in polarity) can significantly improve the separation of closely eluting compounds compared to an isocratic (single solvent mixture) elution.[6]
-
Column Parameters: Ensure you have packed a long, uniform column and have not overloaded it with crude material. A general rule of thumb is to load 1-5% of the mass of the stationary phase. Overloading is a primary cause of band broadening and poor separation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
While standard silica gel (60 Å, 230-400 mesh) can be used with a modified mobile phase, the most trouble-free option is amine-functionalized silica .[1][2] This phase is specifically designed to mitigate the issues associated with purifying basic compounds.
| Stationary Phase | Advantages | Disadvantages |
| Standard Silica Gel | Inexpensive, widely available. | Acidic surface causes peak tailing and potential degradation of amines.[1][2] |
| Amine-functionalized Silica | Excellent peak shape for amines, no need for mobile phase modifiers.[1] | More expensive than standard silica. |
| Neutral Alumina | Less acidic than silica, good for many basic compounds. | Can have different selectivity, may require re-optimizing solvent system. |
| Reversed-Phase (C18) Silica | Useful for highly polar compounds.[7] | Requires aqueous mobile phases; compound must be soluble in the mobile phase. |
Q2: How do I select the optimal mobile phase?
The selection process should always begin with Thin Layer Chromatography (TLC).[5]
-
Goal: Find a solvent system that gives your product an Rf value between 0.2 and 0.4, ensuring it is well-separated from all impurities.
-
Starting Systems:
-
Low-to-Medium Polarity: Start with Hexane/Ethyl Acetate gradients.
-
Medium-to-High Polarity: Use Dichloromethane/Methanol gradients.
-
-
Modifier Addition: If using standard silica, add 0.5% triethylamine or ammonium hydroxide to every solvent system you test to ensure good peak shape on the TLC plate, which will translate to the column.
Q3: How can I visualize the compound during TLC analysis and in collected fractions?
This compound contains a pyrazine ring, which is a UV-active chromophore.[8][9]
-
Primary Method: Visualization under a short-wave UV lamp (254 nm). Your compound should appear as a dark purple spot on a fluorescent green TLC plate. This is non-destructive and highly effective.
-
Secondary Method (Staining): If UV is not sensitive enough, you can use a chemical stain.
-
Potassium Permanganate (KMnO₄) stain: Reacts with many functional groups, including amines, and will show as a yellow/brown spot on a purple background.
-
Ninhydrin stain: Highly specific for primary and secondary amines, typically yielding a purple or yellow spot upon heating.
-
Q4: Can I separate the (R) and (S) enantiomers of this compound using this method?
No. Standard column chromatography using an achiral stationary phase like silica or alumina will not separate enantiomers. The crude product will elute as a single racemic mixture. Separating enantiomers requires a specialized technique called chiral chromatography , which uses a chiral stationary phase (CSP) to differentially interact with each enantiomer. While enzymatic resolution can be used to isolate one enantiomer which is then purified via standard chromatography to remove other impurities, the column itself does not perform the chiral separation.[8]
Experimental Protocol: Step-by-Step Purification
This protocol assumes the use of standard silica gel, incorporating best practices for handling a basic amine.
1. TLC Method Development a. Dissolve a small amount of your crude this compound in a suitable solvent (e.g., Dichloromethane). b. Prepare several TLC developing chambers with different solvent systems (e.g., 9:1 Hex/EtOAc, 7:3 Hex/EtOAc, 95:5 DCM/MeOH). Crucially, add 0.5% TEA to each solvent system. c. Spot the crude material on multiple TLC plates and develop them. d. Visualize under a UV lamp (254 nm). e. Identify the system that provides an Rf of ~0.3 for the product spot with the best separation from impurities. This will be your starting "eluent."
2. Column Preparation a. Select a glass column of appropriate size (e.g., for 1g of crude material, use ~50-100g of silica). b. Pack the column using the "slurry method": In a beaker, mix the silica gel with your initial, low-polarity eluent until a homogenous slurry is formed. c. Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly and evenly. Ensure there are no air bubbles or cracks. d. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading (Dry Loading) a. Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane). b. Add a small amount of silica gel (2-3x the mass of your crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica. d. Carefully add this powder to the top of the packed column. e. Rationale: Dry loading prevents solvent from the sample dissolution from disrupting the column bed, leading to sharper bands and better separation, especially if the compound has poor solubility in the eluent.
4. Elution and Fraction Collection a. Carefully add your eluent to the column. b. Begin elution, starting with the solvent system identified in your TLC analysis. If you are running a gradient, slowly and systematically increase the proportion of the more polar solvent. c. Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
5. Fraction Analysis a. Analyze the collected fractions by TLC. You can often spot 5-10 fractions on a single TLC plate for rapid screening. b. Use a UV lamp to identify the fractions containing your pure product. c. Group the fractions that show only the product spot. Also, group any "mixed" fractions that contain both product and impurities.
6. Isolation a. Combine the pure fractions into a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent or triethylamine. d. Obtain the mass of the purified product and calculate the yield. Confirm purity using analytical techniques like NMR or LC-MS.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common chromatography problems.
References
- Unknown Author. (n.d.). Troubleshooting in Chromatography. Journal of Chromatographic Science.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- National Center for Biotechnology Information. Acetylpyrazine. PubChem Compound Database.
- Chromatography Forum. (2009, November 16). Amine column degradation.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chem-Impex. (n.d.). 1-Methyl-2-pyrazin-2-yl-ethylamine.
- Mabr Ziadi et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
- Ashraf-Khorassani, M., Coleman Iii, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- ResearchGate. (2025, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 179323-60-5 [smolecule.com]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
Identifying and minimizing side reactions in pyrazine amine synthesis
Welcome to the Technical Support Center for Pyrazine Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of aminopyrazines, a critical scaffold in numerous pharmaceuticals.[1][2] The information herein provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you identify and minimize side reactions, thereby improving yield, purity, and overall success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding common challenges and strategic choices in pyrazine amine synthesis, particularly via palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination.[3]
Q1: What are the most common side reactions observed during the palladium-catalyzed amination of halo-pyrazines?
A1: The most prevalent side reactions are reductive dehalogenation, dimerization of the pyrazine starting material, and hydrolysis of the halo-pyrazine to the corresponding pyrazin-ol. Each of these pathways competes with the desired C-N bond formation and can significantly reduce the yield of the target aminopyrazine.[4]
-
Reductive Dehalogenation: The halide on the pyrazine ring is replaced by a hydrogen atom. This is often promoted by β-hydride elimination from the amine or certain catalyst-ligand combinations.[3][5]
-
Dimerization: Two molecules of the halo-pyrazine couple to form a bipyrazine species. This can be favored under conditions that promote homocoupling.[6]
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a hydroxy-pyrazine byproduct, which can be difficult to separate from the desired product.[7][8]
Q2: How does the choice of ligand impact the formation of side products?
A2: The ligand is arguably the most critical factor in controlling selectivity. Bulky, electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, RuPhos) or ferrocene-based ligands, are essential for promoting the desired C-N reductive elimination over competing pathways.[3][9]
-
Steric Hindrance: Bulky ligands favor the formation of a monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination step, outcompeting side reactions.[3]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the electron-deficient halo-pyrazine and promotes the reductive elimination to form the C-N bond.
-
Ligand Choice Matters: Using a suboptimal ligand, like a less bulky one (e.g., PPh₃), or one prone to degradation can lead to increased rates of side reactions like reductive dehalogenation.[4] For particularly challenging substrates, specialized ligands may be required to achieve high selectivity.[8][10][11]
Q3: What is the role of the base, and how can its choice minimize side reactions?
A3: The base is crucial for deprotonating the amine (or its protonated form after coordination to palladium) to generate the palladium-amido complex, which is a key intermediate in the catalytic cycle.[3] The choice and strength of the base can significantly influence the reaction outcome.
-
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are most commonly used.[9][11] They are effective at deprotonation without competing as nucleophiles.
-
Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups (e.g., esters), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[9]
-
Avoiding Hydroxide Bases: Unless specifically required and with a tailored catalytic system, avoid hydroxide bases (e.g., NaOH, KOH) as they can promote the hydrolysis side reaction, leading to pyrazin-ol formation.[8][12]
Part 2: Troubleshooting Guide
This guide provides a problem-oriented approach to resolving specific issues encountered during pyrazine amine synthesis experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium precatalyst has degraded due to improper storage or handling. 2. Inappropriate Ligand: The ligand is not sufficiently electron-rich or bulky for the specific halo-pyrazine substrate.[9] 3. Insufficient Temperature: Aryl chlorides, in particular, require higher temperatures for efficient oxidative addition.[9] | 1. Use a fresh batch of catalyst or a modern, air-stable precatalyst (e.g., a G3 or G4 precatalyst). 2. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). 3. Increase the reaction temperature in increments of 10-20 °C, ensuring solvent stability. Switch to a higher-boiling solvent like dioxane or toluene if necessary.[9] |
| Major Byproduct is the Dehalogenated Pyrazine | 1. β-Hydride Elimination: The amine coupling partner contains β-hydrogens and conditions favor this elimination pathway.[13] 2. Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting dehalogenation.[4] 3. Amine Base as H-Source: Using an amine as a base can sometimes lead to dehalogenation. | 1. Switch to a ligand specifically designed to suppress β-hydride elimination. 2. Change the ligand. For instance, if using SPhos leads to dehalogenation, trying XPhos may solve the issue.[4] 3. Ensure a strong, non-nucleophilic inorganic base (like NaOt-Bu) is used instead of an amine base. |
| Significant Formation of a Bipyrazine Dimer | 1. Homocoupling: Conditions are promoting the coupling of two halo-pyrazine molecules. 2. Slow C-N Coupling: If the desired amination is slow, side reactions like dimerization can become more competitive. | 1. Lower the catalyst loading. High catalyst concentrations can sometimes favor homocoupling. 2. Increase the concentration of the amine nucleophile to favor the desired cross-coupling pathway. 3. Re-evaluate the ligand and base to accelerate the main catalytic cycle. |
| Reaction Mixture Turns Black | 1. Palladium Black Formation: The palladium catalyst has precipitated out of the solution as inactive palladium black. This indicates catalyst decomposition. | 1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar), as oxygen can degrade the catalyst. 2. Check the purity of the solvent and reagents; impurities can poison the catalyst. 3. The chosen ligand may not be providing sufficient stability to the palladium center. Consider a more robust or chelating ligand. |
Part 3: Key Experimental Protocols & Visual Guides
Protocol 1: General Procedure for a Robust Buchwald-Hartwig Amination of 2-Chloropyrazine
This protocol provides a reliable starting point for the synthesis of a 2-aminopyrazine derivative, incorporating best practices to minimize side reactions.
Reagents & Equipment:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the 2-chloropyrazine, amine, XPhos Pd G3, and NaOt-Bu to the reaction vessel. Causality Note: Adding all solids together under an inert atmosphere prevents premature catalyst activation and degradation.
-
Solvent Addition: Add the anhydrous toluene via syringe. The solvent must be rigorously dried and deoxygenated to prevent hydrolysis and catalyst decomposition.
-
Reaction Setup: Seal the vessel and purge with inert gas for 5-10 minutes.
-
Heating & Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically. Self-Validation: The disappearance of the 2-chloropyrazine spot/peak and the appearance of a new, more polar product spot/peak indicates reaction progression.
-
Workup: Once the starting material is consumed (typically 2-18 hours), cool the reaction to room temperature. Quench by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the desired catalytic cycle for pyrazine amination and highlights where key side reactions diverge.
Caption: A decision tree for troubleshooting pyrazine amine synthesis.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic & Biomolecular Chemistry. (2009). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. RSC Publishing.
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system.
- Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- PubMed Central. (2017). Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. National Institutes of Health.
- BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis?
- PubMed Central. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Institutes of Health.
- University of Glasgow. (n.d.). Studies In Pyrazine Chemistry.
- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides.
- The Hartwig Group. (n.d.). Publications.
- RSC Publishing. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions.
- National Institutes of Health. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- eScholarship. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia.
- Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia.
- YouTube. (2020). Synthesis and reactions of Pyrazine.
- Massey Research Online. (n.d.). Pyrazine based ligands.
- Massey Research Online. (n.d.). Pyrazine based ligands.
- ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives.
- RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions.
- ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- RSC Publishing. (2016). Coordination chemistry of pyrazine derivatives.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- PubMed Central. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 2-Chloropyrazine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-chloropyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We aim to help you overcome common challenges encountered during this critical C-N bond-forming reaction, particularly with the often-recalcitrant 2-chloropyrazine substrate.
Introduction: The Challenge of Electron-Deficient Heterocycles
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C–N bonds with remarkable efficiency and scope.[1][2] However, applying this methodology to electron-deficient N-heterocycles like 2-chloropyrazine introduces specific challenges. The pyrazine core can act as a ligand to the palladium catalyst, leading to catalyst inhibition. Furthermore, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[3][4][5]
This guide will provide a structured approach to troubleshooting and optimizing this transformation, grounded in mechanistic principles.
The Catalytic Cycle: A Mechanistic Foundation for Troubleshooting
Understanding the catalytic cycle is paramount to diagnosing and solving reaction issues. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][5][6][7] Each step presents a potential hurdle, especially with a substrate like 2-chloropyrazine.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with 2-chloropyrazine.
Category 1: Low to No Conversion
Question: My reaction shows no product formation, or the yield is below 10%. What are the most likely causes?
Answer: This is the most frequent issue and typically points to a problem with catalyst activation or the oxidative addition step. Here is a logical flow for troubleshooting:
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagents: Add the 2-chloropyrazine (1.0 eq).
-
Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Nucleophile Addition: Add degassed anhydrous toluene (to make a ~0.1 M solution) followed by the amine (1.2 eq) via syringe.
-
Reaction: Place the reaction in a pre-heated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- Buchwald–Hartwig amin
- Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Li, J., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2011).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
- Lipshutz, B. H., et al. (2013). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]
- Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. (2022). Taylor & Francis Online. [Link]
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020).
- Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (2021).
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014).
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2019).
- Buchwald-Hartwig amin
- Use of base metals in Buchwald-Hartwig coupling. ACS GCI Pharmaceutical Roundtable. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. name-reaction.com [name-reaction.com]
Troubleshooting low enantiomeric excess in enzymatic resolution of amines
Welcome to the Technical Support Center for Enzymatic Biocatalysis. As Senior Application Scientists, we understand that achieving high enantioselectivity is critical for your research and development. This guide is designed to provide you with expert, field-proven insights to troubleshoot and resolve issues of low enantiomeric excess (ee) in the enzymatic resolution of amines.
Introduction: The Challenge of Enantioselectivity
Enzymatic kinetic resolution is a powerful tool for accessing enantiomerically pure amines, which are vital building blocks in the pharmaceutical industry. The success of this technique hinges on the enzyme's ability to selectively acylate one enantiomer over the other, reflected in the enantiomeric excess (ee) of the product and the remaining substrate. Low ee is a common hurdle that can stem from multiple factors, from suboptimal reaction conditions to incorrect analytical measurements. This guide provides a systematic approach to identifying and solving these issues.
Troubleshooting Guide: A Systematic Approach to Low Enantiomeric Excess
This section is structured to guide you from initial, fundamental checks to in-depth investigations of specific experimental parameters.
Part 1: The First Response - What to Check Immediately
Before delving into complex optimization, it's crucial to rule out common and easily correctable errors.
Q1: My enantiomeric excess is much lower than expected. Where do I even begin?
Answer: Start by verifying the two most fundamental aspects of your experiment: the reliability of your analytical method and the reaction's conversion. An error in either of these can be misleading.
-
Validate Your Analytical Method: An inaccurate ee measurement is a common pitfall. Ensure your chromatographic method (Chiral HPLC, GC, or SFC) is robust.[1]
-
Racemic Standard: Always inject a racemic standard of both the starting amine and the acylated product. This confirms that you can baseline-separate the enantiomers and correctly identify their retention times.[1]
-
Peak Integration: Ensure that peak integration is accurate and consistent. Small, broad peaks can be challenging to integrate correctly.
-
Alternative Methods: If you suspect your primary method is failing, consider an alternative. NMR spectroscopy using a chiral discriminating agent can be a powerful confirmation tool.[1][2]
-
-
Check the Reaction Conversion: The enantiomeric excess of both the substrate and the product is mathematically linked to the reaction conversion in a kinetic resolution.
-
The 50% Rule: In a perfect kinetic resolution (very high enantioselectivity), the maximum theoretical yield for a single enantiomer is 50%.[3][4] If your conversion is very low, the ee of the product will also be low. Conversely, if you push the conversion far beyond 50%, the ee of the product will begin to drop as the enzyme starts to acylate the less-preferred enantiomer.
-
Measure Accurately: Determine conversion by measuring the disappearance of the starting material or the appearance of the product using a calibrated internal standard.
-
Below is a workflow to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for low ee.
Part 2: In-Depth Troubleshooting - Optimizing Key Parameters
If your analytical method is sound and the conversion is near the optimal 50%, it's time to investigate the core reaction parameters.
Q2: I've confirmed my analysis and conversion. Could the enzyme itself be the problem?
Answer: Absolutely. The enzyme's intrinsic properties and its stability under your chosen conditions are paramount.
-
Enzyme Selection: Not all lipases are created equal. While workhorse enzymes like Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) are broadly effective, they may not be optimal for your specific amine.[5][6] If ee remains low, screen a panel of different lipases (e.g., from Pseudomonas cepacia, Candida rugosa, Porcine Pancreas) to find one with better intrinsic selectivity for your substrate.[6]
-
Enzyme Activity & Stability: An enzyme that is unstable or inactive under your reaction conditions will not perform well. High temperatures or extreme pH can lead to denaturation.[7][8] It is crucial to ensure the enzyme is active.
Protocol: Basic Lipase Activity Assay (pH-Stat Titration)
This protocol helps confirm your enzyme is active before you use it in the resolution.
-
Prepare Substrate Emulsion: Create an emulsion of a standard triglyceride substrate (e.g., olive oil or tributyrin) in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0) containing an emulsifier like gum arabic.
-
Set Up Titration: Place the emulsion in a thermostatted vessel at a controlled temperature (e.g., 37°C). Insert a pH electrode and the probe of an automatic titrator.
-
Initiate Reaction: Add a known amount of your lipase preparation to the vessel. The lipase will hydrolyze the triglycerides, releasing fatty acids and causing the pH to drop.
-
Measure Activity: The automatic titrator will add a standard base solution (e.g., 0.05 M NaOH) to maintain a constant pH. The rate of base consumption is directly proportional to the enzyme's activity. One unit (U) of lipase activity is often defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under specified conditions.
Q3: How significantly do reaction conditions like solvent, temperature, and pH affect enantioselectivity?
Answer: These parameters are critically important. They directly influence the enzyme's three-dimensional structure and flexibility, which in turn dictates the precise geometry of the active site and its ability to distinguish between enantiomers.[9]
-
Solvent Choice: The organic solvent is not merely a medium for dissolution; it actively modulates enzyme function.[10]
-
The Log P Rule: A common guideline is to use hydrophobic solvents (Log P > 2, e.g., toluene, hexane, MTBE) as they are less likely to strip the essential layer of water from the enzyme's surface, which is required to maintain its active conformation.[11] Hydrophilic solvents (e.g., DMSO, acetonitrile) can sometimes reduce enantioselectivity or even invert it.[12][13][14]
-
Solvent Screening: The effect of a solvent is highly enzyme and substrate-specific.[15] A systematic screen is often necessary.
-
Table 1: Effect of Solvent on Lipase Enantioselectivity (E-value) in Amine Resolution (Note: Data is illustrative, based on general trends reported in the literature.[5][11][12])
| Solvent | Log P | Typical Effect on Enantioselectivity (E-value) | Rationale |
| Hexane | 3.5 | Often High | Hydrophobic; minimally perturbs enzyme's essential water layer. |
| Toluene | 2.5 | Often High | A good balance of substrate solubility and hydrophobicity.[5] |
| MTBE | 1.3 | Variable, often good | Can provide good conversion and selectivity.[5] |
| Acetonitrile | -0.3 | Often Reduced | Hydrophilic; can strip water from the enzyme, leading to conformational changes.[13] |
| DMSO | -1.3 | Often Reduced | Highly polar and can disrupt enzyme structure, though it can also have stabilizing effects in some cases.[12] |
-
Temperature: While higher temperatures increase the reaction rate, they can have a detrimental effect on enantioselectivity. Increased thermal energy can cause the enzyme's structure to become more flexible, making the active site less able to discriminate between the two enantiomers. The optimal temperature for activity may not be the optimal temperature for selectivity.[16] It is often beneficial to run the reaction at a lower temperature (e.g., room temperature or 30°C) even if it takes longer.
-
pH (for immobilized enzymes): Although the bulk reaction is in an organic solvent, the enzyme's immediate microenvironment has a "pH memory" from the last aqueous solution it was in before lyophilization or immobilization. This pH dictates the ionization state of key amino acid residues in the active site (e.g., the catalytic triad). For lipases, this is typically in the neutral to slightly alkaline range (pH 7-9).[16][17] If you prepare your own immobilized enzyme, lyophilizing it from buffers of different pH values can be a powerful way to optimize selectivity.
Q4: Could impurities in my starting materials be the cause of low ee?
Answer: Yes, this is a frequently overlooked issue.
-
Enzyme Inhibitors: Your racemic amine or acyl donor may contain impurities that act as enzyme inhibitors. Common inhibitors for lipases include heavy metal ions, strong acids or bases, and organophosphorus compounds.[18][19][20]
-
Competing Substrates: Impurities that are structurally similar to your substrate could act as competing substrates, consuming the enzyme's catalytic capacity and complicating your analysis.
-
Troubleshooting Step: Ensure the purity of your starting amine and acyl donor using standard analytical techniques (NMR, GC-MS, etc.). If necessary, purify your starting materials by distillation or recrystallization before the enzymatic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the difference between enantiomeric excess (ee) and enantiomeric ratio (E)?
Answer:
-
Enantiomeric Excess (ee): This is a measure of the purity of a chiral sample. It's calculated from the amounts of the two enantiomers (e.g., R and S).
-
ee (%) = |(R - S) / (R + S)| * 100
-
It directly tells you how much more of one enantiomer you have in your mixture.
-
-
Enantiomeric Ratio (E): This is a measure of the enzyme's selectivity. It represents the ratio of the rates at which the enzyme reacts with the two enantiomers (v_fast vs. v_slow).
-
E = v_fast / v_slow
-
The E-value is independent of conversion and is a fundamental characteristic of the enzyme for a given substrate and set of conditions. An E-value > 20 is generally considered useful, while E > 100 is excellent for preparative scale synthesis.[5]
-
Q2: How do I choose the right analytical method to measure ee?
Answer: The choice depends on the properties of your amine and its acylated derivative.
Table 2: Comparison of Common Analytical Techniques for ee Determination
| Technique | Principle | Best For... | Pros | Cons |
| Chiral HPLC | Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP).[1] | Broad range of non-volatile amines and amides. | Highly accurate, robust, widely applicable. | Can require method development; relatively slow. |
| Chiral GC | Separation of volatile enantiomers on a CSP in a capillary column.[1] | Volatile amines or those that can be easily derivatized to become volatile. | High resolution, fast analysis times. | Limited to thermally stable and volatile compounds. |
| Chiral SFC | Uses supercritical CO2 as the mobile phase with a CSP.[1] | A green alternative to HPLC for many of the same compounds. | Very fast, uses less organic solvent. | Requires specialized instrumentation. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Discriminating Agent (CDA).[1][2] | Rapid screening, structural confirmation. | Very fast, no separation needed. | Can be less accurate, requires pure samples, CDA can be expensive. |
Q3: What is the principle behind kinetic resolution?
Answer: Kinetic resolution is a process that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. The enzyme, being chiral, forms two different diastereomeric transition states with the (R)- and (S)-amines. These transition states have different energies. The enzyme reacts much faster with the enantiomer that leads to the lower-energy transition state, leaving the slower-reacting enantiomer behind.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijsr.net [ijsr.net]
- 8. wjec.co.uk [wjec.co.uk]
- 9. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of organic solvents on enantioselectivity of protease catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthetic and Natural Lipase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 20. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Byproduct Formation in Pyrazinyl Ketone Reduction
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the reduction of pyrazinyl ketones. Our focus is on practical, field-proven strategies to minimize byproduct formation and maximize the yield of your desired product.
Introduction: The Challenge of Selectivity
The reduction of a ketone functional group on a pyrazine ring is a critical transformation in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While seemingly straightforward, this reaction is often complicated by the electronic nature of the pyrazine ring, which can lead to a variety of undesired side reactions. Achieving high selectivity for the desired alcohol or methylene product requires a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide is designed to equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of pyrazinyl ketones in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Over-reduction to the Pyrazinyl Alcohol
Question: I am trying to reduce my pyrazinyl ketone to the corresponding pyrazinyl alcohol, but I am observing significant formation of the fully reduced methylene compound. How can I prevent this over-reduction?
Answer:
Over-reduction to the methylene group is a common byproduct when using strong reducing agents or harsh reaction conditions. The initial reduction of the ketone to the alcohol is often followed by a subsequent reduction of the alcohol to the alkane, particularly under conditions that favor the formation of a stable benzylic-like carbocation intermediate.
Causality: The pyrazine ring, being electron-withdrawing, can stabilize a positive charge on the adjacent carbon, facilitating the elimination of the hydroxyl group and subsequent reduction.
Recommended Solutions:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and highly chemoselective reducing agent that is generally effective for the reduction of ketones to alcohols without affecting other functional groups.[1][2][3] It is often the first choice for this transformation due to its operational simplicity and selectivity.
-
Lithium Borohydride (LiBH₄): While more reactive than NaBH₄, it can be used for less reactive ketones. Careful control of stoichiometry and temperature is crucial to prevent over-reduction.
-
Avoid Strong Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive and will likely lead to over-reduction.
-
-
Reaction Conditions:
-
Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of the second reduction step.
-
Solvent: Protic solvents like methanol or ethanol are typically used with NaBH₄ and can help to protonate the intermediate alkoxide.[4]
-
Stoichiometry: Use a controlled amount of the reducing agent (typically 1.0-1.5 equivalents) to avoid excess hydride that can drive the reaction towards the over-reduced product.
-
Experimental Protocol: Selective Reduction of a Pyrazinyl Ketone to the Corresponding Alcohol using Sodium Borohydride
-
Dissolve the pyrazinyl ketone (1.0 eq) in a suitable alcohol solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Unwanted Saturation of the Pyrazine Ring
Question: During the catalytic hydrogenation of my pyrazinyl ketone, I am observing the formation of a byproduct where the pyrazine ring is partially or fully saturated. How can I selectively reduce the ketone without affecting the aromatic ring?
Answer:
Saturation of the pyrazine ring is a significant challenge in catalytic hydrogenation, as many common catalysts are also effective for the reduction of aromatic systems.[5] The pyrazine ring is susceptible to hydrogenation, especially under forcing conditions (high pressure and temperature).
Causality: The π-system of the pyrazine ring can coordinate to the surface of the metal catalyst, leading to its reduction. The choice of catalyst and reaction conditions plays a pivotal role in achieving chemoselectivity.
Recommended Solutions:
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is a common hydrogenation catalyst but can be prone to causing ring saturation, especially at elevated temperatures and pressures. Use of a poisoned catalyst (e.g., Lindlar's catalyst) or a catalyst with lower activity may improve selectivity.
-
Platinum Oxide (PtO₂): This catalyst is generally more active than Pd/C and is more likely to cause ring reduction. It should be used with caution and under very mild conditions.
-
Rhodium on Alumina (Rh/Al₂O₃): This catalyst can sometimes offer better selectivity for ketone reduction over arene hydrogenation, but this is substrate-dependent.
-
Transfer Hydrogenation: This method often provides better chemoselectivity.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure (e.g., 1-5 atm).
-
Temperature: Conduct the reaction at or near room temperature.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common.
-
Additives: The addition of a small amount of a base (e.g., triethylamine) can sometimes suppress ring hydrogenation by modifying the catalyst surface.
-
Experimental Protocol: Selective Catalytic Transfer Hydrogenation of a Pyrazinyl Ketone
-
To a solution of the pyrazinyl ketone (1.0 eq) in a suitable solvent (e.g., isopropanol), add a palladium catalyst (e.g., 5 mol% Pd/C).
-
Add a hydrogen donor, such as ammonium formate (3-5 eq) or isopropanol (which also serves as the solvent).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazinyl ketone reduction?
A1: The most frequently encountered byproducts are:
-
Pyrazinyl alcohol: This is the desired product when aiming for partial reduction, but an intermediate to an undesired byproduct if complete reduction to the methylene is the goal.
-
Pyrazinyl alkane (methylene compound): This results from the over-reduction of the ketone.
-
Tetrahydropyrazine or Piperazine derivatives: These are formed due to the partial or complete saturation of the pyrazine ring, primarily during catalytic hydrogenation.
-
Dimeric or Polymeric materials: These can form under certain conditions, especially with highly reactive intermediates.
Q2: Which reduction method offers the best chemoselectivity for reducing the ketone group while preserving the pyrazine ring?
A2: For the selective reduction of a pyrazinyl ketone to the corresponding alcohol, sodium borohydride in a protic solvent is generally the most reliable and chemoselective method.[1][2][3] For the complete reduction to the methylene group, the Wolff-Kishner reduction is often preferred as it is performed under basic conditions that are less likely to affect the pyrazine ring compared to the acidic conditions of a Clemmensen reduction.[6] Catalytic transfer hydrogenation can also offer excellent chemoselectivity for the ketone reduction to an alcohol, often with fewer instances of ring saturation compared to direct catalytic hydrogenation with H₂ gas.[7]
Q3: Can the Meerwein-Ponndorf-Verley (MPV) reduction be used for pyrazinyl ketones?
A3: Yes, the Meerwein-Ponndorf-Verley (MPV) reduction is a viable option and offers excellent chemoselectivity for the reduction of ketones in the presence of other reducible functional groups.[7][8][9] The reaction uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst and an alcohol (e.g., isopropanol) as the hydride source.[8] It is a reversible reaction, so using a large excess of the sacrificial alcohol is necessary to drive the equilibrium towards the product. The mild, neutral conditions of the MPV reduction are advantageous for substrates with acid or base-sensitive functional groups. A base-mediated variation of the MPV reduction has also been reported for aromatic and heterocyclic ketones.[10]
Q4: How can I monitor the progress of my pyrazinyl ketone reduction?
A4: The progress of the reaction can be effectively monitored using the following techniques:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product. The ketone is typically less polar than the resulting alcohol.
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the relative amounts of product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying and quantifying volatile products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking an aliquot from the reaction mixture and running a quick ¹H NMR can confirm the disappearance of the ketone's characteristic signals and the appearance of the alcohol's signals.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Pyrazinyl Ketone Reduction to Pyrazinyl Alcohol
| Reducing Agent | Typical Conditions | Advantages | Potential Byproducts |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | High chemoselectivity, mild, operationally simple[1][2][3] | Minimal if stoichiometry is controlled |
| Lithium Borohydride (LiBH₄) | THF or Ether, 0 °C to RT | More reactive than NaBH₄ for hindered ketones | Over-reduction to methylene |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate, 50-80 °C | Good chemoselectivity, avoids high-pressure H₂ | Ring saturation (less common than with H₂) |
| Meerwein-Ponndorf-Verley (MPV) | Al(Oi-Pr)₃, Isopropanol, Reflux | Excellent chemoselectivity, mild conditions[7][8][11][9] | Reversible reaction, may require long reaction times |
Visualizations
Decision Workflow for Selecting a Reduction Strategy
Caption: Decision tree for selecting the appropriate reduction method.
Reaction Pathways: Product vs. Byproducts in Catalytic Hydrogenation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Base-Mediated Meerwein-Ponndorf-Verley Reduction of Aromatic and Heterocyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
Challenges and solutions for scaling up the synthesis of 1-(Pyrazin-2-yl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 1-(Pyrazin-2-yl)ethanamine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust and efficient process.
Synthesis Overview: The Reductive Amination Pathway
The most prevalent and scalable method for synthesizing this compound is the reductive amination of 2-acetylpyrazine. This process typically occurs in two key stages within a one-pot reaction:
-
Imine Formation: 2-acetylpyrazine reacts with an ammonia source to form an intermediate imine. This is an equilibrium-driven reaction.
-
Reduction: The imine is then reduced in situ to the target primary amine, this compound.
While straightforward in concept, scaling this reaction introduces challenges related to reaction kinetics, thermodynamics, and purification that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reductive amination?
A1: When moving from bench to pilot scale, the most critical parameters are temperature control, rate of reagent addition, and agitation . Reductive aminations, particularly the reduction step with hydride reagents, are often exothermic. Inadequate heat removal on a larger scale can lead to a runaway reaction, causing byproduct formation or decomposition of the product.[1] Proper reactor jacketing, controlled addition of the reducing agent, and efficient overhead stirring to ensure homogeneity are paramount.
Q2: How does the choice of reducing agent affect the scalability and outcome of the synthesis?
A2: The choice of reducing agent is crucial and involves a trade-off between reactivity, selectivity, cost, and safety.
-
Sodium Borohydride (NaBH₄): Cost-effective but can be too reactive, potentially reducing the starting ketone (2-acetylpyrazine) to the corresponding alcohol byproduct before imine formation is complete.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the ketone, but its use at scale is discouraged due to the high toxicity and potential release of hydrogen cyanide gas under acidic conditions.[2]
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reagent that is often effective, though it is more expensive. It is reliable for direct reductive amination protocols.[3]
-
Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C): This is often the most green and cost-effective method for large-scale production. It avoids quenching large amounts of hydride reagents. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
Q3: What analytical techniques are essential for in-process control (IPC) during the scale-up?
A3: Robust in-process controls are vital for a successful and reproducible scale-up. We recommend the following:
-
TLC or LC-MS: To monitor the consumption of the starting material (2-acetylpyrazine) and the formation of the product. This helps determine reaction completion and can reveal the presence of major byproducts in real-time.[4][5]
-
GC-MS: Excellent for quantifying the relative amounts of the starting ketone, the desired amine product, and the common alcohol byproduct (1-(Pyrazin-2-yl)ethan-1-ol), providing a clear picture of reaction progress and purity.
-
pH Measurement: The rate of imine formation is often pH-dependent. Monitoring and controlling the pH of the reaction medium can be critical for optimizing the reaction.[6]
Troubleshooting Guide: Addressing Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem: My reaction has stalled, showing low or incomplete conversion of 2-acetylpyrazine.
-
Potential Cause 1: Inefficient Imine Formation. The formation of the imine from the ketone and ammonia source is an equilibrium reaction that generates water. On a larger scale, the concentration of water can build up and inhibit the reaction.
-
Solution: Consider adding a dehydrating agent like molecular sieves, or perform the reaction in a setup with a Dean-Stark trap if the solvent is appropriate (e.g., toluene) to azeotropically remove water and drive the equilibrium forward.[7]
-
-
Potential Cause 2: Degradation of Reducing Agent. Hydride-based reducing agents can be sensitive to moisture and acidic conditions. If the quality of your solvent is poor or if the pH has dropped unexpectedly, the reagent may have been quenched before it could reduce the imine.
-
Solution: Always use anhydrous solvents for the reaction.[4] Verify the activity of your reducing agent. A controlled, portion-wise addition of the reducing agent can sometimes overcome slow degradation.
-
-
Potential Cause 3: Poor Mass Transfer. On a large scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, causing the reaction to appear stalled.
-
Solution: Ensure your reactor's agitation system (stirrer type and speed) is adequate for the batch volume to maintain a homogenous mixture.
-
Problem: I am observing a significant amount of the alcohol byproduct, 1-(Pyrazin-2-yl)ethan-1-ol.
-
Potential Cause: Premature Reduction of the Ketone. This classic side reaction occurs when the reducing agent reacts with the starting 2-acetylpyrazine faster than the imine is formed and reduced.[2]
-
Solution 1: Optimize Reagent Stoichiometry and Addition. First, allow sufficient time for imine formation to reach equilibrium before adding the reducing agent. Add the reducing agent slowly and under controlled temperature to favor reduction of the more reactive iminium ion over the ketone.[2]
-
Solution 2: Switch to a More Selective Reducing Agent. If using a strong reducing agent like NaBH₄, switching to a milder one like Sodium Triacetoxyborohydride (STAB) can significantly improve selectivity for the imine.[3]
-
Solution 3: pH Control. The reaction is often run under slightly acidic conditions (e.g., using an ammonium acetate buffer) to catalyze imine formation and generate the iminium ion, which is more readily reduced than the neutral imine.[6] This increases the rate of the desired reaction relative to ketone reduction.
-
Problem: The reaction mixture has turned dark brown or black, and I'm seeing polymeric material.
-
Potential Cause: Decomposition or Side Reactions. Dark coloration often indicates degradation of the pyrazine ring or aldol condensation side reactions, which can be triggered by excessive heat or incorrect pH.[1]
-
Solution: Strictly control the internal reaction temperature. Ensure your cooling system is capable of handling the exotherm from the reduction. If the coloration appears after adding the reducing agent, slow down the addition rate. Also, verify that the pH of the mixture is within the optimal range, as strongly basic or acidic conditions can promote decomposition pathways.
-
Problem: I am struggling with product isolation and purification, resulting in low isolated yield.
-
Potential Cause 1: Product Loss During Aqueous Work-up. this compound is a relatively polar amine and may have some solubility in water, especially if the aqueous layer is acidic (forming the protonated ammonium salt).
-
Solution: During extraction, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its freebase form, minimizing its solubility in water. Use a suitable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions to ensure complete recovery.[1]
-
-
Potential Cause 2: Difficulty in Removing the Alcohol Byproduct. The alcohol byproduct, 1-(Pyrazin-2-yl)ethan-1-ol, often has similar polarity to the desired amine, making separation by standard silica gel chromatography challenging at scale.
-
Solution: The most effective method for separating compounds with different acid/base properties is an acid-base extraction. Extract the organic layer containing both the amine and alcohol with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, while the neutral alcohol remains in the organic layer. The layers can then be separated, and the aqueous layer basified to recover the pure amine, which can be extracted into a fresh organic solvent.
-
-
Potential Cause 3: Purification by Distillation. For large quantities, purification by vacuum distillation is often preferred over chromatography.
-
Solution: Ensure you have an efficient vacuum system. The amine product is a liquid, and distillation can be a highly effective way to separate it from less volatile impurities (like polymers) or more volatile ones. Determine the boiling point under vacuum on a small scale first to set the parameters for the larger scale.
-
Visualization of Key Processes
Reaction and Side-Reaction Pathway
The following diagram illustrates the desired reductive amination pathway alongside the common competing side reaction.
Caption: Desired vs. Competing Reaction Pathways.
General Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues during scale-up.
Caption: A logical troubleshooting flowchart for scale-up issues.
Key Protocols & Data Summary
Protocol: Scaled Reductive Amination using Catalytic Hydrogenation
This protocol is intended as a representative example for experienced chemists and should be adapted and optimized based on specific equipment and safety protocols.
-
Reactor Setup: To a suitable high-pressure hydrogenation reactor, charge 2-acetylpyrazine (1.0 eq) and methanol (10 vol).
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add Raney Nickel (5-10 wt% loading, as a 50% slurry in water).
-
Ammonia Addition: Seal the reactor. Cool the mixture to 0-5 °C and slowly introduce anhydrous ammonia gas until the reactor pressure reaches 2-3 bar, or charge a solution of ammonia in methanol (e.g., 7N solution, 3-5 eq).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 10-15 bar. Heat the reaction mixture to 40-50 °C. Maintain vigorous agitation.
-
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake and by periodic sampling and analysis (GC-MS or LC-MS). The reaction is typically complete in 6-12 hours.
-
Work-up: Once complete, cool the reactor to room temperature, vent the excess pressure, and purge with nitrogen. Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil can be purified by vacuum distillation to yield this compound.
Data Summary Table for Scale-Up Considerations
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Ammonia Source | NH₄OAc, 7N NH₃/MeOH | Anhydrous NH₃ gas | Handling of pressurized gas cylinders; ensuring efficient dissolution in the reaction medium. |
| Reducing Agent | NaBH₄, STAB | H₂ / Raney Ni or Pd/C | Transition from stoichiometric hydrides to catalytic hydrogenation for cost, safety, and waste reduction. |
| Temperature | 25-50 °C | 40-60 °C | Heat removal becomes critical. The exotherm must be managed with reactor cooling jackets. |
| Reaction Time | 4-8 hours | 6-18 hours | May increase due to mass transfer limitations and slower reagent addition rates. |
| Purification | Column Chromatography | Vacuum Distillation | Chromatography is not economically viable at a large scale. Distillation is preferred. |
| Typical Yield | 70-85% | 75-90% | Yield can improve at scale with optimized process control and reduced handling losses. |
References
- Vertex AI Search. (n.d.).
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system.
- Garg, S., et al. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
- ResearchGate. (n.d.). Selective synthesis of pyrazine.
- ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes. American Chemical Society.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine-2-amidoxime.
- Master Organic Chemistry. (2017).
- BenchChem. (2025).
- Reddit. (2022).
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- ResearchGate. (2011). Greener approach toward one pot route to pyrazine synthesis.
- JOCPR. (2024).
- Reddit. (2023).
- ResearchGate. (2024). Pyrazine derivative synthesis in a continuous-flow system.
- PubChem. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol.
- ResearchGate. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-2-pyrazinamine.
- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
- ResearchGate. (n.d.).
Sources
Technical Support Center: Optimizing Solvent Selection for Pyrazine Synthesis and Purification
Welcome to the technical support center for pyrazine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges related to solvent selection. Here, you will find structured troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.
Troubleshooting Guide: Common Issues in Pyrazine Synthesis and Purification
This section addresses specific problems that may arise during your experimental workflow, with a focus on how solvent choice can be the root cause and the key to a solution.
Problem 1: Low Yield of the Desired Pyrazine Product
Symptoms:
-
After work-up, the isolated product mass is significantly lower than the theoretical yield.
-
TLC/GC-MS analysis shows a large amount of unreacted starting materials.
Potential Solvent-Related Causes and Solutions:
| Probable Cause | Explanation | Recommended Action |
| Suboptimal Reaction Solvent | The solvent may not adequately dissolve the reactants at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates. For condensation reactions, the solvent's polarity can significantly influence the reaction equilibrium. | Screen a range of solvents with varying polarities. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) in a suitable solvent has been shown to provide higher yields than other base-solvent combinations.[1] Consider solvent-free conditions, which can sometimes lead to better yields in condensation reactions.[2][3] |
| Inefficient Extraction Solvent | The desired pyrazine may have significant solubility in the aqueous phase, leading to product loss during liquid-liquid extraction. | Perform multiple extractions with a fresh aliquot of the organic solvent to ensure maximum recovery.[1][4][5] If the product is highly polar, consider a more polar extraction solvent like ethyl acetate or methyl-t-butyl ether (MTBE), but be aware of potential co-extraction of impurities.[4][5] |
| Product Precipitation Issues | The chosen recrystallization solvent may be too good of a solvent, even at low temperatures, preventing the product from crystallizing effectively. | Select a solvent or solvent system in which the pyrazine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common recrystallization solvents for pyrazines include ethanol or mixtures like hexane/ethyl acetate.[1] |
Problem 2: Formation of Significant Byproducts, Especially Imidazoles
Symptoms:
-
TLC/GC-MS analysis reveals the presence of one or more significant impurities alongside the desired pyrazine.
-
The reaction mixture has an unexpected color, which may indicate the formation of colored byproducts from side reactions like aldol condensation.[1]
Potential Solvent-Related Causes and Solutions:
| Probable Cause | Explanation | Recommended Action |
| Co-extraction of Polar Impurities | Polar extraction solvents like ethyl acetate or MTBE can co-extract more polar byproducts, such as imidazoles, along with the desired pyrazine.[4][5] | Use a non-polar solvent like hexane for the initial extraction, as it has been shown to selectively extract pyrazines while leaving imidazole derivatives in the aqueous phase.[4][5][6] If polar impurities are still present, a subsequent purification step using column chromatography is recommended.[1][4][5] |
| Solvent-Induced Side Reactions | The reaction solvent itself, or impurities within it (e.g., aldehydes in denatured ethanol), can participate in side reactions, leading to byproduct formation.[1] | Ensure the use of high-purity, dry solvents. If aldol condensation is suspected, switch to a solvent that does not contain carbonyl compounds or α-hydrogens. |
Problem 3: Difficulty in Purifying the Pyrazine Product
Symptoms:
-
Co-elution of the product and impurities during column chromatography.
-
The product "oils out" during recrystallization instead of forming crystals.
-
Poor separation of chemically similar pyrazines.[7]
Potential Solvent-Related Causes and Solutions:
| Probable Cause | Explanation | Recommended Action |
| Inappropriate Chromatography Eluent | The polarity of the mobile phase is not optimized to achieve sufficient separation between the pyrazine and impurities on the stationary phase. | Systematically screen different solvent systems for column chromatography. A common and effective eluent for pyrazine purification is a mixture of hexane and ethyl acetate, often in a 90:10 ratio.[4][5] For challenging separations of similar pyrazines, using high-surface-area silica can improve resolution.[7] |
| Incorrect Recrystallization Solvent System | A single solvent may not provide the ideal solubility profile for effective recrystallization. The product may be too soluble or too insoluble across the entire temperature range. | Employ a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Cooling should then induce crystallization. Common systems include methanol/ethyl acetate or ethanol/ether.[8] |
| Volatility of Pyrazines | Many pyrazines are volatile, which can lead to product loss during solvent removal under reduced pressure. | Use gentle heating and controlled vacuum when concentrating solutions containing pyrazines. For highly volatile pyrazines, consider alternative purification methods like distillation.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key solvent properties to consider for pyrazine synthesis?
The choice of solvent is critical and depends on the specific reaction mechanism. Key properties include:
-
Polarity: The solvent's polarity can influence reaction rates and the solubility of reactants and intermediates. For enzymatic synthesis, solvents with a log P value between 0.6 and 3.5 are often preferred for optimal enzyme activity and stability.[10]
-
Boiling Point: The boiling point must be compatible with the desired reaction temperature. Some pyrazine syntheses require high temperatures (300-450°C), which may necessitate gas-phase reactions or high-boiling point solvents.[1]
-
Aprotic vs. Protic: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may act as acids or bases, which can be beneficial or detrimental depending on the reaction. Aprotic solvents (e.g., THF, DCM) are generally less reactive.
-
Solubility of Reagents and Catalysts: The solvent must effectively dissolve the starting materials and any catalysts to ensure a homogeneous reaction mixture.
Q2: How does solvent choice impact the work-up and extraction of pyrazines?
The primary goal of the work-up is to separate the desired pyrazine from unreacted starting materials, byproducts, and the reaction solvent. The choice of extraction solvent is crucial for maximizing recovery and minimizing impurities. A non-polar solvent like hexane is often a good first choice as it can selectively extract many pyrazines while leaving more polar impurities, such as imidazoles, in the aqueous layer.[4][5] However, for more polar pyrazines, a more polar solvent like ethyl acetate or MTBE may be necessary, often requiring a subsequent purification step like column chromatography to remove co-extracted impurities.[4][5] Multiple extractions are generally recommended to ensure high recovery rates.[1][4][5]
Q3: What are the best practices for selecting a recrystallization solvent for pyrazines?
The ideal recrystallization solvent should exhibit the following characteristics:
-
The pyrazine should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4°C).
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent should not react with the pyrazine.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
Ethanol is a commonly used solvent for recrystallizing pyrazines.[1] For challenging purifications, a two-solvent system (e.g., dissolving in a good solvent and adding a poor solvent to induce precipitation) can be effective.[8]
Q4: Can I use solvent-free conditions for pyrazine synthesis?
Yes, solvent-free reactions are a viable and often environmentally friendly approach for synthesizing heterocycles, including pyrazines.[3][11] These reactions are typically conducted by heating a mixture of the neat reactants, sometimes with a catalyst. Solvent-free conditions can lead to higher yields and simpler work-ups.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Diphenylpyrazine
This protocol is based on the self-condensation of α-aminoacetophenone.
-
In-situ formation of α-aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol in a reaction vessel. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia. Stir the mixture at room temperature, monitoring the consumption of the starting material by TLC.
-
Condensation and Oxidation: The α-aminoacetophenone will begin to condense to form the dihydropyrazine intermediate. To facilitate oxidation to the aromatic pyrazine, bubble air through the reaction mixture or add an oxidizing agent such as hydrogen peroxide.[1]
-
Isolation: The 2,5-diphenylpyrazine product will often precipitate from the reaction mixture upon cooling. Collect the solid by filtration.
-
Purification: Wash the crude product with cold ethanol. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure product.[1]
Visualization of the Solvent Selection Workflow
Caption: Decision workflow for optimizing solvent selection in pyrazine synthesis and purification.
References
- Zhang, L., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(32), 19655-19663. [Link]
- Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833–840. [Link]
- Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed, 57(9), 833–840. [Link]
- Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). (n.d.). ResearchGate.
- Pyrazine. (n.d.). In Wikipedia.
- Coutinho, J. P., et al. (2018). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 118(15), 7323-7402. [Link]
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). RSC Publishing. [Link]
- ChemInform Abstract: Solvent-Free Condensation Reactions to Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. (2016). R Discovery. [Link]
- Synthesis and reactions of Pyrazine. (n.d.). Slideshare.
- What solvent should I use to recrystallize pyrazoline? (2017).
- Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage.
- Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. (2016). CONICET. [Link]
- 6.2.2. Pyrazines. (n.d.). Science of Synthesis.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021, February 21). YouTube. [Link]
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. academic.oup.com [academic.oup.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Improving the regioselectivity of electrophilic substitution on the pyrazine ring
Technical Support Center: Pyrazine Ring Electrophilic Substitution
Welcome to the technical support center for improving the regioselectivity of electrophilic substitution on the pyrazine ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the functionalization of this electron-deficient heterocycle. Here, we move beyond basic protocols to explore the underlying principles and provide actionable troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution (SEAr) reaction on an unsubstituted pyrazine ring failing or giving extremely low yields?
A1: The fundamental challenge lies in the inherent electronic nature of the pyrazine ring. The two electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic system.[1][2] This deactivation makes the ring a poor nucleophile, highly resistant to attack by electrophiles.[1] Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the basic nitrogen atoms are protonated, leading to the formation of a pyrazinium cation. This positively charged species is even more severely deactivated towards electrophilic attack.[2] Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted pyrazine ring for these reasons.[1][2][3]
Caption: Deactivation of the pyrazine ring by its two nitrogen atoms.
Q2: I'm attempting to halogenate a substituted pyrazine and obtaining a mixture of isomers. How can I control the regioselectivity?
A2: This is a common issue where the directing effect of your existing substituent is competing with the inherent deactivating nature of the ring nitrogens. To control regioselectivity, you must consider three factors:
-
Electronic Directing Effects: If your substituent is an electron-donating group (EDG) like an amino (-NH₂) or alkoxy (-OR) group, it will activate the ring and direct incoming electrophiles to the positions ortho and para to itself.[1][4] For a substituent at the C2 position, this means the electrophile will be directed to C3 (ortho) and C5 (para).
-
The N-Oxide Strategy: For certain substrates, converting one of the ring nitrogens to an N-oxide can dramatically alter and control the regioselectivity. This is a powerful, often underutilized strategy discussed in detail below (See Q4).
-
Steric Hindrance: Bulky substituents can physically block access to adjacent (ortho) positions, favoring substitution at more remote sites like the para position.
Analyzing the interplay of these factors is key. If the electronic directing effects are not strong enough to overcome the inherent reactivity patterns, a different synthetic strategy may be required.
Q3: Can I perform a Friedel-Crafts acylation or alkylation on a pyrazine ring?
A3: Generally, no. Standard Friedel-Crafts reactions are not feasible on pyrazine for two primary reasons.[2] First, as mentioned, the ring is strongly deactivated. Second, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong electron acceptor and will preferentially coordinate with the non-bonding electron pairs on the pyrazine's nitrogen atoms.[5] This complexation further deactivates the ring, effectively shutting down the reaction. While there are reports of intramolecular aza-Friedel-Crafts reactions on fused pyrrolo-pyrazine systems, classical intermolecular reactions on the pyrazine core itself are unsuccessful.[6] Alternative C-C bond-forming reactions, such as transition metal-catalyzed cross-coupling (e.g., Suzuki, Stille), are the preferred methods for introducing alkyl or aryl groups.[7][8]
Troubleshooting Guides & Strategic Solutions
Problem: Poor yield and/or selectivity in the nitration of a pyrazine derivative.
Nitration typically requires harsh, strongly acidic conditions (e.g., HNO₃/H₂SO₄).[3] On a pyrazine substrate, this leads to extensive protonation of the ring nitrogens, exacerbating the ring's deactivation. Even with an activating group present, the reaction can be sluggish and require forcing conditions that lead to side products or decomposition.
The most direct way to facilitate electrophilic substitution is to install a potent electron-donating group (EDG).[1] Groups like amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) donate electron density into the ring via resonance, overcoming the inductive withdrawal of the nitrogen atoms.[9]
Caption: Workflow for activating the pyrazine ring for SEAr.
Directing Effects of Common Activating Groups on Pyrazine:
| Substituent (at C2) | Group Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH₂, -NHR | Strong EDG (π-donor) | Activating | ortho (C3), para (C5) |
| -OH, -OR | Strong EDG (π-donor) | Activating | ortho (C3), para (C5) |
| -CH₃, -Alkyl | Weak EDG (σ-donor) | Weakly Activating | ortho (C3), para (C5) |
This protocol demonstrates how a strong activating group (-NH₂) directs the electrophile (Br⁺) to the C3 and C5 positions.[1]
-
Dissolution: Dissolve 2-aminopyrazine (1.0 mmol, 1.0 eq) in a suitable solvent such as acetonitrile or chloroform (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) portion-wise over 5 minutes. The succinimide byproduct will precipitate as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, typically a mixture of 2-amino-3-bromopyrazine and 2-amino-5-bromopyrazine, can be purified by column chromatography on silica gel to isolate the isomers.
Q4: My substrate is sensitive or lacks a strong activating group. Is there an alternative way to achieve regioselective substitution?
A4: Yes. The Pyrazine N-Oxide Strategy is an elegant and powerful method to temporarily activate the ring and control regioselectivity.
Oxidizing one of the pyrazine nitrogens to an N-oxide fundamentally alters the ring's electronics.[10][11] The N-oxide group acts as a strong π-donor through resonance, increasing electron density at the C2, C4, and C6 positions (relative to the N-oxide).[11][12] This makes the ring susceptible to electrophilic attack, often with high regioselectivity. After the desired substituent has been installed, the N-oxide can be easily removed via deoxygenation with a reagent like phosphorus trichloride (PCl₃) to restore the pyrazine ring.[10]
Caption: A three-step workflow for the N-oxide strategy.
This protocol provides a general procedure for activating the pyrazine ring via N-oxidation, followed by electrophilic substitution.
Part 1: N-Oxidation
-
Reagent Preparation: In a flask, dissolve pyrazine (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% aq. solution, ~1.5 eq) while maintaining the temperature below 60-70 °C with external cooling.
-
Reaction: Heat the mixture at 60-70 °C for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture and carefully remove the solvent under reduced pressure. The resulting crude pyrazine N-oxide can often be used directly in the next step or purified by recrystallization.
Part 2: Electrophilic Nitration
-
Acid Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (~1.1 eq) to concentrated sulfuric acid (~2.5 eq) at 0 °C.
-
Substrate Addition: Slowly add the pyrazine N-oxide from Part 1 to the cold nitrating mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution or solid NaHCO₃) until pH ~7-8.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the resulting nitrated pyrazine N-oxide by column chromatography.
Part 3: Deoxygenation
-
Dissolution: Dissolve the purified nitrated pyrazine N-oxide (1.0 eq) in a solvent like chloroform.
-
Reagent Addition: Cool the solution to 0 °C and add phosphorus trichloride (PCl₃, ~1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction by carefully adding water. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield the final nitrated pyrazine product.
References
- The Position of Power: How Substituents Dict
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange.
- Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Al-Abbas's Holy Shrine.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI.
- Pyridine N-Oxides. Baran Lab, Scripps Research.
- Pyridine N-Oxide-structure. ChemTube3D.
- Houminer, Y., Southwick, E. W., & Williams, D. L. (1989). Substituent-directing effects in the homolytic acylation of pyrazine derivatives. The Journal of Organic Chemistry, 54(3), 640–643. [Link]
- Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583. [Link]
- Study of nitration process of pyridine/pyrazine compound with electron-donating groups.
- Selective halogenation of pyridines and diazines via unconventional intermedi
- Electrophilic Substitution In Azines.
- Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.
- Pyrazines. Science of Synthesis.
- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.
- Wang, B., Li, H., & Zhou, J. (2010). Direct Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via a Catalytic Asymmetric Intramolecular Aza-Friedel–Crafts Reaction. Organic Letters, 12(6), 1284–1287. [Link]
- Transition metal-catalyzed functionalization of pyrazines.
- Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Friedel–Crafts reaction. Wikipedia. [Link]
- Substituent Effects. Lumen Learning. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scribd.com [scribd.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. baranlab.org [baranlab.org]
Technical Support Center: Enhancing the Aqueous Stability of Pyrazine-Based Drug Candidates
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous stability of pyrazine-based drug candidates. Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, their successful formulation is often hampered by issues of poor aqueous solubility and chemical instability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these experimental hurdles, grounded in established scientific principles and field-proven insights.
Section 1: Troubleshooting Guide for Stability Issues
This section addresses specific experimental problems, their probable causes, and actionable solutions to enhance the stability of your pyrazine-based compounds in aqueous media.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
You observe a significant loss of your pyrazine-based drug candidate in aqueous solution over a short period, confirmed by analytical methods like HPLC or GC/MS.
Potential Cause A: Oxidative Degradation
The pyrazine ring and its substituents can be susceptible to oxidative degradation, especially in the presence of oxygen and transition metals. This can involve hydroxylation and even ring cleavage, facilitated by reactive oxygen species.[3]
Troubleshooting Protocol:
-
Deoxygenate Your Solvents: Before preparing your solutions, thoroughly sparge all aqueous buffers and solvents with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Incorporate Antioxidants: Consider the addition of antioxidants to your formulation. The choice of antioxidant will depend on the specific chemical nature of your pyrazine derivative and the intended application. Common examples include:
-
Ascorbic acid
-
Butylated hydroxytoluene (BHT)
-
Sodium metabisulfite
-
-
Utilize Chelating Agents: If transition metal catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can promote oxidative reactions.
-
Control Headspace: When storing solutions, minimize the headspace in your vials and consider flushing it with an inert gas before sealing to prevent re-exposure to oxygen.
Potential Cause B: pH-Induced Hydrolysis or Degradation
The stability of your pyrazine derivative is likely highly dependent on the pH of the aqueous environment.[4][5] Extreme pH values, both acidic and basic, can catalyze the hydrolysis of susceptible functional groups (e.g., esters, amides) attached to the pyrazine ring or alter the ionization state of the molecule, leading to different degradation pathways.[5]
Troubleshooting Protocol:
-
Conduct a pH-Rate Profile Study:
-
Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 10).
-
Dissolve your compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature and monitor the concentration of the parent compound over time using a stability-indicating analytical method.
-
Plot the degradation rate constant against pH to identify the pH of maximum stability.[6]
-
-
Formulate with Buffers: Once the optimal pH range is determined, use a suitable buffer system to maintain the pH and minimize degradation.[5] The choice of buffer should be compatible with your intended application.
Potential Cause C: Photodegradation
Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the degradation of your compound.
Troubleshooting Protocol:
-
Protect from Light: Conduct all experiments and store all solutions in amber-colored glassware or wrap your containers with aluminum foil to block light exposure.
-
Perform a Forced Degradation Study (Photostability): Expose your compound in solution to controlled light conditions (as per ICH Q1B guidelines) to assess its photosensitivity. This will help in determining the extent of protection required.
Issue 2: Poor Aqueous Solubility Leading to Precipitation
Your pyrazine-based compound has low intrinsic aqueous solubility, resulting in precipitation from solution, which complicates in-vitro assays and preclinical formulation development.
Potential Cause: High Crystallinity and/or Lipophilicity
The planarity and symmetry of the pyrazine ring can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[7] Additionally, lipophilic substituents can further decrease aqueous solubility.
Troubleshooting Protocol: Formulation Strategies
The primary goal is to increase the apparent solubility and dissolution rate of your compound. Below is a table summarizing various formulation strategies.
| Formulation Strategy | Mechanism of Action | Key Considerations |
| pH Modification | For ionizable compounds, adjusting the pH to form a salt can significantly increase solubility.[8][9] | Requires the presence of an ionizable functional group on the molecule. The salt form may have different stability characteristics. |
| Co-solvents | The addition of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[9] | The concentration of the co-solvent must be carefully optimized to avoid toxicity in biological systems. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[9][10] | The size of the cyclodextrin cavity must be appropriate for the drug molecule. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer improved solubility and safety.[10] |
| Surfactants | Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly soluble compounds.[9] | The choice of surfactant (anionic, cationic, non-ionic) and its concentration are critical. Potential for toxicity should be evaluated. |
| Lipid-Based Formulations | For highly lipophilic compounds, dissolving the drug in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[8][9][11] | Particularly suitable for compounds with a high LogP. The formulation must be physically and chemically stable. |
| Particle Size Reduction | Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9][11] | Can be achieved through techniques like milling or high-pressure homogenization. May not be effective for compounds with very low intrinsic solubility. |
Experimental Workflow for Formulation Development:
Caption: Workflow for selecting and optimizing a formulation strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazine-based compounds in aqueous solutions?
A1: The most common degradation pathways are oxidation, hydrolysis, and photodegradation.[3] Oxidation can affect the electron-rich pyrazine ring, potentially leading to hydroxylation or ring cleavage.[3] Hydrolysis typically occurs at labile functional groups, such as esters or amides, attached to the pyrazine core and is often catalyzed by acidic or basic conditions.[5] Photodegradation can be a concern for compounds that absorb light in the UV or visible range.
Q2: How can I quickly assess the stability of my new pyrazine derivative?
A2: A forced degradation or stress testing study is a rapid way to understand the potential stability liabilities of your compound. This involves exposing your compound in solution to harsh conditions, including:
-
Acidic and basic hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: e.g., 3% hydrogen peroxide.
-
Thermal stress: e.g., elevated temperature (50-70°C).
-
Photolytic stress: Exposure to UV and visible light.
By analyzing the degradation products formed under these conditions, you can identify the most likely degradation pathways and proactively design stabilizing formulations.
Q3: My pyrazine compound is a weak base. How does this affect its solubility and stability?
A3: The basicity of the pyrazine ring (pKa ~0.65) means that it will be protonated only under strongly acidic conditions.[12] If your derivative has other, more basic functional groups, the pH of the solution will determine the overall ionization state of the molecule. For a basic compound, decreasing the pH below its pKa will lead to the formation of a protonated, cationic species which is generally more water-soluble than the neutral form. However, the stability of the compound may be different at this lower pH. Therefore, a careful balance between solubility and stability must be found, often through a pH-rate profile study.
Q4: What analytical techniques are best for monitoring the stability of pyrazine compounds?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and powerful technique. A "stability-indicating" HPLC method is one that can separate the parent drug from all its degradation products, allowing for accurate quantification of the remaining parent compound. Gas Chromatography-Mass Spectrometry (GC/MS) can also be used, particularly for volatile pyrazine derivatives.[13]
Degradation Pathway Analysis Workflow:
Caption: Workflow for identifying degradation pathways.
By systematically addressing the challenges of aqueous stability, researchers can unlock the full therapeutic potential of novel pyrazine-based drug candidates, accelerating their journey from the laboratory to the clinic.
References
- ResearchGate. (2025). Pyrazines: Occurrence, formation and biodegradation | Request PDF.
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
- Baker, D. C., Hand, E. S., Plowman, J., Rampal, J. B., Safavy, A., Haugwitz, R. D., & Narayanan, V. L. (1987). Synthesis, chemical stability and pre-clinical anti-tumor activity of pyrazine diazohydroxide, sodium salt (NSC-361456). Anticancer Drug Design, 2(3), 297–309.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(45), 14457–14467.
- Chen, G., & Ho, C. T. (1999). Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry, 47(11), 4499–4502.
- Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. 10(2), 288-297.
- Google Patents. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.
- PharmTech. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- U.S. Geological Survey. (n.d.). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules.
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs.
- ResearchGate. (2025). (PDF) Pyrazine Derivatives—Versatile Scaffold.
- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
- ResearchGate. (2025). (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution.
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
- PubMed. (2012). Pyrazine derivatives: a patent review (2008 - present).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.usgs.gov [pubs.usgs.gov]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-(Pyrazin-2-yl)ethanamine using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic efficacy. For heterocyclic amines like 1-(Pyrazin-2-yl)ethanamine, a versatile building block in drug discovery, precise structural elucidation is paramount. This guide provides an in-depth technical analysis of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound. We will delve into the theoretical underpinnings of NMR, present predicted spectral data, outline a comprehensive experimental protocol, and compare the utility of NMR with other analytical techniques.
The Imperative of Structural Integrity in Drug Development
The journey of a drug candidate from laboratory synthesis to clinical application is paved with rigorous analytical checkpoints. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, adverse patient outcomes. This compound, with its chiral center and aromatic pyrazine ring, presents a structural puzzle that NMR spectroscopy is uniquely equipped to solve. Its constituent functional groups are pivotal for its potential biological activity, making their precise placement and connectivity a critical analytical objective.
Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Analysis
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom within a molecule. For this compound, we can predict the key features of its ¹H and ¹³C NMR spectra based on established principles and data from analogous structures.[1][2][3][4][5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Pyrazine Ring Protons (H-3, H-5, H-6): These aromatic protons will appear in the downfield region, typically between δ 8.0 and 9.0 ppm , due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atoms.[3][7] Their specific shifts and coupling patterns (doublets or singlets depending on substitution) will be crucial for confirming the substitution pattern on the pyrazine ring. For an unsubstituted pyrazine ring, a singlet is expected at approximately δ 8.6 ppm.[4][5]
-
Methine Proton (CH): The proton attached to the chiral carbon, alpha to both the pyrazine ring and the amine group, is expected to resonate as a quartet around δ 4.0 - 4.5 ppm . This downfield shift is due to the deshielding effects of the adjacent aromatic ring and the nitrogen atom. The quartet multiplicity arises from coupling with the three protons of the methyl group.
-
Amine Protons (NH₂): The two protons of the primary amine group will typically appear as a broad singlet between δ 1.5 and 3.5 ppm .[1] The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1] To confirm this assignment, a D₂O exchange experiment can be performed, which will cause the NH₂ signal to disappear.[1]
-
Methyl Protons (CH₃): The three protons of the methyl group will appear as a doublet in the upfield region, likely between δ 1.3 and 1.6 ppm . The doublet splitting is a result of coupling to the single methine proton.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information about the carbon framework of the molecule.
-
Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the pyrazine ring will resonate in the aromatic region, typically between δ 140 and 160 ppm . The carbon atom directly attached to the ethanamine substituent (C-2) will be the most downfield due to the substitution effect. The other pyrazine carbons will have distinct chemical shifts based on their proximity to the nitrogen atoms.[6][8]
-
Methine Carbon (CH): The chiral carbon atom will appear in the range of δ 50 - 60 ppm , deshielded by the adjacent pyrazine ring and the amine group.[1]
-
Methyl Carbon (CH₃): The methyl carbon will be found in the upfield region of the spectrum, typically between δ 20 and 25 ppm .
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Pyrazine-H3 | ~8.5 | d | ~143 |
| Pyrazine-H5 | ~8.6 | d | ~145 |
| Pyrazine-H6 | ~8.5 | s | ~142 |
| CH | 4.0 - 4.5 | q | 50 - 60 |
| NH₂ | 1.5 - 3.5 | br s | - |
| CH₃ | 1.3 - 1.6 | d | 20 - 25 |
| Pyrazine-C2 | - | - | ~155 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Advanced NMR Techniques for Unambiguous Confirmation
To provide irrefutable structural evidence, a suite of 2D NMR experiments should be employed.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, the CH and CH₃ carbons will appear as positive signals, while any CH₂ carbons (if present as impurities) would show up as negative signals. Quaternary carbons are absent from the DEPT-135 spectrum. This allows for the confident assignment of the methyl and methine carbons.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. A key correlation would be observed between the methine proton (CH) and the methyl protons (CH₃), confirming the ethylamine fragment. Correlations between the pyrazine protons would also be visible, helping to assign their specific positions on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals to their corresponding carbon signals, for instance, connecting the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the ethylamine side chain and the pyrazine ring. For example, a correlation between the methine proton and the C-2 and C-3 carbons of the pyrazine ring would confirm the attachment point of the side chain.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield high-quality, reproducible NMR data for the structural confirmation of this compound.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>98%) as determined by a preliminary technique like LC-MS.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point. For observing the NH₂ protons without rapid exchange, DMSO-d₆ can be an excellent alternative.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
II. Instrument Setup and Calibration
-
Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
III. Data Acquisition
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
DEPT-135: Run a DEPT-135 experiment to differentiate carbon multiplicities.
-
COSY: Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a 2D HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a 2D HMBC spectrum to identify long-range ¹H-¹³C correlations.
Visualizing the Connections: Workflow and Molecular Structure
Figure 1: A streamlined workflow for the structural confirmation of this compound using a suite of NMR experiments.
Figure 2: Molecular structure of this compound highlighting the key connectivity to be confirmed by HMBC.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information. | Unambiguous structural determination. | Lower sensitivity compared to MS; requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[9][10][11][12][13] | High sensitivity; provides molecular formula with high-resolution MS. | Does not provide detailed connectivity or stereochemistry.[9] |
| FTIR Spectroscopy | Presence of functional groups (e.g., N-H, C-H, C=N).[14][15][16][17][18] | Fast and inexpensive; good for identifying key functional groups. | Provides limited information on the overall molecular structure.[19] |
| UV-Vis Spectroscopy | Information about the electronic transitions in the pyrazine ring.[20][21][22][23][24] | Can confirm the presence of the aromatic chromophore. | Non-specific; provides minimal structural detail. |
While MS can confirm the molecular weight and FTIR can identify the amine and aromatic functionalities, only NMR can piece together the complete, unambiguous 3D structure of this compound.
Conclusion
The structural confirmation of this compound is a critical step in its journey as a potential pharmaceutical building block. A comprehensive suite of 1D and 2D NMR experiments, as outlined in this guide, provides an unparalleled level of structural detail, ensuring the integrity of downstream research and development. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectroscopy creates a self-validating system for unambiguous structural elucidation, a necessity for the high standards of the pharmaceutical industry. By understanding the principles behind these techniques and following a rigorous experimental protocol, researchers can confidently establish the precise molecular architecture of this and other novel chemical entities.
References
- JoVE. (2025). NMR Spectroscopy of Amines. [Link]
- Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]
- ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]
- SpectraBase. (n.d.). Pyrazine. [Link]
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- Difference Between All. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
- National Institutes of Health. (2016). Advances in structure elucidation of small molecules using mass spectrometry. [Link]
- Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
- YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)
- JoVE. (2023). Mass Spectrometry of Amines. [Link]
- ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]
- SpectraBase. (n.d.). Pyrazine. [Link]
- ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... [Link]
- MDPI. (2021). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. [Link]
- Wikipedia. (n.d.).
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Link]
- Houben-Weyl. (n.d.). 6.2.2. Pyrazines. [Link]
- Montana State University. (n.d.). Chemistry 326: Experiment #2. [Link]
- OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
- NC State University Libraries. (n.d.). 24.
- ResearchGate. (n.d.). UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). [Link]
Sources
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Aromaticity - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Mass Spectrometry of Amines [jove.com]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. chemistry.montana.edu [chemistry.montana.edu]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Comparing LC-MS and GC-MS for the Analysis of Volatile Pyrazine Derivatives
Introduction: The Aromatic World of Pyrazines
Pyrazines are a pivotal class of nitrogen-containing heterocyclic aromatic compounds. Their significance spans multiple industries, from being key contributors to the desirable roasted, nutty, and toasted aromas in foods like coffee, cocoa, and baked goods, to serving as foundational scaffolds in numerous pharmaceutical agents.[1][2][3] The accurate identification and quantification of these volatile derivatives are paramount for quality control in the food and beverage industry, aroma research, and purity assessment in drug development.[1]
However, the analysis of pyrazines is not without its challenges. Their inherent volatility, the existence of numerous positional isomers with very similar mass spectra, and their frequent presence in highly complex matrices necessitate powerful and selective analytical techniques.[2][4] For decades, Gas Chromatography-Mass Spectrometry (GC-MS) has been the workhorse for this task. More recently, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a viable, and in some cases, superior alternative. This guide provides an in-depth comparison of these two techniques from the perspective of a seasoned application scientist, explaining not just the "how" but the critical "why" behind methodological choices.
GC-MS for Volatile Pyrazine Analysis: The Traditional Gold Standard
Gas Chromatography-Mass Spectrometry is fundamentally suited for compounds that are volatile and thermally stable—a description that perfectly fits most pyrazine derivatives of interest in flavor and fragrance analysis.[1][5][6] This intrinsic compatibility is why GC-MS is often considered the "gold standard" for this application.[1]
Principle of Operation & Causality
The logic of GC-MS is elegant in its directness. Samples are introduced into a heated injection port, where the volatile pyrazines are vaporized. An inert carrier gas (typically helium) then sweeps these gaseous analytes onto a long, thin capillary column.[7] Separation occurs based on the compounds' boiling points and their relative affinities for the column's stationary phase.[7][8] Lower boiling point compounds and those with less interaction with the stationary phase travel faster, leading to separation.
Upon exiting the column, the separated compounds enter the mass spectrometer's ion source. For pyrazine analysis, this is almost universally an Electron Ionization (EI) source.[5][9] Here, a high-energy electron beam (70 eV) bombards the molecules, causing them to lose an electron and form a positively charged molecular ion. This process is energetic, leading to predictable and repeatable fragmentation patterns. These patterns are like a fingerprint, which can be matched against extensive, commercially available spectral libraries (like NIST) for confident identification—a major strength of the technique.[2]
Sample Preparation: The Art of Extraction
The primary challenge in GC-MS analysis of pyrazines is cleanly extracting these volatile compounds from their often complex and non-volatile matrix (e.g., coffee beans, roasted nuts, biological tissues). The goal is to isolate the pyrazines without introducing interfering compounds or using large volumes of solvents. Headspace-Solid Phase Microextraction (HS-SPME) is a preferred technique due to its simplicity, sensitivity, and solvent-free nature.[10][11]
The causality here is based on phase equilibrium. The sample is sealed in a vial and gently heated, encouraging the volatile pyrazines to move from the sample matrix into the gaseous phase (the headspace) above it.[11] A fused-silica fiber coated with a specific adsorbent material is then exposed to this headspace. The pyrazines adsorb onto the fiber, effectively concentrating them. The fiber is then retracted and injected directly into the hot GC inlet, where the adsorbed pyrazines are rapidly desorbed by the heat and transferred to the GC column.
-
Sample Preparation: Accurately weigh 3-5 g of the homogenized solid sample (or pipette an equivalent volume of a liquid sample) into a 20 mL headspace vial.[1]
-
Internal Standard Spiking: Spike the sample with a known concentration of a deuterated internal standard (e.g., 2-Methylpyrazine-d6) to correct for matrix effects and analytical variability.[1]
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
Incubation/Equilibration: Place the vial in an autosampler tray equipped with an agitator and heater. Incubate the sample at a precisely controlled temperature (e.g., 70-80°C) for a set time (e.g., 15-20 minutes) to allow the volatile pyrazines to equilibrate between the sample and the headspace.[10]
-
SPME Extraction: Insert the SPME fiber (e.g., Carboxen/PDMS) into the vial's headspace.[10] Expose the fiber for a defined period (e.g., 20-50 minutes) to adsorb the analytes.[10][12] The choice of fiber coating and optimization of extraction time and temperature are critical for achieving maximum sensitivity.[11][13]
-
Thermal Desorption: Retract the fiber and immediately introduce it into the heated GC injector (e.g., 250-270°C) in splitless mode.[1] The high temperature causes the pyrazines to desorb from the fiber and be swept onto the analytical column by the carrier gas.
-
GC Separation & MS Detection: The pyrazines are separated on the GC column and subsequently detected by the mass spectrometer.
Caption: HS-SPME-GC-MS workflow for volatile pyrazine analysis.
Data Presentation: Typical GC-MS Parameters
| Parameter | Typical Setting | Rationale/Causality |
| Injector Mode | Splitless, 250-270°C | Ensures complete and rapid volatilization and transfer of trace analytes from the SPME fiber to the column.[1] |
| Carrier Gas | Helium, 1.0-1.2 mL/min constant flow | Inert gas that carries the analytes through the column; constant flow ensures reproducible retention times.[1] |
| GC Column | Mid-polar (e.g., DB-624) or Polar (e.g., ZB-WAX) | The choice of stationary phase is critical for resolving positional isomers which may have very similar boiling points.[2] |
| Oven Program | 40°C (2 min), ramp 3-5°C/min to 240°C | A slow initial temperature allows for good separation of highly volatile compounds, while the ramp elutes higher boiling point pyrazines.[1] |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | 70 eV is the standard energy for creating reproducible fragmentation patterns that are comparable to library spectra.[1] |
| Mass Analyzer | Quadrupole or TOF | Scans a mass range (e.g., m/z 50-300) to collect full spectra for identification and quantification. |
LC-MS for Pyrazine Analysis: A Targeted and Gentle Alternative
While GC-MS excels with volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for polar, non-volatile, and thermally labile molecules.[5][7] At first glance, this might seem ill-suited for volatile pyrazines. However, LC-MS offers distinct advantages in specific scenarios, particularly for targeted quantification in liquid samples or for pyrazine derivatives that are less volatile or possess polar functional groups (e.g., metabolites).
Principle of Operation & Causality
In LC-MS, the sample is dissolved in a liquid and injected into a high-pressure stream of solvent (the mobile phase). This mixture is pushed through a column packed with a stationary phase (commonly C18 reversed-phase).[14] Separation is based on the analytes' polarity and their partitioning between the mobile phase and the stationary phase.[5]
The key difference lies in the ionization source. Because the analytes are in a liquid, they must be transferred to the gas phase and ionized simultaneously. This is typically achieved using "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5][8][15] ESI is well-suited for polar and ionizable compounds, generating protonated molecules ([M+H]^+) with minimal fragmentation.[16][17] This lack of extensive fragmentation makes it ideal for quantitative analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity.[14]
The choice to use LC-MS for pyrazines is often driven by the sample matrix or the specific properties of the target analytes. For instance, analyzing pyrazines in a beverage like Baijiu is more direct with LC-MS, as it avoids the extraction required for GC and analyzes the liquid sample directly.[14] Furthermore, if one is studying pyrazine metabolism, the resulting hydroxylated or conjugated derivatives may be too polar or thermally unstable for GC-MS, making LC-MS the necessary choice.
-
Sample Preparation: For a relatively clean matrix like a beverage, a simple "dilute-and-shoot" approach may be sufficient. Dilute the sample (e.g., 1:10) with the initial mobile phase.
-
Internal Standard Spiking: Spike the diluted sample with an appropriate internal standard.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the filtered sample into the LC-MS/MS system.[14]
-
LC Separation: The pyrazines are separated on a C18 reversed-phase column using a gradient of water and acetonitrile, often with a formic acid modifier to promote protonation for positive-ion ESI.[14]
-
MS/MS Detection: The eluting compounds are ionized by ESI. In the triple quadrupole MS, the first quadrupole (Q1) selects the protonated molecular ion (the precursor ion) of a specific pyrazine. This ion is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion) to be detected.[14] This two-stage filtering (precursor → product) provides extremely high selectivity and reduces chemical noise.
Caption: LC-MS/MS workflow for targeted pyrazine quantification.
Data Presentation: Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Rationale/Causality |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Industry standard for separating small molecules based on hydrophobicity.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase. Formic acid is a modifier that aids in protonation for positive ion ESI.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase. The gradient elution with acetonitrile separates compounds of varying polarity.[14] |
| Flow Rate | 0.3 mL/min | A typical flow rate for analytical scale columns, balancing separation efficiency and run time.[14] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for the moderately polar nature of pyrazines, and positive mode detects the protonated ([M+H]^+) ions.[14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions for each target pyrazine.[14] |
Head-to-Head Comparison: A Senior Scientist's Perspective
The decision between GC-MS and LC-MS is not about which technique is "better," but which is the right tool for the job. The choice is dictated by the analytical question, the nature of the analytes, and the sample matrix. These techniques are often complementary rather than competitive.[6]
| Feature | GC-MS | LC-MS |
| Analyte Suitability | Ideal for volatile, semi-volatile, and thermally stable compounds (most flavor pyrazines).[5][6] | Ideal for polar, non-volatile, or thermally labile compounds (e.g., pyrazine metabolites, salts).[5][18] |
| Separation Power | Excellent resolution, especially for volatile isomers, using long capillary columns.[2] | Lower chromatographic resolution for volatile isomers compared to GC. Separation is based on polarity.[5] |
| Sample Preparation | Often requires extraction/concentration from the matrix (e.g., HS-SPME).[10] | Can often utilize simpler "dilute-and-shoot" for liquid samples; may require extraction for solids.[14][19] |
| Ionization | "Hard" ionization (EI). Creates extensive, reproducible fragments.[9] | "Soft" ionization (ESI, APCI). Primarily forms molecular ions with minimal fragmentation.[15][16] |
| Identification | High confidence via matching fragmentation patterns to large, established EI libraries.[2] | Identification relies on retention time and MS/MS fragmentation, which requires authentic standards. No extensive ESI libraries. |
| Sensitivity | Very good, especially for untargeted screening. | Generally offers superior sensitivity for targeted quantitative analysis using MRM mode.[6][18] |
| Primary Application | Screening & Identification: Comprehensive, untargeted profiling of volatile pyrazines in complex aroma mixtures. | Quantification: Highly sensitive and selective targeted analysis of specific, known pyrazines. |
| Cost & Robustness | Generally lower purchase and maintenance costs. Considered a very robust and routine technique.[5] | Higher initial and operational costs. Can be more susceptible to matrix effects like ion suppression.[19] |
The Causality Behind the Choice: Field-Proven Insights
-
Choose GC-MS when... your primary goal is to discover and identify the full profile of volatile pyrazines contributing to an aroma. If you are asking, "What pyrazines are in this roasted coffee sample?", the unparalleled chromatographic separation of isomers and the power of EI library matching make GC-MS the definitive choice.[2][4] It provides the most comprehensive and confident qualitative picture.
-
Choose LC-MS when... your primary goal is to accurately quantify a specific, known set of pyrazines in a liquid matrix with the highest sensitivity. If you are asking, "What is the exact concentration of 2-ethyl-3,5-dimethylpyrazine in this plasma sample for a pharmacokinetic study?", the targeted nature and low detection limits of LC-MS/MS in MRM mode are superior.[14][19] It is the powerhouse for bioanalysis and targeted quantification.
Conclusion
In the analysis of volatile pyrazine derivatives, GC-MS and LC-MS each hold a distinct and valuable position. GC-MS remains the undisputed workhorse for comprehensive, qualitative profiling of volatile aromas , leveraging its superior separation for isomers and the diagnostic power of EI libraries. LC-MS, conversely, has carved out a critical niche as a highly sensitive and specific tool for the targeted quantification of pyrazines, especially in liquid matrices or for derivatives unsuited to the thermal rigors of gas chromatography.
As a Senior Application Scientist, my advice is to define your analytical objective first. Are you exploring the unknown or quantifying the known? The answer will unequivocally point you to the right technology, ensuring that your experimental design is not just a protocol to be followed, but a self-validating system for generating accurate and meaningful data.
References
- Title: Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2)
- Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL:[Link]
- Title: Comparison of LC/MS and GC/MS Techniques Source: Shimadzu URL:[Link]
- Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)
- Title: GC-MS vs.
- Title: LC-MS VS GC-MS: What's the Difference Source: MetwareBio URL:[Link]
- Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: SparkChronicles URL:[Link]
- Title: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: PMC - NIH URL:[Link]
- Title: Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry Source: ResearchG
- Title: Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) Source: PubMed URL:[Link]
- Title: Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils Source: MDPI URL:[Link]
- Title: Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space Source: CORE URL:[Link]
- Title: Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS)
- Title: Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils Source: NIH URL:[Link]
- Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)
- Title: Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods Source: ResearchG
- Title: Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips Source: ResearchG
- Title: Ionization Methods in Organic Mass Spectrometry Source: Washington University in St. Louis URL:[Link]
- Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL:[Link]
- Title: Mass Spectrometry Ionization Methods Source: Emory University URL:[Link]
- Title: Derivatization with pyrylium salts - secrets of science Source: Shimadzu URL:[Link]
- Title: Overcoming analytical challenges with chemical derivatization in LC-MS/MS Source: Syngene Intern
- Title: Ionization Methods in Mass Spec: Making Molecules Fly Source: Bitesize Bio URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. as.uky.edu [as.uky.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. emerypharma.com [emerypharma.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Reductive Amination of Pyrazinyl Imines: A Comparative Efficacy Analysis of NaBH₃CN and Other Reducing Agents
For researchers, medicinal chemists, and professionals in drug development, the synthesis of pyrazinyl amines is a critical step in the creation of a wide array of pharmacologically active molecules. The reductive amination of pyrazinyl imines stands as a cornerstone reaction in this endeavor. The choice of reducing agent is paramount, directly influencing yield, selectivity, and the practicality of the synthetic route. This guide provides an in-depth, objective comparison of sodium cyanoborohydride (NaBH₃CN) against other common reducing agents for this specific transformation, supported by mechanistic insights and practical experimental protocols.
The Crucial Role of the Reducing Agent in Pyrazinyl Imine Reductions
The reductive amination of a pyrazinyl aldehyde or ketone with a primary amine proceeds through the formation of a pyrazinyl imine intermediate. The subsequent reduction of this imine to the corresponding amine is the critical step where the choice of reducing agent comes into play. The ideal reagent should selectively reduce the C=N double bond of the imine without affecting the C=O bond of the unreacted carbonyl compound, a challenge that dictates the efficiency of a one-pot reaction.
dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pyrazinyl_Carbonyl" [label="Pyrazinyl Aldehyde/Ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Primary_Amine" [label="Primary Amine (R-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Imine_Formation" [label="Imine Formation\n(Dehydration)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Pyrazinyl_Imine" [label="Pyrazinyl Imine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reduction" [label="Reduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrazinyl_Amine" [label="Target Pyrazinyl Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pyrazinyl_Carbonyl" -> "Imine_Formation"; "Primary_Amine" -> "Imine_Formation"; "Imine_Formation" -> "Pyrazinyl_Imine"; "Pyrazinyl_Imine" -> "Reduction"; "Reduction" -> "Pyrazinyl_Amine"; } Caption: General workflow for the synthesis of pyrazinyl amines via reductive amination.
In-Depth Analysis of Common Reducing Agents
Sodium Cyanoborohydride (NaBH₃CN): The Selective Workhorse
Sodium cyanoborohydride has long been a favored reagent for reductive aminations due to its remarkable selectivity.[1][2][3] The electron-withdrawing cyano group attenuates the hydridic character of the borohydride, rendering it less reactive than sodium borohydride (NaBH₄).[4] This reduced reactivity is the key to its success in one-pot procedures.
Mechanism of Selectivity: The reaction is typically carried out under mildly acidic conditions (pH 6-7).[5] At this pH, the imine is in equilibrium with its protonated form, the iminium ion. The iminium ion is significantly more electrophilic and thus more susceptible to hydride attack than the starting carbonyl compound.[6] NaBH₃CN is a sufficiently mild reducing agent that it preferentially reduces the iminium ion, leaving the carbonyl group largely untouched.[1][3]
Advantages:
-
Excellent Selectivity: Allows for convenient and efficient one-pot reactions.[2][5]
-
Good Functional Group Tolerance: Compatible with a wide range of functional groups.
-
Solubility: Soluble in polar protic solvents like methanol and ethanol.[1]
Disadvantages:
-
Toxicity: Highly toxic due to the presence of the cyanide group.[1] Extreme caution must be exercised during handling and quenching, as acidic conditions can liberate toxic hydrogen cyanide (HCN) gas.[1][2]
-
Residual Cyanide: Potential for cyanide contamination in the final product.
Sodium Borohydride (NaBH₄): The Powerful, Less Discriminating Alternative
Sodium borohydride is a more potent and cost-effective reducing agent than NaBH₃CN.[5] However, its high reactivity presents a significant challenge in one-pot reductive aminations.
Lack of Selectivity: NaBH₄ is capable of reducing both the imine and the starting aldehyde or ketone.[7] This lack of selectivity often leads to the formation of the corresponding alcohol as a major byproduct, reducing the yield of the desired amine.
Procedural Considerations: To mitigate this issue, a two-step procedure is often employed. The imine is first formed and ideally isolated before the addition of NaBH₄.[5] This approach, while effective, is less efficient than a one-pot reaction.
Advantages:
-
High Reactivity: Rapid reduction of the imine.
-
Cost-Effective: Generally less expensive than NaBH₃CN and STAB.[5]
-
Lower Toxicity: Less toxic than NaBH₃CN.
Disadvantages:
-
Poor Selectivity: Reduces both imines and carbonyls, often requiring a two-step process.[5]
-
Lower Yields in One-Pot Reactions: Due to competing reduction of the starting material.
Sodium Triacetoxyborohydride (STAB): The Safer, Highly Selective Contender
Sodium triacetoxyborohydride, often abbreviated as STAB or NaBH(OAc)₃, has emerged as a superior alternative to NaBH₃CN for many applications.[5]
Mechanism of Action and Selectivity: The three electron-withdrawing acetoxy groups significantly temper the reactivity of the borohydride, making STAB a very mild and selective reducing agent.[8] Similar to NaBH₃CN, it readily reduces iminium ions while being unreactive towards most aldehydes and ketones.[9]
Advantages:
-
High Selectivity: Excellent for one-pot reductive aminations with a broad substrate scope.[5]
-
Lower Toxicity: A significantly safer alternative to NaBH₃CN, as it does not contain cyanide.[2][5]
-
Effectiveness with a Wide Range of Substrates: Works well with both electron-rich and electron-deficient aldehydes and ketones.[5]
Disadvantages:
-
Moisture Sensitivity: STAB is sensitive to water and is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]
-
Cost: Generally more expensive than NaBH₄ and NaBH₃CN.
Catalytic Hydrogenation: The Green and Atom-Economical Approach
Catalytic hydrogenation represents a fundamentally different approach, utilizing molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.
Versatility and "Green" Appeal: This method is highly atom-economical, with water being the only byproduct when H₂ is used. Various catalysts, including those based on palladium, platinum, and nickel, can be employed.[10] Catalytic transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, offers an alternative that avoids the need for high-pressure hydrogenation equipment.[11]
Challenges with Heteroaromatic Substrates: A potential challenge with pyrazinyl imines is the possibility of reduction of the pyrazine ring itself under harsh hydrogenation conditions. Careful selection of the catalyst and reaction conditions is crucial to achieve selective reduction of the imine.
Advantages:
-
"Green" and Atom-Economical: Produces minimal waste.[7]
-
Scalability: Often amenable to large-scale industrial processes.
Disadvantages:
-
Potential for Ring Reduction: The pyrazine ring may be susceptible to hydrogenation.
-
Catalyst Poisoning: The catalyst can be poisoned by certain functional groups.
-
Specialized Equipment: May require high-pressure hydrogenation reactors.
Comparative Performance Data
While direct comparative studies on a single pyrazinyl imine substrate are scarce in the literature, we can extrapolate from the general reactivity trends and isolated examples involving other heteroaromatic aldehydes. For instance, in the reductive amination of ferrocenylpyrazolecarbaldehydes, a stepwise approach is often favored.[12]
| Reducing Agent | Typical Yield Range (General Aldehydes) | Key Advantages | Key Disadvantages |
| NaBH₃CN | 70-95% | Excellent selectivity for one-pot reactions. | High toxicity, potential cyanide contamination. |
| NaBH₄ | 40-70% (one-pot) | Low cost, high reactivity. | Poor selectivity, often requires a two-step process. |
| STAB | 80-98% | High selectivity, low toxicity, broad scope. | Moisture sensitive, higher cost. |
| Catalytic H₂ | Variable (highly substrate/catalyst dependent) | "Green," atom-economical, scalable. | Potential for ring reduction, catalyst poisoning. |
Experimental Protocols
The following are representative protocols that can be adapted for the reductive amination of pyrazinyl aldehydes. Optimization for specific substrates is highly recommended.
Protocol 1: One-Pot Reductive Amination using NaBH₃CN
dot graph "Protocol_NaBH3CN" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dissolve" [label="Dissolve pyrazinyl aldehyde\nand primary amine in methanol."]; "Adjust_pH" [label="Adjust pH to 6-7 with\nglacially acetic acid."]; "Add_NaBH3CN" [label="Add NaBH₃CN portion-wise\nat 0°C to room temperature."]; "Stir" [label="Stir at room temperature\nuntil reaction completion (TLC/LC-MS)."]; "Quench" [label="Carefully quench with water\nin a fume hood."]; "Extract" [label="Extract with an organic solvent\n(e.g., ethyl acetate)."]; "Purify" [label="Purify by column chromatography."]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Dissolve" -> "Adjust_pH" -> "Add_NaBH3CN" -> "Stir" -> "Quench" -> "Extract" -> "Purify" -> "End"; } Caption: Experimental workflow for reductive amination using NaBH₃CN.
Materials:
-
Pyrazinyl aldehyde (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Sodium cyanoborohydride (1.1-1.5 equiv)[5]
-
Methanol
-
Glacial acetic acid
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the pyrazinyl aldehyde and the primary amine in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.[5]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride in small portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Caution: In a well-ventilated fume hood, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude amine by flash column chromatography if necessary.
Protocol 2: One-Pot Reductive Amination using STAB
dot graph "Protocol_STAB" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dissolve" [label="Dissolve pyrazinyl aldehyde\nand primary amine in DCM or DCE."]; "Add_STAB" [label="Add STAB portion-wise\nat room temperature."]; "Stir" [label="Stir at room temperature\nuntil reaction completion (TLC/LC-MS)."]; "Quench" [label="Quench with saturated aqueous\nsodium bicarbonate solution."]; "Extract" [label="Extract with the reaction solvent."]; "Purify" [label="Purify by column chromatography."]; "End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Dissolve" -> "Add_STAB" -> "Stir" -> "Quench" -> "Extract" -> "Purify" -> "End"; } Caption: Experimental workflow for reductive amination using STAB.
Materials:
-
Pyrazinyl aldehyde (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.3-1.6 equiv)[5]
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the pyrazinyl aldehyde and the primary amine in DCM or DCE.
-
Add sodium triacetoxyborohydride in one portion or in small portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude amine by flash column chromatography if necessary.
Conclusion and Recommendations
The choice of reducing agent for the reductive amination of pyrazinyl imines is a critical decision that balances efficacy, safety, and practicality.
-
Sodium cyanoborohydride (NaBH₃CN) remains a viable and effective option for one-pot reactions, particularly when cost is a major consideration and appropriate safety measures are in place. Its selectivity is well-established.
-
Sodium triacetoxyborohydride (STAB) is highly recommended as a first-choice reagent due to its comparable selectivity to NaBH₃CN and significantly lower toxicity.[5] For drug discovery and development where safety and reproducibility are paramount, STAB is often the superior option.
-
Sodium borohydride (NaBH₄) is best reserved for a two-step procedure where the imine is pre-formed and isolated, or in situations where the starting carbonyl is not susceptible to reduction.
-
Catalytic hydrogenation offers a green and scalable alternative, though it requires careful optimization to avoid over-reduction of the pyrazine ring.
Ultimately, the optimal reducing agent will depend on the specific pyrazinyl substrate, the scale of the reaction, and the available resources and safety infrastructure. It is always advisable to perform small-scale test reactions to determine the most suitable conditions for a new substrate.
References
- Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
- Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
- ResearchGate. (2025, August 6). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
- Chem-Station. (2014, May 3).
- Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
- INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]
- PubMed Central. (2024, December 16).
- Master Organic Chemistry. (2017, September 1).
- YouTube. (2024, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. [Link]
- ResearchGate. (2025, August 6).
- Wikipedia.
- Macmillan Group - Princeton University. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. [Link]
- Sciencemadness.org.
- Wordpress.
- P. Margaretha. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. [Link]
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- RSC Publishing. (2025, April 4).
- Wiley Online Library.
- Common Organic Chemistry.
- ResearchGate.
- SciSpace.
- PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. [Link]
- Use of Sodium Triacetoxyborohydride in Reductive Amin
- ResearchGate. (2025, August 6). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[4][5]benzoquinone hydrochloride. [Link]
- Usiena air. (2023, November 2).
- Google Patents. N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
Sources
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ineosopen.org [ineosopen.org]
A Comparative Analysis of the Biological Activities of 1-(Pyrazin-2-yl)ethanamine and 1-(Pyridin-2-yl)ethanamine
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the design of novel therapeutic agents. Among these, pyrazine and pyridine rings are particularly prominent due to their presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the biological activities of two closely related molecules: 1-(Pyrazin-2-yl)ethanamine and 1-(Pyridin-2-yl)ethanamine.
While direct comparative studies on these specific molecules are limited, this document synthesizes available data on their broader chemical classes—pyrazine and pyridine derivatives—to infer and contrast their potential biological activities. This guide is intended to provide researchers with a foundational understanding to direct future in-depth studies.
The core structural difference lies in the aromatic ring: this compound contains a 1,4-diazine ring, while 1-(Pyridin-2-yl)ethanamine possesses a pyridine ring. This seemingly subtle variation in the number and position of nitrogen atoms can significantly influence the physicochemical properties and, consequently, the biological activity of these compounds.
| Compound | Structure | Chemical Formula | Molecular Weight |
| This compound | C6H9N3 | 123.16 g/mol | |
| 1-(Pyridin-2-yl)ethanamine | C7H10N2 | 122.17 g/mol [1][2] |
Comparative Biological Activities
Antimicrobial Activity
Both pyrazine and pyridine scaffolds are integral to numerous compounds exhibiting antimicrobial properties. The nitrogen atoms in these rings can act as hydrogen bond acceptors and participate in coordination with metal ions essential for microbial enzyme function, thereby inhibiting microbial growth.
This compound and its Derivatives: Preliminary studies suggest that this compound itself may possess antimicrobial properties, making it a candidate for further investigation in drug development[3]. The pyrazine ring is a common scaffold in various biologically active compounds[3]. Derivatives of pyrazine have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. For instance, some pyrazole derivatives, which also contain nitrogen heterocycles, have shown moderate to potent antimicrobial activity[4][5][6].
Inference: Based on the broader literature, both compounds are promising starting points for the development of novel antimicrobial agents. The additional nitrogen atom in the pyrazine ring of this compound could offer different coordination properties and hydrogen bonding patterns compared to the pyridine analogue, potentially leading to variations in antimicrobial spectrum and potency.
Central Nervous System (CNS) Activity
The ability of small molecules to cross the blood-brain barrier and interact with CNS targets is a critical aspect of neuropharmacology. Both pyrazine and pyridine derivatives have been explored for their CNS activity.
This compound and its Derivatives: There are indications that this compound may influence central nervous system functions, although specific mechanisms and targets require further investigation[3]. Its structural analog, 1-Methyl-2-pyrazin-2-yl-ethylamine, is utilized in the synthesis of pharmaceuticals targeting neurological disorders[7].
1-(Pyridin-2-yl)ethanamine and its Derivatives: 1-(Pyridin-2-yl)ethanamine is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders[2]. A structurally similar compound, 2-pyridylethylamine, is a known histamine H1 receptor agonist[8]. This suggests that 1-(Pyridin-2-yl)ethanamine and its derivatives could potentially modulate histaminergic neurotransmission in the CNS. Furthermore, other pyridine derivatives have been evaluated for various CNS activities, including anticonvulsant effects[9].
Inference: The pyridine-containing compound, 1-(Pyridin-2-yl)ethanamine, appears to have a more established, albeit indirect, link to CNS activity, particularly in the context of histaminergic and other receptor systems. The pyrazine analogue also shows promise, but its specific CNS targets are less defined in the current literature. The difference in the electronic distribution and basicity of the pyrazine and pyridine rings would likely lead to different receptor binding profiles and pharmacological effects.
Anticancer Activity
The search for novel anticancer agents is a major focus of drug discovery, and both pyrazine and pyridine scaffolds have been incorporated into promising anticancer compounds.
This compound and its Derivatives: The pyrazine ring is a common feature in many biologically active compounds, and its derivatives have been investigated for their anticancer potential. For example, some pyrazine compounds have been designed and synthesized as inhibitors of protein tyrosine phosphatases, which are implicated in cancer[10][11]. Copper(II) complexes of pyrazine-based ligands have also shown significant anticancer activity[12]. While there is no direct evidence of the anticancer activity of this compound itself, it serves as a valuable starting material for the synthesis of such derivatives[3].
1-(Pyridin-2-yl)ethanamine and its Derivatives: Similarly, pyridine derivatives are prevalent in anticancer drug discovery. They can act on various targets, including kinases and other enzymes involved in cancer cell proliferation. Although specific anticancer data for 1-(Pyridin-2-yl)ethanamine is lacking, its use as a synthetic intermediate suggests its potential to be incorporated into larger molecules with cytotoxic activity.
Inference: Both parent compounds are valuable scaffolds for the development of anticancer agents. The specific substitutions on the ethanamine side chain and the heterocyclic ring will ultimately determine the potency and selectivity of any potential anticancer drug candidate.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, the following are detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Methodology:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of this compound and 1-(Pyridin-2-yl)ethanamine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
-
CNS Receptor Binding Assay: Radioligand Competition Assay
This protocol is used to determine the affinity of a test compound for a specific CNS receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Receptor Preparation:
-
Homogenize the tissue or cells expressing the target receptor (e.g., specific brain region for CNS receptors) in an appropriate buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a reaction tube, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-mepyramine for histamine H1 receptors), and varying concentrations of the unlabeled test compound (this compound or 1-(Pyridin-2-yl)ethanamine).
-
Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
While direct comparative data for this compound and 1-(Pyridin-2-yl)ethanamine is scarce, an analysis of their respective chemical classes provides valuable insights for guiding future research. Both compounds serve as promising scaffolds in medicinal chemistry with potential applications in antimicrobial, CNS, and anticancer drug discovery.
The pyridine-based compound, 1-(Pyridin-2-yl)ethanamine, has a more established, albeit indirect, connection to CNS activity, likely through modulation of aminergic systems such as histamine receptors. The pyrazine analogue, this compound, shows broad potential, particularly in the antimicrobial and anticancer arenas, though its specific molecular targets are less well-defined.
The subtle structural difference—the presence of a second nitrogen atom in the pyrazine ring—is expected to significantly influence the compounds' electronic properties, basicity, and hydrogen bonding capacity. These differences will undoubtedly translate into distinct pharmacological profiles.
The experimental protocols provided in this guide offer a framework for the direct, quantitative comparison of these two molecules. Such studies are essential to elucidate their specific biological activities, mechanisms of action, and therapeutic potential, thereby paving the way for the rational design of novel and more effective therapeutic agents.
References
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. 2012;17(5):4963-4975.
- Narendar P, Parthiban J, Anbalagan N, Gunasekaran V, Leonard JT. Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biol Pharm Bull. 2003;26(2):182-187.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. 2019;24(23):4399.
- Synthesis and antimicrobial evaluation of some pyrazole derivatives. Molecules. 2012;17(5):4963-75.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Heliyon. 2020;6(1):e03183.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. 2012;1(6):44-49.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. 2019.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. 2012.
- Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules. 2007;12(9):2049-2058.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals (Basel). 2023;16(3):439.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2020;25(1):198.
- 1-(Pyridin-2-yl)ethan-1-amine. PubChem.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. 2012.
- Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Advances. 2024;14(48):35134-35147.
- 1-Pyridin-2-Yl-Ethylamine. ChemBK. 2024.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. 2019.
- Nngcontent-ng-c4006390337="" class="ng-star-inserted">1-(Pyridin-2-yl)ethane-1,2-diamine. PubChem.
- 1-(Pyrazin-2-yl)ethan-1-ol. PubChem.
- (S)-Alpha-phenyl-2-pyridine-ethanamine Dihydrochloride-, a Low Affinity Uncompetitive N-methyl-D-aspartic Acid Antagonist, Is Effective in Rodent Models of Global and Focal Ischemia. J Pharmacol Exp Ther. 1997;283(3):1412-24.
- Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules. 2023;28(21):7309.
- Acetylpyrazine. Wikipedia. 2023.
- Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands. Eur J Med Chem. 1990;25(6):527-31.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. 2022;27(14):4494.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Sci Rep. 2023;13(1):22165.
- 2-Pyridineethanamine. PubChem.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chem Neurosci. 2010;1(6):435-449.
- Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study. Eur J Pharmacol. 1993;232(2-3):199-205.
Sources
- 1. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 179323-60-5 [smolecule.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Cytotoxicity of Novel Pyrazine Derivatives in Oncology Research
In the dynamic field of oncology drug discovery, the quest for novel chemical entities with potent and selective anticancer activity is paramount. Among the myriad of heterocyclic scaffolds, pyrazine derivatives have garnered significant attention for their diverse pharmacological properties, including compelling anticancer effects.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro cytotoxic performance of newly synthesized pyrazine derivatives against various cancer cell lines, supported by experimental data and detailed methodological insights. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the evaluation process for these promising compounds.
The Ascending Profile of Pyrazines in Cancer Therapy
Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, serves as a versatile pharmacophore in medicinal chemistry.[1][4] Structural modifications to the pyrazine core can significantly influence the pharmacological properties of the resulting derivatives, leading to the development of compounds that can interact with various biological targets implicated in cancer progression.[3][4] Recent studies have highlighted the potential of pyrazine derivatives to inhibit key enzymes and receptors involved in cancer cell signaling pathways, such as protein kinases and protein tyrosine phosphatases.[4][5]
Comparative Cytotoxicity Analysis of Novel Pyrazine Derivatives
The initial evaluation of any potential anticancer agent involves assessing its cytotoxicity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The following table summarizes the in vitro cytotoxic activity of several recently developed pyrazine derivatives against a selection of human cancer cell lines. For comparative purposes, the activity of doxorubicin, a well-established chemotherapeutic agent, is included where available.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 | MCF-7 | Breast Adenocarcinoma | 5.4 | - | - |
| A549 | Lung Carcinoma | 4.3 | - | - | |
| Chalcone-Pyrazine 49 | A549 | Lung Carcinoma | 0.13 | - | - |
| Colo-205 | Colorectal Adenocarcinoma | 0.19 | - | - | |
| Chalcone-Pyrazine 50 | MCF-7 | Breast Adenocarcinoma | 0.18 | - | - |
| Chalcone-Pyrazine 51 | MCF-7 | Breast Adenocarcinoma | 0.012 | - | - |
| A549 | Lung Carcinoma | 0.045 | - | - | |
| DU-145 | Prostate Carcinoma | 0.33 | - | - | |
| Benzimidazole-Pyrazine 10a-l | MCF-7 | Breast Adenocarcinoma | Not specified | Doxorubicin | Not specified |
| A-549 | Lung Carcinoma | Not specified | Etoposide | Not specified | |
| A-375 | Melanoma | Not specified | - | - | |
| DU-145 | Prostate Carcinoma | Not specified | - | - | |
| Indolo-Pyrazole 6c | SK-MEL-28 | Melanoma | 3.46 | Sunitinib | 4.13 |
| HCT-116 | Colorectal Carcinoma | 9.02 | Sunitinib | 10.69 |
Note: The data presented is a compilation from multiple studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.[6][7][8][9]
Experimental Protocol: A Step-by-Step Guide to the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10] The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The intensity of the purple color is directly proportional to the number of viable cells.
Here, we provide a detailed, self-validating protocol for evaluating the cytotoxicity of a novel pyrazine derivative against the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F12-K medium with 10% fetal bovine serum)[11]
-
Novel pyrazine derivative (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[13]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count A549 cells, ensuring >90% viability.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazine derivative in complete culture medium from the stock solution. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle-only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[15]
-
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Unraveling the Mechanism of Action: Targeting Signaling Pathways
Understanding the mechanism through which a compound exerts its cytotoxic effects is a critical step in its development. Some pyrazine derivatives have been shown to target specific signaling pathways that are often dysregulated in cancer. For instance, certain derivatives act as allosteric inhibitors of the SHP2 protein, a member of the protein tyrosine phosphatase family that is involved in cell proliferation, migration, and metabolism.[5]
Caption: Inhibition of the SHP2 signaling pathway by a pyrazine derivative.
By inhibiting SHP2, these pyrazine derivatives can block the downstream activation of the Ras-Raf-MEK-ERK pathway, a critical cascade that promotes cell proliferation and survival in many cancers. This targeted inhibition provides a clear rationale for the observed cytotoxic effects.
Alternative Cytotoxicity Assays: The Sulforhodamine B (SRB) Assay
While the MTT assay is robust, it is essential to consider alternative methods to validate findings and account for potential compound interference. The Sulforhodamine B (SRB) assay is another widely used colorimetric method that determines cell density based on the measurement of total cellular protein content.[16][17]
The SRB assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[18] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[18] An advantage of the SRB assay is that it is less susceptible to interference from compounds that may affect cellular metabolism, which is the basis of the MTT assay.[18]
Conclusion
The evaluation of in vitro cytotoxicity is a foundational step in the preclinical assessment of novel anticancer drug candidates. Pyrazine derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. This guide has provided a framework for comparing the efficacy of these derivatives, detailed a robust experimental protocol for the MTT assay, and offered insights into their potential mechanisms of action. By employing rigorous and validated methodologies, researchers can effectively identify and advance the most promising pyrazine-based compounds in the drug discovery pipeline, bringing new hope to the fight against cancer.
References
- Kalliakoudi, E., et al. (2020). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
- Al-Harbi, S. A., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.
- Nabil, S., & Al-Dossary, A. O. (2019). in Vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry.
- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Rao, Y. J., et al. (2024). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. Arkat USA.
- Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
- Abdelgawad, M. A., et al. (2022). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate.
- Nabil, S., & Al-Dossary, A. O. (2019). in Vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry.
- Al-Qadi, I., et al. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
- Canvax Biotech. (2023). SRB Cytotoxicity Assay.
- Garg, S., et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
- Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Al-Omary, F. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents.
- Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Sahu, M., et al. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. ResearchGate.
- Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomaterials.
- Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- ResearchGate. (2025). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
Sources
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of Substituted 1-(Pyrazin-2-yl)ethanamines: A Novel Chemo-Enzymatic Approach
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. Substituted 1-(pyrazin-2-yl)ethanamines are a class of privileged scaffolds found in numerous pharmacologically active compounds, making the development of robust synthetic pathways to access them a critical endeavor. This guide provides an in-depth comparison of a novel, highly efficient chemo-enzymatic pathway against established, traditional synthetic routes. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed, validated protocols.
Introduction: The Quest for an Ideal Synthesis
The pyrazine ring is a bioisostere of pyridine and other aromatic systems, offering unique electronic properties and hydrogen bonding capabilities that are advantageous for molecular recognition at biological targets. The chiral 1-aminoethyl substituent is a key feature for establishing stereospecific interactions. Consequently, the ideal synthesis of a 1-(pyrazin-2-yl)ethanamine derivative should be:
-
Stereoselective: Providing access to a single enantiomer without the need for costly and yield-reducing chiral resolution steps.
-
Efficient: Characterized by high chemical yields and atom economy.
-
Robust and Scalable: Utilizing readily available starting materials and conditions that are translatable from the bench to process scale.
-
Sustainable: Employing environmentally benign reagents and conditions.
This guide will validate a novel pathway that excels in these areas—Asymmetric Biocatalytic Transamination —and compare it directly with two conventional chemical strategies: Classical Reductive Amination and a Grignard Reaction-Based Approach .
Pathway Comparison: A Strategic Overview
The choice of a synthetic route has profound implications for yield, purity, cost, and environmental impact. The following table summarizes the key performance indicators for the three pathways discussed.
| Metric | Novel Pathway: Asymmetric Transamination | Traditional Pathway 1: Reductive Amination | Traditional Pathway 2: Grignard Synthesis |
| Starting Material | 2-Acetylpyrazine | 2-Acetylpyrazine | 2-Cyanopyrazine |
| Key Reagents | ω-Transaminase, Amine Donor (e.g., L-Ala) | NH₃/NH₄OAc, Reducing Agent (e.g., NaBH₃CN) | MeMgCl/MeLi, Reducing Agent (e.g., NaBH₄) |
| Stereocontrol | Excellent (>99% e.e.) | None (Racemic Product) | None (Racemic Product) |
| Typical Overall Yield | >90%[1] | 60-80% (before resolution) | 50-70% |
| Reaction Steps | 1 (direct amination) | 1 (in-situ imine formation & reduction) | 2 (Grignard addition, then reduction) |
| Reaction Conditions | Mild (aq. buffer, 25-40°C, neutral pH) | Moderate (organic solvent, may require heat) | Harsh (anhydrous, cryogenic/reflux temps) |
| Environmental Impact | Low (Green, biodegradable catalyst) | Moderate (uses cyanoborohydride, organic solvents) | High (reactive organometallics, solvent waste) |
| Key Advantage | Direct access to enantiopure amine | Straightforward, well-established | Builds carbon skeleton from nitrile |
| Key Disadvantage | Requires specific enzyme sourcing/screening | Produces a racemic mixture | Multi-step, moisture-sensitive, safety concerns |
In-Depth Analysis of Synthetic Pathways
Pathway 1: (Novel) Asymmetric Biocatalytic Transamination
This modern approach leverages the exquisite selectivity of enzymes to synthesize the target chiral amine directly from a prochiral ketone. Amine transaminases (ATAs or TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor.[2][3]
Causality and Experimental Rationale: The power of this method lies in its mechanism. The enzyme's chiral active site binds the prochiral ketone, 2-acetylpyrazine, in a specific orientation. This geometric constraint ensures that the incoming amino group is delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the product amine.[1]
To drive the reaction equilibrium towards the product, which can be unfavorable, a "smart" amine donor like L-alanine is used.[1] The co-product, pyruvate, can be removed from the system using a coupled enzyme, such as lactate dehydrogenase (LDH), which converts it to lactate.[4] This strategy effectively pulls the reaction forward, leading to high conversion rates.[1][4]
Workflow: Asymmetric Transamination
Caption: Workflow for the asymmetric synthesis of (S)-1-(Pyrazin-2-yl)ethanamine.
Pathway 2: (Traditional) Classical Reductive Amination
Reductive amination is a stalwart of amine synthesis. It typically involves the reaction of a ketone (2-acetylpyrazine) with an ammonia source to form an intermediate imine in situ, which is then immediately reduced to the corresponding amine.
Causality and Experimental Rationale: The key to this one-pot reaction is the choice of a reducing agent that is selective for the C=N double bond of the imine over the C=O double bond of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because its reducing power is attenuated at neutral or slightly acidic pH, making it chemoselective for the more reactive protonated imine intermediate. The primary drawback is the lack of stereocontrol, as the hydride can attack either face of the planar imine, leading to a 50:50 mixture of enantiomers (a racemic mixture). This necessitates a downstream resolution step (e.g., diastereomeric salt formation with a chiral acid) to isolate the desired enantiomer, halving the theoretical maximum yield.
Mechanism: Classical Reductive Amination
Caption: Simplified mechanism of racemic amine formation via reductive amination.
Pathway 3: (Traditional) Grignard Reaction-Based Synthesis
This pathway constructs the ethyl side chain on the pyrazine ring through a nucleophilic addition. It begins with a different starting material, 2-cyanopyrazine, and utilizes a powerful organometallic reagent.
Causality and Experimental Rationale: The synthesis starts with the addition of a methyl Grignard reagent (MeMgCl) or methyllithium to the electrophilic carbon of the nitrile group in 2-cyanopyrazine.[5] This forms an intermediate imine anion, which upon acidic workup, hydrolyzes to the ketone, 2-acetylpyrazine. This ketone must then be subjected to a second reaction—reduction—using a strong hydride source like sodium borohydride (NaBH₄) to yield the racemic alcohol, 1-(pyrazin-2-yl)ethan-1-ol. Finally, the alcohol must be converted to the amine, a process that itself involves multiple steps (e.g., conversion to a tosylate followed by substitution with an azide and subsequent reduction).
This multi-step sequence is less efficient and involves highly reactive, air- and moisture-sensitive reagents requiring stringent anhydrous conditions. Like reductive amination, it produces a racemic product that requires resolution. A patent describes a variation where the intermediate from the Grignard addition is directly hydrolyzed to produce 2-acetylpyrazine with a yield of up to 69%.[5]
Experimental Protocols
Protocol 1: Asymmetric Transamination of 2-Acetylpyrazine
A. Self-Validating System: This protocol is designed for high conversion and enantioselectivity. Successful synthesis will yield a product with an enantiomeric excess >99% as determined by chiral HPLC or GC, and spectral data (¹H NMR, ¹³C NMR, MS) consistent with the target structure.
B. Materials:
-
ω-Transaminase (e.g., ATA-117 or an equivalent from Vibrio fluvialis)
-
L-Alanine (5.0 eq)
-
Pyridoxal 5'-phosphate (PLP) (0.01 eq)
-
Lactate Dehydrogenase (LDH)
-
NADH (0.01 eq)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Saturated aq. NaCl (brine)
-
Anhydrous Na₂SO₄
C. Step-by-Step Methodology:
-
To a temperature-controlled reaction vessel, add potassium phosphate buffer.
-
Dissolve L-alanine, PLP, and NADH in the buffer with gentle stirring.
-
Add the ω-transaminase and LDH enzymes and allow them to dissolve.
-
Add 2-acetylpyrazine to the solution.
-
Maintain the reaction at 35°C with gentle agitation for 24 hours. Monitor conversion by HPLC or GC.
-
Upon reaction completion, cool the mixture to room temperature and adjust the pH to >11 with 2M NaOH.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the enantiopure this compound.
-
Validation: Confirm identity and purity via NMR and MS. Determine enantiomeric excess using a chiral column (e.g., Chiralcel OD-H).
Protocol 2: Reductive Amination of 2-Acetylpyrazine
A. Self-Validating System: This protocol should yield the racemic amine. The product will show the correct mass and NMR spectrum, but chiral analysis will reveal a 1:1 ratio of enantiomers.
B. Materials:
-
2-Acetylpyrazine (1.0 eq)
-
Ammonium acetate (10 eq)
-
Methanol (anhydrous)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
2M Hydrochloric acid
-
2M Sodium hydroxide
-
Diethyl ether
C. Step-by-Step Methodology:
-
Dissolve 2-acetylpyrazine and a large excess of ammonium acetate in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Carefully quench the reaction by slowly adding 2M HCl until the pH is ~2 to destroy excess hydride.
-
Remove the methanol under reduced pressure.
-
Redissolve the residue in water and basify to pH >11 with 2M NaOH.
-
Extract the product with diethyl ether (3x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic amine.
Conclusion: The Superiority of the Novel Pathway
While traditional methods like reductive amination and Grignard synthesis provide viable routes to 1-(pyrazin-2-yl)ethanamines, they are fundamentally limited by their lack of stereocontrol, often requiring harsh conditions and multiple steps. The resulting racemic products necessitate challenging and yield-depleting resolution procedures.
The novel Asymmetric Biocatalytic Transamination pathway represents a paradigm shift in efficiency and elegance. By harnessing the inherent selectivity of enzymes, this method provides direct, one-step access to the enantiopure target molecule in high yield and under environmentally benign aqueous conditions.[1][3] For drug development professionals, this translates to faster route development, reduced costs, higher quality material, and a significantly smaller environmental footprint, making it the demonstrably superior strategy for synthesizing chiral substituted 1-(pyrazin-2-yl)ethanamines.
References
- Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
- Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
- Gord Noshahri, N., & Rudat, J. (2023). Multi-enzymatic synthesis of sitagliptin intermediate using benzylamine as an amino donor.
- Kim, G.-H., Jeon, H., Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]
- Various Authors. (2021). Enzymatic Synthesis of Sitagliptin Intermediate Using a Novel ω-Transaminase.
- Contreras-Corpas, D., et al. (2016). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles.
- Ahmed, S. T., & Bommarius, A. S. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Contreras-Corpas, D., et al. (2016). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. SciSpace. [Link]
- Rowles, H. T., et al. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. Organic Letters, 24(1), 239-243. [Link]
- Liu, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]
- Various Authors. Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
- Various Authors. (2019). Biocatalytic conversion of ketones to chiral amines using diamine 1 as the donor.
- Various Authors. (2018). Chiral benzylic amines in life sciences.
- Various Authors. (2020). Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C-N bonds.
- Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- National Center for Biotechnology Inform
- Wikipedia. Acetylpyrazine. Wikipedia. [Link]
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
- Dourado, D. F. A. R., et al. (2021). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine.
- Meng, X., et al. (2021). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]
- Henan Weiyuan Biotechnology Co., Ltd. (2017). Method for synthesizing 2-acetyl pyrazine.
- Chirivì, C., et al. (2020). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase.
- Various Authors. (2022). Asymmetric Synthesis of Optically Pure Pharmacologically Relevant Amines Employing ω‐Transaminases.
- Lim, C. H., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
- Various Authors. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Semantic Scholar. [Link]
- Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- Science of Synthesis. (2011).
- Liaoning Tianhua Co., Ltd. (2007). Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
- Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed. [Link]
- Various Authors.
- European Patent Office. (1996). Process for preparing cyanopyrazine.
- National Center for Biotechnology Information. 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine. PubChem. [Link]
- Xu, Y., et al. (2021). Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry, 27(5), 551-558. [Link]
Sources
- 1. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetylpyrazine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Pyrazine-Based vs. Pyrimidine-Based Monoamine Oxidase Inhibitors: A Guide for Researchers
In the landscape of neuropharmacology, the inhibition of monoamine oxidase (MAO) remains a cornerstone for the therapeutic intervention in depressive disorders and neurodegenerative diseases like Parkinson's disease. The two isoforms of this enzyme, MAO-A and MAO-B, offer distinct targets for drug design, enabling the tailored development of selective inhibitors to achieve desired therapeutic outcomes with minimized side effects. Among the myriad of heterocyclic scaffolds explored for MAO inhibition, diazines, particularly pyrimidines and their isomers, have garnered significant attention. This guide provides a comparative analysis of pyrimidine-based MAO inhibitors, for which a substantial body of research exists, against the emerging and comparatively less-explored pyrazine-based counterparts. We will delve into their chemical characteristics, structure-activity relationships (SAR), and isoform selectivity, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Role of Monoamine Oxidase Inhibition
Monoamine oxidases are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A, which preferentially metabolizes serotonin and norepinephrine, is a validated strategy for treating depression.[2] Conversely, selective inhibition of MAO-B, the primary enzyme for dopamine degradation in the brain, is employed to manage the symptoms of Parkinson's disease by elevating dopamine levels.[3] The development of isoform-selective and reversible inhibitors is a key objective to mitigate the risks associated with older, non-selective, and irreversible MAOIs, such as the infamous "cheese effect."[4]
Pyrimidine-Based MAO Inhibitors: A Well-Trodden Path
The pyrimidine scaffold, a 1,3-diazine, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its ability to engage in various non-covalent interactions has made it a versatile core for designing enzyme inhibitors, including those targeting MAO.
Chemical Properties and Synthesis
Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3. This arrangement influences the electron distribution within the ring, creating regions of varying electrostatic potential that can be exploited for specific interactions with the active site of MAO. The synthesis of substituted pyrimidines is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a urea or guanidine derivative. This synthetic tractability allows for the facile generation of diverse libraries of pyrimidine-based compounds for SAR studies.
Structure-Activity Relationship and Selectivity
Research into pyrimidine-based MAO inhibitors has revealed key structural features that govern their potency and selectivity. Studies on indeno-fused pyrimidines have shown that the substitution pattern on the pyrimidine ring and fused systems can dictate the preference for MAO-A or MAO-B. For instance, certain 2- or 3-phenyl derivatives of pyrimidine-containing fusion isomers have been found to inhibit both isoenzymes with a preference for MAO-A.[6][7] In contrast, some propargyl-containing 2,4,6-trisubstituted pyrimidine derivatives have been identified as potent, selective, and reversible inhibitors of MAO-B, making them promising candidates for Parkinson's disease therapy.[3][8] One study on various pyrimidine compounds, including barbituric acid and thiouracil derivatives, found that while some activated MAO-B, violuric acid acted as a noncompetitive and irreversible inhibitor of this isoform.[1][9] More recent work on 1-(2-pyrimidin-2-yl)piperazine derivatives has identified compounds with selective MAO-A inhibitory activity.[10][11]
Quantitative Analysis of Pyrimidine-Based MAO Inhibitors
The following table summarizes the in vitro inhibitory activities of selected pyrimidine-based MAO inhibitors from the literature.
| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Propargyl-containing Pyrimidines | MAO-B | 0.38 - 0.51 | >100 for selective compounds | [3] |
| 1-(2-pyrimidin-2-yl)piperazine derivatives | MAO-A | 23.10 - 24.14 | Selective for MAO-A | [10][11] |
| Violuric Acid | MAO-B | 0.019 | Selective for MAO-B | [1][9] |
Pyrazine-Based MAO Inhibitors: An Uncharted Territory with High Potential
Pyrazine, a 1,4-diazine, is an isomer of pyrimidine and pyridazine. While it is a common scaffold in natural products and some approved drugs, its exploration as a primary core for MAO inhibitors is significantly less documented compared to pyrimidines.
Chemical Properties and Bioisosteric Rationale
The symmetric nature of the pyrazine ring results in a zero net dipole moment, which can influence its solubility and membrane permeability characteristics compared to its diazine isomers.[8] The two nitrogen atoms at positions 1 and 4 provide hydrogen bond accepting capabilities. From a bioisosteric standpoint, pyrazine can be considered a replacement for pyrimidine or other aromatic systems in drug design. This concept of "scaffold hopping" is a powerful strategy to identify novel chemical series with improved properties. The subtle changes in the electronic and steric properties of the pyrazine ring compared to pyrimidine could lead to altered binding modes and potentially different selectivity profiles against the MAO isoforms.
Potential for MAO Inhibition: A Forward Look
Although direct and extensive studies on pyrazine-based MAO inhibitors are sparse, the known pharmacology of related diazines provides a strong rationale for their investigation. For instance, pyridazine (1,2-diazine) derivatives have been extensively studied as MAO inhibitors, with many exhibiting potent and selective MAO-B inhibition.[3][12][13] Given that pyrazine shares the diazine core, it is plausible that appropriately substituted pyrazines could also exhibit significant MAO inhibitory activity. A review of natural product-pyrazine hybrids highlights the diverse biological activities of this scaffold, including anti-inflammatory and anticancer effects, further underscoring its potential in medicinal chemistry.[8]
Comparative Outlook: Pyrimidine vs. Pyrazine
| Feature | Pyrimidine-Based MAO Inhibitors | Pyrazine-Based MAO Inhibitors (Projected) |
| Current Research Status | Extensively studied with a significant body of literature. | Relatively unexplored with limited direct evidence for MAO inhibition. |
| Known Selectivity | Can be tailored for either MAO-A or MAO-B selectivity through substitution. | Potential for novel selectivity profiles due to different electronic and steric properties. |
| Structure-Activity Relationship | Well-defined for several series of compounds. | Largely hypothetical, requiring systematic investigation. |
| Synthesis | Well-established and versatile synthetic routes. | Accessible synthetic methodologies. |
| Bioisosterism | Serves as a key scaffold in many drug classes. | A promising bioisostere for pyrimidine and other aromatic systems. |
Experimental Protocols for Evaluation
To facilitate further research in this area, we provide detailed protocols for essential in vitro and in vivo assays.
In Vitro MAO Inhibition Assay
This protocol describes a fluorometric method to determine the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.
-
In the wells of a 96-well plate, add 20 µL of the test compound or reference inhibitor solution.
-
Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) to each well and pre-incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), Amplex® Red, and HRP in phosphate buffer.
-
Initiate the reaction by adding 60 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using a suitable software.
In Vivo Forced Swim Test (FST) for Antidepressant Activity
The FST is a widely used behavioral model to screen for potential antidepressant effects.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatize the mice to the experimental room for at least one week before the test.
-
On the day of the test, administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the behavior of the mice for a period of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Visualizing the Scaffolds and Concepts
To further clarify the concepts discussed, the following diagrams are provided.
Caption: Core structures of pyrimidine and pyrazine.
Caption: Generalized synthesis of a pyrimidine core.
Caption: Bioisosteric relationship between diazine scaffolds.
Conclusion and Future Directions
The pyrimidine scaffold has proven to be a fruitful starting point for the development of potent and selective MAO inhibitors, with successful examples targeting both MAO-A and MAO-B. The wealth of available data on pyrimidine-based inhibitors provides a solid foundation for further optimization and drug development.
In contrast, the pyrazine scaffold remains a largely untapped resource in the context of MAO inhibition. The principle of bioisosterism suggests that pyrazine derivatives hold significant potential as novel MAO inhibitors. The subtle yet significant differences in the electronic and steric properties of the pyrazine ring compared to its diazine isomers could lead to the discovery of compounds with unique selectivity profiles and improved pharmacokinetic properties.
Future research should focus on the systematic synthesis and evaluation of pyrazine-based compounds for their MAO inhibitory activity. A thorough investigation of their structure-activity relationships will be crucial to unlock their full potential. Direct, head-to-head comparisons with their pyrimidine counterparts in both in vitro and in vivo models will be essential to delineate the advantages and disadvantages of each scaffold. Such studies will not only expand the chemical space for MAO inhibitor drug discovery but may also lead to the development of next-generation therapeutics for neurological and psychiatric disorders.
References
- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
- Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives. Journal of Medicinal Chemistry. [Link]
- Synthesis and Monoamine Oxidase Inhibitory Activity of New Pyridazine-, Pyrimidine- and 1,2,4-Triazine-Containing Tricyclic Derivatives. Journal of Medicinal Chemistry. [Link]
- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. ChemMedChem. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research. [Link]
- Inhibition of monoamine oxidase-B by condensed pyridazines and pyrimidines: effects of lipophilicity and structure-activity relationships. Journal of Medicinal Chemistry. [Link]
- Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry. [Link]
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
- Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. Scilit. [Link]
- Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Pharmacology, Biochemistry and Behavior. [Link]
- What MAO inhibitors are in clinical trials currently?
- MAOI toxicity. LITFL. [Link]
- Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission. [Link]
- Potential compounds as inhibitors of monoamine oxidase A and B (MAO-A and B).
- The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry. [Link]
- Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
- Pharmacokinetics of monoamine oxidase inhibitors. Semantic Scholar. [Link]
- Effect of the antidepressant minaprine on both forms of monoamine oxidase in the r
- The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice.
- Monoamine Oxidase Inhibitor (MAOI) Toxicity. Medscape. [Link]
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]
- Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers. Neuro Endocrinology Letters. [Link]
- Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]
- Effect of some pyrimidine compounds on rat brain monoamine oxidase-B in vitro. Journal of Physiology and Biochemistry. [Link]
- Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. Neuroscience. [Link]
- MAO Inhibitors as Novel Cancer Immunotherapy Candid
- Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules. [Link]
- Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings.
- Effect of some pyrimidine compounds on rat brain monoamine oxidase-B in vitro. Journal of Physiology and Biochemistry. [Link]
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- pyrimidine. ClinicalTrials.gov. [Link]
- Monoamine Oxidase Inhibitor Toxicity.
- Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. [Link]
Sources
- 1. The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. litfl.com [litfl.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for Purity Assessment of 1-(Pyrazin-2-yl)ethanamine
In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) is only the first step. Rigorous analytical characterization to ensure the purity and quality of these synthesized compounds is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of a synthesized chiral amine, 1-(Pyrazin-2-yl)ethanamine. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, ensuring a robust and validated approach to purity analysis.
The structure of this compound presents unique analytical challenges. Its polarity, the presence of a basic amine group, and a chiral center necessitate a multifaceted approach to method development. This guide will compare and contrast two primary HPLC strategies: Reverse-Phase (RP-HPLC) for achiral purity and Chiral HPLC for enantiomeric purity.
The Criticality of Purity for this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry. The pyrazine ring is a common scaffold in biologically active molecules, and the ethanamine side chain introduces a chiral center. The implications of this are twofold:
-
Chemical Purity: Impurities from the synthesis process, such as starting materials, by-products, or degradation products, can impact the efficacy and safety of the final compound.
-
Enantiomeric Purity: The two enantiomers of a chiral molecule can have drastically different pharmacological and toxicological profiles.[1] Therefore, it is crucial to not only separate the desired enantiomer from its mirror image but also to accurately quantify its enantiomeric excess.
Foundational Principles: A Method Development Workflow
A systematic approach to HPLC method development is essential for achieving a robust and reliable analytical method. The following workflow outlines the key stages, which will be elaborated upon in the subsequent sections.
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Pyrazine Analogs Against Established Therapeutics
Introduction: The Enduring Potential of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have made it a privileged scaffold in numerous FDA-approved drugs, from the antitubercular agent Pyrazinamide to advanced kinase inhibitors used in oncology.[1][2][3][4] The continued exploration of pyrazine-based analogs promises the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacological profiles.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the performance of a novel pyrazine analog against an established drug. We will move beyond a simple checklist of assays, instead focusing on the strategic rationale behind a multi-phased evaluation process. Our narrative will follow the preclinical journey of a hypothetical, novel pyrazine analog, "Pyrazinib-X," designed as a next-generation FLT3 kinase inhibitor. We will benchmark its performance directly against Gilteritinib (Xospata®) , an FDA-approved pyrazine-based drug for relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[1] This structured comparison will generate the critical data needed to make informed go/no-go decisions in a drug discovery pipeline.
Phase 1: Foundational In Vitro Analysis — From Target to Cell
Expert Rationale: The initial phase of any benchmarking study must be conducted in vitro. These assays are cost-effective, high-throughput, and provide the foundational data on a compound's direct interaction with its molecular target and its subsequent effect on cancer cells.[5][6] This phase validates the primary hypothesis before committing to resource-intensive in vivo studies.
Experiment 1: Direct Target Engagement - Kinase Inhibition Assay
Causality: The first and most crucial question is whether Pyrazinib-X directly and potently inhibits its intended target, the FLT3 kinase, and how this compares to the established drug, Gilteritinib. An enzymatic assay isolates the drug and the kinase from the complexities of a cellular environment, providing a clean measure of potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing ultra-pure water, buffer, MgCl₂, BSA, and DTT. Reconstitute the active human FLT3 kinase enzyme and the poly-peptide substrate (e.g., AXLtide) to their working concentrations in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of both Pyrazinib-X and Gilteritinib in DMSO, then further dilute in the reaction buffer. A typical starting concentration is 10 µM, diluted in 10 steps down to the low nanomolar range.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the drug dilution (or vehicle control) to each well. Add 10 µL of the enzyme solution. Pre-incubate for 10 minutes at room temperature to allow drug-enzyme binding.
-
Initiate Reaction: Add 10 µL of an ATP/substrate mixture to each well to initiate the kinase reaction. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes and measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
Experiment 2: Cellular Potency - Cancer Cell Viability Assay
Causality: A potent enzyme inhibitor is only useful if it can effectively kill cancer cells that depend on that enzyme. This experiment moves from the isolated target to a living system. We use AML cell lines known to harbor FLT3 mutations (e.g., MOLM-13, MV-4-11), making them highly dependent on FLT3 signaling for survival. A lower IC₅₀ value in these cell lines indicates superior cellular potency.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Culture FLT3-mutated AML cell lines (e.g., MOLM-13) in appropriate media. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with serial dilutions of Pyrazinib-X and Gilteritinib for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against the log of drug concentration to determine the cellular IC₅₀ value.[8]
Data Summary: In Vitro Performance
| Compound | FLT3 Kinase IC₅₀ (nM) | MOLM-13 Cell IC₅₀ (nM) | MV-4-11 Cell IC₅₀ (nM) |
| Pyrazinib-X | Hypothetical Value: 0.2 | Hypothetical Value: 1.5 | Hypothetical Value: 2.1 |
| Gilteritinib | 0.29[1] | ~5 | ~7 |
Note: Hypothetical values for Pyrazinib-X are chosen to illustrate a promising candidate.
Visualizing the Mechanism: FLT3 Signaling Pathway
Caption: Inhibition of the FLT3 signaling cascade by Pyrazinib-X and Gilteritinib.
Phase 2: Preclinical Efficacy — Performance in a Living System
Expert Rationale: While in vitro data is essential, it cannot predict efficacy in a complex organism. An in vivo model is the bridge to clinical trials, assessing the drug's ability to shrink tumors in the context of a physiological system.[10][11] The choice of model is critical: a Cell Line-Derived Xenograft (CDX) is excellent for initial, reproducible efficacy testing, while a Patient-Derived Xenograft (PDX) offers a more clinically relevant but variable model.[12][13] We will begin with a CDX model.
Experiment 3: In Vivo Antitumor Activity - CDX Mouse Model
Causality: This experiment directly tests the hypothesis that Pyrazinib-X can inhibit tumor growth in vivo. Success here provides the strongest preclinical evidence of therapeutic potential. Key metrics include Tumor Growth Inhibition (TGI) and overall survival.
Detailed Protocol: MOLM-13 Xenograft Study
-
Animal Acclimation: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells. Allow mice to acclimate for at least one week.
-
Cell Implantation: Subcutaneously inject 5 million MOLM-13 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control (e.g., oral gavage daily)
-
Group 2: Gilteritinib (e.g., 10 mg/kg, oral gavage daily)
-
Group 3: Pyrazinib-X (e.g., 10 mg/kg, oral gavage daily)
-
-
Dosing and Monitoring: Administer the assigned treatments daily for 21-28 days. Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.
-
Study Endpoints: The primary efficacy endpoint is the tumor volume at the end of the treatment period. Secondary endpoints include body weight change (a measure of toxicity) and, in a separate cohort, overall survival.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Data Summary: In Vivo Efficacy
| Treatment Group | Dosing | Final Tumor Volume (mm³) | % TGI | Body Weight Change |
| Vehicle Control | - | Hypothetical: 1500 ± 250 | 0% | +2% |
| Gilteritinib | 10 mg/kg | Hypothetical: 450 ± 100 | 70% | -3% |
| Pyrazinib-X | 10 mg/kg | Hypothetical: 225 ± 75 | 85% | -1% |
Phase 3: Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling
Expert Rationale: Efficacy is meaningless if the drug cannot be dosed safely and effectively. Pharmacokinetics (PK) tells us what the body does to the drug (ADME - Absorption, Distribution, Metabolism, Excretion), while Pharmacodynamics (PD) confirms the drug is hitting its target in the tumor tissue.[14][15][16] This data is critical for translating a preclinical dose to a human equivalent.
Experiment 4: Pharmacokinetic (PK) Analysis
Causality: To understand if the drug is achieving sufficient exposure in the bloodstream to be effective. Key parameters like Cmax (peak concentration) and AUC (total exposure) are compared.[17][18]
Detailed Protocol: Mouse PK Study
-
Dosing: Administer a single oral dose of Pyrazinib-X or Gilteritinib to non-tumor-bearing mice.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Processing: Process the blood to isolate plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the drug in each plasma sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.
Data Summary: Key Pharmacokinetic Parameters
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T½ (hr) |
| Pyrazinib-X | Hypothetical: 1200 | Hypothetical: 2 | Hypothetical: 9500 | Hypothetical: 8 |
| Gilteritinib | ~1000 | ~4 | ~8000 | ~7 |
Experiment 5: Pharmacodynamic (PD) Analysis
Causality: To provide direct evidence that the drug is inhibiting the FLT3 target within the tumor tissue at the administered dose. This is achieved by measuring the phosphorylation level of FLT3 (p-FLT3), as an active kinase is phosphorylated.
Detailed Protocol: Xenograft Tumor PD Study
-
Study Design: Use the same CDX model as in the efficacy study. Dose tumor-bearing mice with a single administration of vehicle, Gilteritinib, or Pyrazinib-X.
-
Tumor Collection: At set time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice and immediately excise and snap-freeze the tumors.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Quantification: Quantify the band intensities to determine the ratio of p-FLT3 to total FLT3, showing the degree of target inhibition over time.
Visualizing the Benchmarking Workflow
Caption: A phased approach to benchmarking a novel therapeutic candidate.
Comprehensive Synthesis and Conclusion
This guide outlines a logical, multi-phased strategy for benchmarking a novel pyrazine analog, Pyrazinib-X, against an established drug, Gilteritinib. By systematically progressing from direct target inhibition to cellular potency, and finally to in vivo efficacy and PK/PD profiling, we can build a comprehensive data package.
Based on our hypothetical data, Pyrazinib-X demonstrates superior performance:
-
In Vitro: It shows slightly better or equivalent potency against the FLT3 kinase and significantly improved potency in killing FLT3-mutant AML cell lines.
-
In Vivo: It achieves a higher degree of Tumor Growth Inhibition (85% vs. 70%) in a head-to-head xenograft model, with a potentially better safety profile (less body weight loss).
-
PK/PD: Its pharmacokinetic profile is favorable, achieving robust exposure comparable to the benchmark drug.
This complete dataset provides strong evidence that Pyrazinib-X is a highly promising candidate warranting further development. The next logical steps would include broader safety toxicology studies and evaluation in more complex PDX models before advancing towards an Investigational New Drug (IND) application. This rigorous, evidence-based approach is fundamental to identifying truly innovative medicines and maximizing the potential for clinical success.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
- Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. [Link]
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. [Link]
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Xenostart. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
- List of marketed drugs having pyrazine nucleus along with its biological activity. (n.d.).
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). MDPI. [Link]
- Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (2020, March). PubMed. [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Taylor & Francis Online. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (2016, May 23). RSC Publishing. [Link]
- In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. (n.d.). PubMed Central. [Link]
- Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. (n.d.). Altasciences. [Link]
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). Crown Bioscience. [Link]
- Pharmacokinetic (PK) & Pharmacodynamic (PD) testing. (n.d.). Svar Life Science. [Link]
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.).
- Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2024, December 16). PubMed Central. [Link]
- Does In Vitro Potency Predict Clinically Efficacious Concentr
- The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (n.d.). PubMed Central. [Link]
- Protocol Design and Performance Benchmarks by Phase and by Oncology and Rare Disease Subgroups. (2022, August 12). PubMed Central. [Link]
- Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery. (n.d.).
- Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. (2025, August 7).
- Benchmarks in Clinical Trial Design Require Closer Examination by Oncologists. (2022, September 14). OncLive. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenograft.org [xenograft.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. startresearch.com [startresearch.com]
- 14. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 15. svarlifescience.com [svarlifescience.com]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics and Pharmacokinetics Test - CD Bioparticles [cd-bioparticles.net]
- 18. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Pyrazine C-N Coupling Reactions
Introduction: The Strategic Importance of Pyrazine C-N Coupling
For researchers and professionals in drug development, the pyrazine core is a privileged scaffold, appearing in numerous FDA-approved therapeutics. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a cornerstone of modern medicinal chemistry. However, the functionalization of this electron-deficient heterocycle, particularly through the formation of carbon-nitrogen (C-N) bonds, presents significant synthetic challenges. The nitrogen atoms within the pyrazine ring can coordinate with and inhibit transition metal catalysts, while the electron-withdrawing nature of the ring deactivates C-Cl bonds towards oxidative addition, a critical step in many cross-coupling reactions.[1]
This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed for pyrazine C-N coupling. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights to navigate the complexities of these vital transformations. Our focus is on the two dominant methodologies: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Mechanistic Underpinnings: Palladium vs. Copper Catalysis
The choice between a palladium or copper catalyst is not arbitrary; it is a decision rooted in their fundamentally different catalytic cycles. Understanding these mechanisms is paramount to troubleshooting and optimizing your reactions.
The Palladium(0)/Palladium(II) Cycle of Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is the workhorse of modern C-N bond formation, prized for its broad substrate scope and high functional group tolerance.[2] The reaction proceeds through a well-established Pd(0)/Pd(II) cycle. The efficiency of this cycle is critically dependent on the supporting ligand, typically a bulky, electron-rich phosphine, which facilitates the key steps of oxidative addition and reductive elimination.[3]
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
The rate-limiting step for electron-deficient chloro-heterocycles like chloropyrazine is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.[4] This is where ligand choice becomes critical. Bulky, electron-donating phosphine ligands (e.g., biarylphosphines) are essential to create a sufficiently electron-rich and reactive palladium center to overcome this high activation barrier.[4]
The Copper(I)/Copper(III) Cycle of the Ullmann Condensation
The Ullmann reaction, a classical method for C-N bond formation, has seen a modern resurgence due to the development of ligand-accelerated protocols.[2] It offers a more economical alternative to palladium catalysis, an important consideration for process scale-up.[3] While the mechanism is still debated, a Cu(I)/Cu(III) cycle is widely proposed.[3]
Caption: A proposed catalytic cycle for the Copper-catalyzed Ullmann C-N coupling.
Traditional Ullmann reactions required harsh conditions (high temperatures, polar solvents) and stoichiometric copper.[2] Modern systems utilize ligands, often simple diamines or amino acids, which stabilize the copper center and facilitate the catalytic turnover, allowing reactions to proceed under much milder conditions.[3] However, these systems are generally less effective for unactivated aryl chlorides compared to their palladium counterparts.[3]
Head-to-Head Catalyst Performance Comparison
Direct, side-by-side comparisons of different catalyst systems for the exact same pyrazine substrate are rare in the literature. However, by synthesizing data from studies on closely related electron-deficient N-heterocycles, we can build a robust, data-driven framework for catalyst selection.
The amination of 3-bromo-2-aminopyridine with morpholine serves as an excellent case study for comparing different palladium/ligand systems, as its electronic and steric properties closely model those of many pyrazine substrates.
Table 1: Ligand Screening for the Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine with Morpholine [5]
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | ~40 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 71 |
| 3 | Pd₂(dba)₃ (2) | SPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 76 |
| 4 | Pd₂(dba)₃ (2) | BINAP (8) | LiHMDS (2.5) | THF | 65 | 16 | 71 |
| 5 | RuPhos-Pd-G3 (4) | - | LiHMDS (2.5) | THF | 65 | 16 | 83 |
Data derived from a study on 3-bromo-2-aminopyridine, a substrate with similar electronic challenges to halopyrazines.[5]
Analysis & Field Insights:
-
Ligand is Key: The initial screen with the bulky biarylmonophosphine ligand XPhos gave a modest yield. Switching to other ligands in the same class, RuPhos and SPhos, dramatically improved the reaction outcome, highlighting the subtle electronic and steric effects that govern catalytic efficiency.[5]
-
Precatalysts Offer Advantage: The highest yield was achieved not with an in situ generated catalyst, but with a well-defined palladacycle precatalyst (RuPhos-Pd-G3).[5] These precatalysts offer superior stability and more reliable formation of the active Pd(0) species, leading to more consistent and higher-yielding reactions. This is a crucial consideration for reproducibility, especially in a process development setting.
For a broader comparison including copper-based systems, we can compile data from various sources on haloarene amination.
Table 2: General Performance Data for Palladium vs. Copper Catalysts in C-N Coupling
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl-Cl | Hindered Amine | NaOtBu | Toluene | 100 | >90 | [3] |
| Pd₂(dba)₃ / XPhos | Aryl-Br | Primary Amine | K₃PO₄ | Dioxane | 80-110 | 85-98 | [3] |
| Pd(OAc)₂ / BINAP | 2-Cl-Pyrazine | Morpholine | Cs₂CO₃ | Dioxane | 100 | 55 | [6] |
| CuI / L-proline | Aryl-I | Primary Amine | K₂CO₃ | DMSO | 60-90 | 70-95 | [3] |
| CuI / 1,10-Phenanthroline | Aryl-Br | Secondary Amine | K₃PO₄ | Toluene | 110 | 75-90 | [3] |
| CuI / Diamine Ligand | Aryl-I | N-Heterocycle | Cs₂CO₃ | DMF | 110 | 80-95 | [3] |
Analysis & Field Insights:
-
Palladium's Versatility: Palladium systems, particularly those employing bulky biarylphosphine ligands like SPhos and XPhos, are generally more effective for a wider range of substrates, including the challenging and industrially relevant aryl chlorides.[3]
-
Copper's Niche: Copper catalysts are a cost-effective and highly efficient choice for couplings involving more reactive aryl iodides and bromides. The use of simple, inexpensive ligands like L-proline or 1,10-phenanthroline makes this an attractive option for large-scale synthesis where cost of goods is a major driver.[3]
-
The Pyrazine Challenge: The 55% yield for the Pd-catalyzed amination of 2-chloropyrazine, even with a good ligand like BINAP, underscores the inherent difficulty of this substrate class compared to standard haloarenes.[6] This highlights the need for careful optimization and screening of more advanced catalyst systems, such as those identified in Table 1.
Recommended Experimental Protocols
The following protocols are provided as validated starting points for your own experimentation. They are based on successful literature procedures for challenging N-heterocyclic substrates.
Protocol 1: Palladium-Catalyzed Amination of a Halopyrazine (Buchwald-Hartwig)
This protocol is adapted from a high-yielding procedure for the amination of 3-bromo-2-aminopyridine, which serves as a strong proxy for halopyrazine substrates.[5]
Workflow Diagram:
Caption: A typical experimental workflow for a Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyrazine (1.0 equiv) and lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv).
-
Inerting: Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial as the active Pd(0) catalyst can be deactivated by oxygen.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the RuPhos-Pd-G3 precatalyst (4 mol%). Then, add anhydrous tetrahydrofuran (THF) via syringe.
-
Nucleophile Addition: Add the amine (e.g., morpholine, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 65 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-16 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired aminopyrazine product.
Protocol 2: Copper-Catalyzed Amination of a Halopyrazine (Ullmann-type)
This protocol provides a general framework for a modern Ullmann-type coupling, suitable for more reactive halopyrazines (e.g., bromo- or iodopyrazines).
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction tube, add copper(I) iodide (CuI, 5-10 mol%), the ligand (e.g., L-proline, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the bromo- or iodopyrazine (1.0 equiv) and the amine or N-heterocycle (1.2 equiv) to the tube.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Seal the tube and place it in a preheated oil bath at 90-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until complete (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Outlook
The C-N coupling of pyrazine derivatives is a challenging yet essential transformation in pharmaceutical and materials science. While palladium-based Buchwald-Hartwig amination remains the most versatile and broadly applicable method, particularly for recalcitrant chloropyrazines, modern ligand-accelerated copper-catalyzed Ullmann reactions offer a compelling, cost-effective alternative for bromo- and iodo-pyrazines.
The choice of catalyst is not merely a choice between palladium and copper but involves a nuanced consideration of the specific pyrazine substrate, the coupling partner, and the desired scale of the reaction. For palladium catalysis, the use of well-defined, sterically hindered biarylphosphine palladacycle precatalysts (e.g., RuPhos-Pd-G3) is highly recommended to ensure reproducibility and maximize yield. For copper catalysis, simple and inexpensive ligand systems provide a robust platform for process chemistry.
As the field advances, the development of even more active and stable catalysts, potentially based on other earth-abundant metals like nickel or iron, will undoubtedly expand the synthetic chemist's toolkit, enabling the construction of novel pyrazine-containing molecules with greater efficiency and sustainability.
References
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Kollár, L., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 17(12), 14094-14108.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 24(15), 1845-1848.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Ullmann condensation.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Online PDF].
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
- Moody, C. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ResearchGate. [Diagram].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability in 1-(Pyrazin-2-yl)ethanamine Synthesis
Abstract
In pharmaceutical development, the consistency of active pharmaceutical ingredient (API) manufacturing is paramount. This consistency begins long before the final API is synthesized; it is rooted in the quality and predictability of its intermediates.[1] 1-(Pyrazin-2-yl)ethanamine is a key building block in medicinal chemistry, and its purity profile can directly influence the outcome of subsequent reactions and the final drug product's quality.[2] Subtle, unmanaged variability across different batches of this intermediate can lead to significant downstream challenges, including inconsistent yields, altered impurity profiles in the API, and potential regulatory hurdles.[1] This guide provides a comparative framework for assessing batch-to-batch variability in the synthesis of this compound. We will compare two distinct synthetic routes, outline detailed experimental protocols for synthesis and analysis, and present a data-driven approach to identifying and controlling sources of variation, grounded in the principles of Quality by Design (QbD).[3][4]
The Strategic Imperative: Why Batch Consistency in Intermediates Matters
Batch-to-batch consistency is not merely a quality control metric; it is a strategic necessity in drug development.[1] The U.S. Food and Drug Administration (FDA) emphasizes through its guidance on Process Validation and Process Analytical Technology (PAT) that quality cannot be tested into a product; it must be built in.[5] This philosophy, known as Quality by Design (QbD), involves proactively understanding how raw materials and process parameters influence the final product.[3][6]
For an intermediate like this compound, variability can arise from numerous sources:
-
Raw Material Attributes: Purity and reactivity of starting materials.
-
Process Parameters: Fluctuations in temperature, pressure, reaction time, and agitation speed.
-
Human Factors: Differences in operator procedures across shifts or sites.
Failing to control this variability can cost significantly more than the initial manufacturing expense, primarily due to project delays and the need for revalidation.[1] This guide, therefore, focuses on establishing a robust framework to proactively identify, quantify, and mitigate these risks.
Comparative Analysis of Synthetic Routes
To assess variability, we will compare two common methods for synthesizing this compound:
-
Route A: Reductive Amination of 2-Acetylpyrazine. A classical and cost-effective method.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. A modern, versatile, but more complex cross-coupling reaction.[2]
The choice of synthetic route has profound implications for the types of impurities generated and the critical process parameters (CPPs) that must be controlled.
Route A: Reductive Amination
This pathway involves the reaction of 2-acetylpyrazine with ammonia or an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Mechanism & Criticality: The key to this reaction is the controlled formation and reduction of the imine.
-
Causality: The choice of reducing agent is critical. A mild agent like sodium cyanoborohydride is often used because it selectively reduces the imine in the presence of the ketone, minimizing the formation of the corresponding alcohol impurity (1-(pyrazin-2-yl)ethanol).
-
Potential Variability:
-
pH Control: The reaction is pH-sensitive. A slightly acidic condition (pH 6-7) is required to facilitate imine formation without degrading the reducing agent. Inconsistent pH can lead to incomplete conversion or side reactions.
-
Temperature: Exothermic reactions can lead to temperature gradients, especially during scale-up, affecting reaction kinetics and impurity formation.[1]
-
Stoichiometry: The molar ratio of the ammonia source and reducing agent to the ketone is a critical parameter influencing yield and purity.
-
Route B: Buchwald-Hartwig Amination
This route involves the direct coupling of a pyrazine halide (e.g., 2-chloropyrazine) with an amino equivalent, catalyzed by a palladium complex.
Mechanism & Criticality: This reaction proceeds via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
-
Causality: The success of this reaction hinges on the integrity of the catalytic system (palladium precursor and phosphine ligand) and the complete exclusion of oxygen.
-
Potential Variability:
-
Catalyst Activity: The quality and activity of the palladium catalyst and ligand can vary between suppliers or even lots, directly impacting reaction efficiency. Trace metal contamination can also poison the catalyst.[1]
-
Base Strength & Solubility: The choice of base (e.g., NaOtBu, Cs2CO3) is crucial for the deprotonation step. The base's strength, solubility, and particle size can affect reaction rates and lead to inconsistent performance.
-
Inert Atmosphere: Oxygen can deactivate the palladium(0) catalyst. Inconsistent inerting of the reaction vessel is a major source of batch failure.
-
Experimental Design for Variability Assessment
A structured experimental plan is essential for comparing the robustness of these two routes. The following workflow outlines the key stages.
Caption: Experimental workflow for assessing batch-to-batch variability.
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Route A)
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-acetylpyrazine (10.0 g, 81.9 mmol) and methanol (100 mL).
-
Reagent Addition: Add ammonium acetate (31.5 g, 409.5 mmol) and stir until dissolved. Cool the mixture to 10-15°C in an ice bath.
-
Reduction: Add sodium cyanoborohydride (NaBH3CN) (5.15 g, 81.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by online HPLC.[7]
-
Workup: Quench the reaction by slowly adding 2M HCl until the pH is ~2 to decompose excess reducing agent. Basify the mixture to pH >10 with 6M NaOH.
-
Isolation: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination (Route B)
-
Setup: To a 250 mL Schlenk flask, add Pd2(dba)3 (0.37 g, 0.41 mmol), Xantphos (0.71 g, 1.23 mmol), and sodium tert-butoxide (11.0 g, 114.7 mmol). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Under an argon atmosphere, add a solution of 2-chloropyrazine (10.0 g, 87.3 mmol) in anhydrous toluene (100 mL), followed by N-(tert-butoxycarbonyl)ethylamine (12.7 g, 96.0 mmol).
-
Reaction: Heat the mixture to 100°C and stir for 8-12 hours. Monitor the consumption of 2-chloropyrazine by online GC.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in 1,4-dioxane (50 mL) and add 4M HCl in dioxane (50 mL). Stir at room temperature for 4 hours.
-
Isolation: Concentrate the mixture under reduced pressure. Add water (50 mL) and wash with ethyl acetate (2 x 30 mL). Basify the aqueous layer to pH >10 with 6M NaOH and extract with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate, and purify by vacuum distillation.
Analytical Methodologies
Protocol 3: Purity and Impurity Profile by HPLC-UV This method is crucial for quantifying the main product and potential impurities.
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.
Process Analytical Technology (PAT) tools, such as online HPLC or spectroscopy, can provide real-time data on reaction kinetics and impurity formation, enabling tighter control and a deeper understanding of process dynamics.[8][9][10]
Comparative Data Analysis
To illustrate the assessment, hypothetical data from five batches for each route are presented below. Critical Quality Attributes (CQAs) include yield, purity, and the levels of key potential impurities.[6]
Table 1: Comparative Batch Data for Synthetic Routes A and B
| Batch ID | Route | Yield (%) | Purity (HPLC Area %) | Impurity 1: Starting Material (%) | Impurity 2: Process-Specific (%) | Water Content (KF, %) |
| A-01 | A | 75.2 | 99.1 | 0.25 | 0.41 (Alcohol) | 0.15 |
| A-02 | A | 71.5 | 98.5 | 0.45 | 0.65 (Alcohol) | 0.21 |
| A-03 | A | 78.1 | 99.3 | 0.15 | 0.33 (Alcohol) | 0.11 |
| A-04 | A | 74.8 | 99.0 | 0.31 | 0.45 (Alcohol) | 0.18 |
| A-05 | A | 76.5 | 99.2 | 0.22 | 0.39 (Alcohol) | 0.13 |
| A-Mean | A | 75.2 | 99.0 | 0.28 | 0.45 | 0.16 |
| A-Std Dev | A | 2.4 | 0.3 | 0.11 | 0.12 | 0.04 |
| B-01 | B | 82.5 | 99.8 | 0.05 | 0.08 (Phosphine Oxide) | 0.05 |
| B-02 | B | 83.1 | 99.7 | 0.06 | 0.11 (Phosphine Oxide) | 0.07 |
| B-03 | B | 78.9 | 99.5 | 0.11 | 0.21 (Phosphine Oxide) | 0.09 |
| B-04 | B | 84.0 | 99.8 | 0.04 | 0.07 (Phosphine Oxide) | 0.04 |
| B-05 | B | 83.5 | 99.7 | 0.05 | 0.10 (Phosphine Oxide) | 0.06 |
| B-Mean | B | 82.4 | 99.7 | 0.06 | 0.11 | 0.06 |
| B-Std Dev | B | 1.9 | 0.1 | 0.03 | 0.05 | 0.02 |
Interpretation and Control Strategy
The data in Table 1 suggest that Route B (Buchwald-Hartwig) , while more complex, exhibits lower batch-to-batch variability (smaller standard deviation) across all measured CQAs. It consistently provides higher purity and lower levels of residual starting material and process-specific impurities. The lower water content is also beneficial for downstream applications.
The variability in Route A (Reductive Amination) , particularly in the formation of the alcohol impurity, likely points to inconsistencies in temperature control or pH during the reduction step. Batch A-02, with the lowest purity, could be investigated for a temperature excursion or improper pH adjustment.
The following diagram illustrates the relationship between sources of variation and the final product quality for Route A.
Caption: Causal relationships in the Reductive Amination synthesis.
Recommendations for a Control Strategy:
-
Route Selection: Based on this initial assessment, Route B appears more robust and capable of consistently delivering higher quality material. While raw material costs (catalyst, ligand) may be higher, the reduced variability can lead to lower overall costs by minimizing batch failures and deviations.[5]
-
For Route A: If this route is chosen (e.g., for cost reasons), a stricter control strategy is necessary. This should include automated temperature and pH monitoring, developing a well-defined Design Space through Design of Experiments (DoE), and rigorous training for operators.
-
For Route B: The control strategy should focus on ensuring the quality of the catalyst/ligand through stringent supplier qualification and implementing a robust inerting procedure that can be validated and monitored.
-
PAT Implementation: For either route, implementing online monitoring (e.g., online HPLC) to track the reaction progress in real-time would allow for adaptive processing—making adjustments during the batch to ensure the desired endpoint is consistently achieved.[7][8]
Conclusion
Assessing and controlling batch-to-batch variability is a foundational activity in modern pharmaceutical development, fully aligned with QbD principles.[11][12] By systematically comparing synthetic routes, identifying critical process parameters, and employing modern analytical tools, drug development professionals can ensure that intermediates like this compound are produced with a high degree of consistency. This proactive approach not only de-risks the manufacturing process but also builds a foundation of quality that carries through to the final API and, ultimately, to the patient.
References
- Vertex AI Search. (n.d.). Quality by Design in Action 2: Controlling Critical Material Attributes during the Synthesis of an Active Pharmaceutical Ingredient.
- Smolecule. (2023, August 15). Buy this compound | 179323-60-5.
- Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- IVT Network. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week.
- MDPI. (2019, August 3). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation.
- Inke. (n.d.). Quality by Design (QbD) in API Manufacturing: A Practical Approach.
- ACS Publications. (n.d.). Quality by Design in Action 2: Controlling Critical Material Attributes during the Synthesis of an Active Pharmaceutical Ingredient | Organic Process Research & Development.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Mettler Toledo. (n.d.). What Is Quality by Design (QbD)?.
- Pharmaceutical Technology. (n.d.). QbD in API Manufacturing.
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- American Pharmaceutical Review. (2012, June 20). Process Analytical Technology (PAT) in Pharmaceutical Development.
- Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
- LCGC International. (2012, January 1). Analytical Tools for Enabling Process Analytical Technology (PAT) Applications in Biotechnology.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Buy this compound | 179323-60-5 [smolecule.com]
- 3. Quality by Design (QbD) in API Manufacturing: A Practical Approach - Inke [inke.es]
- 4. mt.com [mt.com]
- 5. blog.minitab.com [blog.minitab.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Bridging the Digital and the Biological: A Guide to Correlating In Silico Predictions with Experimental Bioactivity for Pyrazine Libraries
In the landscape of modern drug discovery, the pyrazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial therapies.[1][2] The journey from a promising chemical structure to a clinically effective drug is, however, fraught with challenges, demanding a multidisciplinary approach that integrates computational and experimental methodologies. This guide provides an in-depth exploration of how to effectively correlate in silico predictions with experimental bioactivity for pyrazine libraries, offering a roadmap for researchers, scientists, and drug development professionals to navigate this complex yet rewarding process.
The Strategic Imperative of In Silico-Experimental Correlation
The early stages of drug discovery are characterized by the need to screen vast chemical libraries to identify promising lead compounds. Traditional high-throughput screening (HTS) can be both time-consuming and resource-intensive. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer a powerful alternative to pre-screen and prioritize candidates, thereby enriching the hit rate of subsequent experimental assays. The true value of these computational tools, however, is only realized when their predictions are rigorously validated through experimental testing. A strong correlation between in silico and in vitro/in vivo data not only validates the computational model but also provides deeper insights into the mechanism of action, guiding further lead optimization.
A Holistic Workflow for Integrated Drug Discovery
The effective correlation of computational predictions with experimental results hinges on a well-designed and integrated workflow. This process is iterative, with insights from each stage informing and refining the subsequent steps.
Caption: Integrated workflow for correlating in silico predictions with experimental bioactivity.
Part 1: In Silico Prediction – The Digital Sieve
The computational arm of our workflow focuses on predicting the biological activity of a pyrazine library against a specific target. This involves two primary techniques: molecular docking and QSAR modeling.
Molecular Docking: Visualizing the Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][4] This provides crucial insights into the binding mode and affinity, guiding the design of more potent inhibitors.
Experimental Protocol: Molecular Docking of a Pyrazine Library
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This step is crucial for accurately modeling the electrostatic interactions.
-
Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structures of the pyrazine derivatives in the library.
-
Perform energy minimization of the ligands to obtain their most stable conformations.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking poses of the top-scoring compounds to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's active site residues.[5]
-
This analysis helps in understanding the structural basis of binding and provides rationale for the predicted activity.
-
QSAR Modeling: Quantifying the Structure-Activity Relationship
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[6][7] A robust QSAR model can predict the activity of novel compounds, thereby guiding the design of more potent analogs.
Experimental Protocol: Development of a 3D-QSAR Model
-
Dataset Preparation:
-
Compile a dataset of pyrazine derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Molecular Alignment:
-
Align the molecules in the dataset based on a common scaffold or a pharmacophore model. This is a critical step as the quality of the alignment directly impacts the predictive power of the model.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors that quantify the physicochemical properties of the molecules (e.g., steric, electrostatic, hydrophobic fields).
-
-
Model Generation and Validation:
-
Use statistical methods like Partial Least Squares (PLS) to generate the QSAR model.[5][8]
-
Validate the model using the test set and statistical parameters such as the correlation coefficient (r²) and the predictive correlation coefficient (q²). A good model will have high r² and q² values, indicating its predictive ability.[8][9]
-
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton’s tyrosine kinase inhibitors – ScienceOpen [scienceopen.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(Pyrazin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for handling 1-(Pyrazin-2-yl)ethanamine in a laboratory setting. As Senior Application Scientist, my focus is to deliver a framework that is not only procedurally sound but also instills a deep understanding of the chemical's nature, ensuring the highest standards of safety and experimental integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling amine compounds and pyrazine derivatives.
Hazard Analysis and Risk Assessment
Key Potential Hazards:
-
Skin and Eye Irritation: Amine compounds are known to be irritants.[2][5]
-
Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[3][4]
-
Flammability: While not definitively known for this specific compound, related pyrazines can be flammable solids.[3]
-
Reactivity: Avoid strong oxidizing agents and acids.[1][2][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is governed by the potential routes of exposure.[7]
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[5][6][8] |
| Skin Protection | Compatible chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat | Prevents direct skin contact, which can lead to irritation or allergic reactions.[2][4][6][8] Gloves must be inspected before use and removed using the proper technique to avoid contamination.[8] |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH-approved) | Necessary when working outside of a fume hood or when there is a risk of aerosol generation.[8] |
| Body Protection | Protective clothing and closed-toe shoes | Provides an additional barrier against spills and splashes.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount for safe handling.
Preparation and Engineering Controls
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][8]
-
Safety Equipment: Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.[8]
-
Gather Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.
Handling Procedure
Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite). Place the contaminated material into a suitable, labeled container for disposal.[1][6] Ventilate the area and wash the spill site after material pickup is complete.[8] For large spills, evacuate the area and contact emergency services.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[8]
First Aid Measures at a Glance
| Exposure Route | Immediate Action |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Wash mouth out with water. Do not induce vomiting. Seek immediate medical attention.[1] |
References
- Karnataka Aromas.
- VPG Sensors.
- PubChem. Acetylpyrazine. [Link]
- Electronic Code of Federal Regulations. 40 CFR 156.
- PubChem. 1-(Pyrazin-2-yl)ethan-1-ol. [Link]
Sources
- 1. karnatakaaromas.com [karnatakaaromas.com]
- 2. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 3. fishersci.ch [fishersci.ch]
- 4. vigon.com [vigon.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 8. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
